H-1152 dihydrochloride
Description
Properties
IUPAC Name |
4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S.2ClH/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2;;/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3;2*1H/t13-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOPDSJOLUQULZ-GXKRWWSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880075 | |
| Record name | H 1152 dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871543-07-6, 451462-58-1 | |
| Record name | H 1152 dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Methyl-1-(4-methyl-5-isoquinolinesulfonyl)homopiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
H-1152 Dihydrochloride: A Deep Dive into its Mechanism of Action as a Rho-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
H-1152 dihydrochloride (B599025) is a potent and selective, membrane-permeable small molecule inhibitor of Rho-associated protein kinase (ROCK).[1][2][3][4] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams to facilitate its application in research and drug development.
Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway
H-1152 exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of Rho-kinases, ROCK1 and ROCK2. The Rho/ROCK pathway is a central regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.
The canonical activation of this pathway begins with the activation of the small GTPase RhoA. Upon stimulation by extracellular signals, guanine (B1146940) nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP on RhoA, leading to its active conformation. Activated RhoA then binds to and activates ROCKs.
ROCKs, in turn, phosphorylate a multitude of downstream substrates, leading to various cellular responses. A key substrate is Myosin Light Chain (MLC), which, upon phosphorylation, promotes the assembly of actin-myosin filaments and increases cellular contractility. Another critical substrate is the Myosin Light Chain Phosphatase (MLCP) targeting subunit (MYPT1). Phosphorylation of MYPT1 by ROCK inhibits MLCP activity, further increasing the net phosphorylation of MLC.
H-1152, by inhibiting ROCK, effectively decouples it from its downstream targets. This leads to a reduction in the phosphorylation of substrates like MLC and MYPT1, resulting in decreased actomyosin (B1167339) contractility, disassembly of stress fibers, and modulation of other cellular behaviors.[5]
Signaling Pathway Diagram
Caption: H-1152 inhibits ROCK, blocking downstream signaling to MLC and MLCP.
Quantitative Data: Potency and Selectivity
H-1152 is a highly potent inhibitor of ROCK, with a significantly lower affinity for other kinases, highlighting its specificity.
| Target | Parameter | Value | Reference |
| ROCK | Ki | 1.6 nM | [1][4][6] |
| ROCK2 | IC50 | 12 nM | [1][2] |
| CaMKII | IC50 | 180 nM | [1] |
| PKG | IC50 | 360 nM | [1] |
| Aurora A | IC50 | 745 nM | [1] |
| PKA | IC50 | 3.03 µM | [1] |
| Src | IC50 | 3.06 µM | [1] |
| PKC | IC50 | 5.68 µM | [1] |
| Abl | IC50 | 7.77 µM | [1] |
| MKK4 | IC50 | 16.9 µM | [1] |
| MLCK | IC50 | 28.3 µM | [1] |
| EGFR | IC50 | 50 µM | [1] |
| GSK3α | IC50 | 60.7 µM | [1] |
| AMPK | IC50 | 100 µM | [1] |
| p38α | IC50 | 100 µM | [1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Cellular Effects and Experimental Observations
The potent and selective inhibition of ROCK by H-1152 translates to a range of observable cellular effects.
| Cellular Process | Experimental Observation | Cell Type | H-1152 Concentration | Reference |
| MARCKS Phosphorylation | Dose-dependent inhibition of LPA-induced MARCKS phosphorylation. | Human Neuroteratoma (NT-2) | IC50 = 2.5 µM | [1][6][7] |
| Neurite Outgrowth | Increased neurite length. | Postnatal mouse spiral ganglia | 10 µM | [1][2][7] |
| Wound Healing | Suppression of cell migration and collagen lattice contraction. | Human Tenon's Capsule Fibroblasts | 10 µM | [5] |
| Cell Migration | Increased directional motility. | Microvascular Endothelial Cells | Not specified | [8] |
| Aortic Contraction | Inhibition of sulprostone-induced contractions. | Guinea Pig Aorta | IC50 = 190 nM | [7] |
| Dopaminergic Neuron Differentiation | Increased differentiation of embryonic stem cells into tyrosine hydroxylase-positive neurons. | Mouse Embryonic Stem Cells | 0.1 - 2 µM | [9] |
Key Experimental Protocols
Inhibition of MARCKS Phosphorylation in NT-2 Cells
This protocol is based on the methodology described by Ikenoya et al. (2002).[6]
-
Cell Culture: Human neuroteratoma (NT-2) cells are cultured in appropriate media.
-
Stimulation: Cells are stimulated with a Rho-activator, such as lysophosphatidic acid (LPA), to induce MARCKS phosphorylation.
-
Inhibitor Treatment: H-1152 is added to the cell culture at varying concentrations (e.g., 0.1-10 µM) prior to or concurrently with LPA stimulation.[1]
-
Lysis and Protein Extraction: Cells are lysed, and total protein is extracted.
-
Western Blotting: Protein extracts are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with a phosphorylation site-specific antibody against phospho-Ser159 in MARCKS to detect the level of phosphorylation.
-
Data Analysis: The intensity of the phosphorylated MARCKS band is quantified and normalized to a loading control. The IC50 value is calculated from the dose-response curve.
Neurite Outgrowth Assay
This protocol is a general representation of methods used to assess the effect of H-1152 on neurite extension.[10]
-
Cell Culture: Primary neurons (e.g., dorsal root ganglion neurons) or neuronal cell lines are cultured on a suitable substrate.
-
Inhibitor Treatment: H-1152 is added to the culture medium at the desired concentration (e.g., 10 µM).[2]
-
Incubation: Cells are incubated for a sufficient period to allow for neurite extension (e.g., 24-48 hours).
-
Fixation and Staining: Cells are fixed and stained with neuronal markers (e.g., β-III tubulin) to visualize neurons and their neurites.
-
Imaging and Analysis: Images of the stained cells are captured using microscopy. The length of the longest neurite per neuron is measured using image analysis software.
-
Statistical Analysis: The average neurite length in H-1152-treated cultures is compared to that of control cultures.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro experiments using H-1152.
Conclusion
H-1152 dihydrochloride is a valuable pharmacological tool for investigating the multifaceted roles of the Rho/ROCK signaling pathway. Its high potency and selectivity make it a reliable agent for dissecting the contributions of ROCK to various cellular and physiological processes. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize H-1152 in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Inhibition of Rho kinases increases directional motility of microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
H-1152 Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-1152 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK), a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes.[1] As a key regulator of the actin cytoskeleton, ROCK is implicated in cell adhesion, motility, contraction, and proliferation. Consequently, H-1152 dihydrochloride has emerged as an invaluable pharmacological tool for elucidating the physiological and pathological functions of the Rho/ROCK signaling pathway. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its application in biomedical research.
Chemical and Physical Properties
This compound is a synthetic, membrane-permeable isoquinolinesulfonamide (B3044496) derivative.[2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-hexahydro-1H-1,4-diazepine dihydrochloride |
| Molecular Formula | C₁₆H₂₁N₃O₂S·2HCl |
| Molecular Weight | 392.34 g/mol |
| CAS Number | 871543-07-6 |
| Appearance | White to off-white solid |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in water (to 100 mM) and DMSO (to 50 mM) |
| Storage | Desiccate at +4°C |
Mechanism of Action and the Rho/ROCK Signaling Pathway
This compound exerts its biological effects through the competitive inhibition of ROCK. The Rho family of small GTPases (most notably RhoA, RhoB, and RhoC) act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. Upon activation by upstream signals, such as those from G protein-coupled receptors (GPCRs), Rho-GTP directly binds to and activates ROCK.
ROCK, in turn, phosphorylates a variety of downstream substrates, leading to the regulation of actin-myosin contractility and cytoskeletal dynamics. Key substrates include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, promoting its interaction with actin and leading to cellular contraction.
-
Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MYPT1) of MLCP, inhibiting its phosphatase activity. This results in a net increase in phosphorylated MLC and enhanced contractility.
-
LIM Kinase (LIMK): ROCK activates LIMK, which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments and the formation of stress fibers.
-
Ezrin/Radixin/Moesin (ERM) proteins: Phosphorylation of ERM proteins by ROCK promotes their activation and their role in linking the actin cytoskeleton to the plasma membrane.
This compound, by inhibiting ROCK, effectively blocks these downstream events, leading to cytoskeletal relaxation, reduced cell contractility, and disassembly of stress fibers.
Selectivity and Potency
This compound is a highly potent inhibitor of ROCK, with a reported Ki value of 1.6 nM and an IC50 value of 12 nM for ROCK2.[4][5] Its selectivity for ROCK over other kinases is a key advantage in its use as a research tool.
| Kinase | IC₅₀ (µM) |
| ROCKII | 0.012 |
| CAMKII | 0.180 |
| PKG | 0.360 |
| Aurora A | 0.745 |
| PKA | 3.03 |
| PKC | 5.68 |
| MLCK | 28.3 |
Data compiled from multiple sources.[6]
| Kinase | Ki (µM) |
| ROCK | 0.0016 |
| PKA | 0.63 |
| PKC | 9.27 |
| MLCK | 10.1 |
Data compiled from multiple sources.[4]
Experimental Protocols
In Vitro Inhibition of MARCKS Phosphorylation
Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) is a downstream effector of the Rho/ROCK pathway in neuronal cells.[1] Inhibition of its phosphorylation is a common method to assess the cellular activity of ROCK inhibitors.
Objective: To determine the dose-dependent effect of this compound on the phosphorylation of MARCKS in response to a ROCK pathway activator, such as lysophosphatidic acid (LPA).
Materials:
-
Human neuroteratoma (NT-2) cells
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Lysophosphatidic acid (LPA) stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MARCKS (Ser159) and anti-total MARCKS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Plate NT-2 cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with LPA (e.g., 10 µM) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MARCKS antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MARCKS.
-
Neurite Outgrowth Assay
This compound has been shown to promote neurite outgrowth in various neuronal cell types, likely by reducing ROCK-mediated growth cone collapse and cytoskeletal tension.
Objective: To quantify the effect of this compound on neurite length and branching in a neuronal cell line or primary neurons.
Materials:
-
Neuronal cells (e.g., PC12, SH-SY5Y, or primary dorsal root ganglion neurons)
-
Cell culture medium and supplements (e.g., nerve growth factor (NGF) for PC12 cells)
-
This compound stock solution
-
Poly-L-lysine or other appropriate coating for culture vessels
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope with image analysis software
Protocol:
-
Cell Plating:
-
Coat culture plates or coverslips with poly-L-lysine.
-
Plate neuronal cells at a low density to allow for clear visualization of individual neurites.
-
-
Treatment:
-
Allow cells to adhere for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control. For cell lines like PC12, co-treat with a differentiating agent like NGF.
-
Incubate for 24-72 hours.
-
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-β-III-tubulin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of neurites and count the number of branches per cell.
-
Quantify the results from a significant number of cells per condition.
-
In Vivo Applications
This compound has been utilized in various animal models to investigate the in vivo roles of ROCK. It has demonstrated effects in models of hypertension, erectile dysfunction, glaucoma, and cancer metastasis.
Formulation and Administration: For in vivo studies, this compound can be formulated for different routes of administration. A common formulation for intraperitoneal or intravenous injection involves dissolving the compound in a vehicle such as:
-
5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O
-
10% DMSO and 90% corn oil
For oral administration, it can be prepared as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).
Dosage: The effective dose of this compound in vivo can vary depending on the animal model, the route of administration, and the specific application. Dosages in the range of 1-10 mg/kg have been reported in the literature. It is crucial to perform dose-response studies to determine the optimal dose for a particular experimental setup.
Pharmacokinetics: Detailed pharmacokinetic studies in various species are limited in the publicly available literature. Researchers should consider conducting pilot studies to determine the bioavailability, half-life, and optimal dosing schedule for their specific animal model.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound.
-
Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.
-
Avoid inhalation of dust or aerosols. Handle in a well-ventilated area.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for more detailed safety information.
Conclusion
This compound is a powerful and selective research tool for investigating the multifaceted roles of the Rho/ROCK signaling pathway. Its utility in both in vitro and in vivo models makes it an essential compound for researchers in cell biology, neuroscience, cardiovascular research, and oncology. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of ROCK-mediated cellular processes.
References
- 1. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
H-1152 Dihydrochloride: A Technical Guide to ROCK Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of H-1152 dihydrochloride (B599025), a potent, cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). H-1152 is a valuable chemical probe for elucidating the cellular functions of ROCK and serves as a reference compound in drug discovery efforts targeting the Rho/ROCK signaling pathway. This document compiles quantitative inhibition data, details relevant experimental methodologies, and visualizes key concepts to offer a comprehensive resource for the scientific community.
Selectivity Profile of H-1152 Dihydrochloride
H-1152 is distinguished by its high affinity and potent inhibition of ROCK kinases. Its selectivity is established by comparing its inhibitory concentration against ROCK to that of a broad panel of other protein kinases. The data consistently demonstrates that H-1152 is significantly more potent against ROCK than other kinases, often by several orders of magnitude.
H-1152 demonstrates potent inhibition of ROCK in the low nanomolar range, establishing it as one of the canonical inhibitors for this kinase family.
Table 1: Inhibitory Activity of H-1152 against ROCK2
| Parameter | Value | Reference |
| Ki | 1.6 nM | [1][2] |
| IC50 | 12 nM (0.012 µM) | [1][3][4] |
Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) are key measures of inhibitor potency.
The utility of a chemical inhibitor is largely defined by its selectivity. H-1152 exhibits substantially lower potency against a wide array of other serine/threonine and tyrosine kinases, underscoring its specificity for ROCK. The inhibitory constants for H-1152 against several other kinases are in the micromolar range, highlighting a selectivity ratio of several hundred to several thousand-fold in favor of ROCK.[5]
Table 2: H-1152 IC50 and Ki Values for a Panel of Off-Target Kinases
| Kinase | IC50 (µM) | Ki (µM) | Reference |
| CaMKII | 0.180 | - | [1][4] |
| PKG | 0.360 | - | [1][3][4] |
| Aurora A | 0.745 | - | [1][3][4] |
| PKA | 3.03 | 0.63 | [1][3][4] |
| Src | 3.06 | - | [1] |
| PKC | 5.68 | 9.27 | [1][3][4] |
| Abl | 7.77 | - | [1] |
| MKK4 | 16.9 | - | [1] |
| MLCK | 28.3 | 10.1 | [1] |
| EGFR | 50.0 | - | [1] |
| GSK3α | 60.7 | - | [1] |
| AMPK | 100 | - | [1] |
| p38α | 100 | - | [1] |
Visualized Pathways and Processes
To better illustrate the context and application of H-1152, the following diagrams visualize the relevant biological pathway, a typical experimental workflow, and the inhibitor's selectivity logic.
Caption: Simplified Rho/ROCK signaling pathway leading to actomyosin contraction.
Caption: General workflow for a radiometric protein kinase inhibition assay.
Caption: H-1152 exhibits high selectivity for ROCK over other protein kinases.
Experimental Methodologies
The quantitative data presented in this guide are derived from biochemical assays designed to measure the catalytic activity of kinases. Understanding the methodology is critical for interpreting the data and designing future experiments.
A common method for determining the potency of an inhibitor is the radiometric assay, which measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[1]
-
Assay Mixture Preparation : A standard reaction mixture is prepared containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, and 1 mM dithiothreitol.[1]
-
Reagents : Purified Rho-kinase enzyme and a suitable substrate (e.g., 40 µM S6-peptide) are added to the mixture.[1]
-
Inhibitor Addition : H-1152, dissolved typically in DMSO, is added at various concentrations to the assay mixture. It is crucial to maintain a consistent final DMSO concentration across all wells, as high concentrations can interfere with enzyme activity.[6]
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of [γ-³²P]ATP at various concentrations.[1]
-
Incubation : The reaction is allowed to proceed at 30°C for a fixed time, typically 5 minutes, within the linear range of the assay.[1]
-
Reaction Termination and Detection : The reaction is stopped, often by spotting the mixture onto phosphocellulose paper, which binds the phosphorylated peptide substrate. Unincorporated [γ-³²P]ATP is washed away. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis : The Michaelis-Menten equation is used to calculate the Michaelis constant (Kₘ) and maximal velocity (Vₘₐₓ) of the kinase.[1] This data is then used in secondary plots to accurately calculate the inhibitory constant (Kᵢ) for H-1152.[1]
To establish selectivity, inhibitors are often tested against a large panel of kinases. These large-scale screens typically employ non-radiometric, high-throughput assay formats.
-
Common Assay Formats : These include fluorescence-based methods like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), as well as luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®).[7]
-
General Principle : Most formats involve a kinase, a specific substrate, and ATP. The assay detects the product (phosphorylated substrate) or the consumption of a reactant (ATP). The signal is modulated by the presence of an active inhibitor.
-
Testing Conditions : For broad profiling, inhibitors are often first tested at a single high concentration (e.g., 0.5-1 µM) against hundreds of kinases to identify potential off-target interactions.[8] Follow-up dose-response curves are then generated for any "hits" to determine their IC₅₀ values.[9]
Conclusion
The available biochemical data robustly demonstrates that this compound is a highly potent and selective inhibitor of ROCK. With a Kᵢ of 1.6 nM for ROCK, it is several hundred to several thousand times more selective for ROCK than for other kinases such as PKA, PKC, and MLCK.[1][5] This strong selectivity profile makes H-1152 an indispensable tool for investigating the physiological and pathological roles of Rho-kinase in cellular processes and a critical reference compound for the development of new therapeutic agents targeting this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
H-1152 Dihydrochloride: A Technical Guide to its Downstream Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-1152 dihydrochloride (B599025) is a potent, cell-permeable, and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] As a member of the isoquinolinesulfonamide (B3044496) class of compounds, H-1152 has become an invaluable tool for elucidating the diverse cellular functions regulated by the Rho/ROCK signaling pathway. This technical guide provides an in-depth overview of the known downstream targets of H-1152, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support researchers in their investigation of this critical cellular cascade.
Core Mechanism of Action
H-1152 exerts its primary inhibitory effect on ROCK by competing with ATP for binding to the kinase domain. It displays high affinity for ROCK2, with a Ki value of 1.6 nM and an IC50 value of 12 nM.[1][2][3] While highly selective for ROCK, at higher concentrations, H-1152 can inhibit other kinases. Understanding this selectivity profile is crucial for interpreting experimental results.
Table 1: Kinase Selectivity Profile of H-1152 Dihydrochloride
| Target Kinase | Ki (nM) | IC50 (µM) |
| ROCK2 | 1.6 | 0.012 |
| CaMKII | - | 0.180 |
| PKG | - | 0.360 |
| Aurora A | - | 0.745 |
| PKA | 630 | 3.03 |
| Src | - | 3.06 |
| PKC | 9270 | 5.68 |
| Abl | - | 7.77 |
| MKK4 | - | 16.9 |
| MLCK | 10100 | 28.3 |
| EGFR | - | 50.0 |
| GSK3α | - | 60.7 |
| AMPK | - | 100 |
| P38α | - | 100 |
Data compiled from multiple sources.[2][3][4]
Key Downstream Signaling Pathways and Targets
The inhibition of ROCK by H-1152 leads to the modulation of numerous downstream effectors, primarily involved in the regulation of the actin cytoskeleton, cell adhesion, and motility.
Figure 1: Overview of the RhoA/ROCK Signaling Pathway and Points of H-1152 Intervention.
Myosin Light Chain Phosphatase (MLCP) and Myosin Light Chain (MLC)
A primary function of ROCK is to increase the phosphorylation of Myosin Light Chain (MLC), which promotes actomyosin contractility, leading to the formation of stress fibers and focal adhesions. ROCK achieves this through a dual mechanism:
-
Direct phosphorylation of MLC: ROCK can directly phosphorylate MLC at Ser19.
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP, MYPT1, at Thr696 and Thr853. This phosphorylation inhibits MLCP activity, leading to a net increase in MLC phosphorylation.
H-1152, by inhibiting ROCK, prevents both the direct phosphorylation of MLC and the inhibitory phosphorylation of MYPT1. This results in decreased MLC phosphorylation and subsequent reduction in cellular contractility.
LIM Kinase (LIMK) and Cofilin
ROCK phosphorylates and activates LIM kinase (LIMK). Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. Inactivation of cofilin leads to the stabilization of actin filaments. By inhibiting ROCK, H-1152 prevents the activation of LIMK, leading to an increase in active, dephosphorylated cofilin, which promotes actin filament disassembly.
Ezrin/Radixin/Moesin (ERM) Proteins
ERM proteins act as cross-linkers between the plasma membrane and the actin cytoskeleton. Their activation is dependent on phosphorylation at a conserved C-terminal threonine residue. ROCK is a key kinase responsible for ERM phosphorylation. Treatment of cells with H-1152 has been shown to decrease the phosphorylation of ERM proteins, thereby disrupting the linkage between the cell membrane and the underlying actin network.
Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS)
MARCKS is an actin-binding protein that is a substrate for both Protein Kinase C (PKC) and ROCK. ROCK phosphorylates MARCKS at Ser159. H-1152 has been shown to dose-dependently inhibit the LPA-induced phosphorylation of MARCKS in neuronal cells, with an IC50 of 2.5 µM.[2][3] This inhibition is specific to the Rho/ROCK pathway, as H-1152 does not affect phorbol (B1677699) ester-induced, PKC-mediated MARCKS phosphorylation.[1]
Quantitative Data on Downstream Target Modulation
Table 2: Quantified Effects of H-1152 on Downstream Target Phosphorylation
| Target Protein | Phosphorylation Site | Cell Type | H-1152 Concentration | Observed Effect | Reference |
| MARCKS | Ser159 | Human Neuroteratoma (NT-2) | 0.1 - 10 µM | Dose-dependent inhibition of LPA-induced phosphorylation (IC50 = 2.5 µM) | [1][2][3] |
| Neurite Length | - | Dorsal Root Ganglion Neurons | 100 nM | Significant increase in neurite length after 8 hours | [5] |
Experimental Protocols
In Vitro Kinase Assay for H-1152 Activity
This protocol is adapted from a general kinase assay methodology and can be used to determine the Ki of H-1152 for ROCK.
Figure 2: Workflow for In Vitro Kinase Assay.
Materials:
-
Purified active ROCK enzyme
-
This compound
-
S6 peptide substrate (or other suitable ROCK substrate)
-
[γ-³²P]ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare the assay mixture containing assay buffer, S6-peptide (40 µM), and varying concentrations of [γ-³²P]ATP.
-
Add different concentrations of H-1152 to the assay mixture. Include a vehicle control (e.g., DMSO).
-
Add the purified ROCK enzyme to the mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 5 minutes.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the Michaelis-Menten constant (Km) and maximal velocity (Vmax) of ROCK.
-
Use secondary plots (e.g., Dixon plot) to determine the inhibitory constant (Ki) of H-1152.
Western Blot Analysis of Target Protein Phosphorylation
This protocol provides a general framework for assessing the phosphorylation status of ROCK downstream targets in cell culture.
Figure 3: Western Blotting Experimental Workflow.
Materials:
-
Cell line of interest (e.g., HeLa, NIH3T3, NT-2)
-
This compound
-
Agonist to stimulate the Rho/ROCK pathway (e.g., LPA, thrombin)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for targets like MYPT1, MLC, LIMK, cofilin, ERM, MARCKS)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with various concentrations of H-1152 (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 30-60 minutes). Include a vehicle control.
-
Stimulate cells with an appropriate agonist for a short period (e.g., 5-15 minutes) to induce phosphorylation of the target protein.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL reagent and capture the chemiluminescent signal.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
SILAC-Based Quantitative Proteomics Workflow
This protocol outlines a general workflow for identifying and quantifying global protein changes in response to H-1152 treatment.
Figure 4: SILAC Proteomics Experimental Workflow.
Procedure:
-
Cell Culture: Grow two populations of cells in parallel. One population is cultured in "light" medium containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆,¹⁴N₂-lysine), while the other is cultured in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine) for at least five cell divisions to ensure complete incorporation.
-
Treatment: Treat the "heavy" cell population with H-1152 for a defined period (e.g., 24 hours). Treat the "light" population with a vehicle control.
-
Lysis and Mixing: Lyse both cell populations and combine the protein lysates in a 1:1 ratio.
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs. The ratio of the intensities of the heavy to light peptides for a given protein reflects the change in that protein's expression level due to H-1152 treatment.
Conclusion
This compound is a powerful research tool for dissecting the multifaceted roles of the Rho/ROCK signaling pathway. Its high selectivity for ROCK allows for targeted investigations into the regulation of the actin cytoskeleton, cell adhesion, and migration. By understanding its downstream targets and employing the detailed experimental protocols provided in this guide, researchers can further unravel the intricate cellular processes governed by ROCK and explore the therapeutic potential of its inhibition. Future quantitative proteomics studies will undoubtedly provide a more comprehensive picture of the global cellular response to H-1152, revealing novel downstream effectors and pathway interactions.
References
- 1. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
H-1152 Dihydrochloride: A Technical Guide to its Signaling Pathway and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-1152 dihydrochloride (B599025) is a potent, cell-permeable, and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] As a member of the isoquinolinesulfonamide (B3044496) class of compounds, H-1152 has become an invaluable tool for elucidating the diverse cellular functions of the ROCK signaling pathway.[3] This pathway is a critical regulator of a wide array of cellular processes, including cytoskeletal dynamics, cell motility, adhesion, proliferation, and apoptosis. Consequently, ROCK inhibitors like H-1152 are of significant interest in both basic research and as potential therapeutic agents for a variety of diseases, including cancer, glaucoma, and cardiovascular disorders.
This technical guide provides an in-depth overview of the H-1152 dihydrochloride signaling pathway, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its application in a research and drug development setting.
Core Mechanism of Action: Inhibition of the ROCK Signaling Pathway
The primary mechanism of action of H-1152 is the competitive inhibition of the ATP-binding site of ROCK kinases.[1] The Rho family of small GTPases, primarily RhoA, activates ROCK, which in turn phosphorylates a multitude of downstream substrates. H-1152 effectively blocks this phosphorylation cascade.
The canonical ROCK signaling pathway and the inhibitory action of H-1152 are depicted below:
Caption: H-1152 inhibits ROCK, preventing downstream phosphorylation events.
Quantitative Data
H-1152 exhibits high potency and selectivity for ROCK kinases. The following tables summarize its inhibitory activity against a panel of kinases.
Table 1: Inhibitory Activity of H-1152 against ROCK Kinases
| Target | Kᵢ (nM) | IC₅₀ (nM) |
| ROCK | 1.6 | - |
| ROCK2 | - | 12 |
Data compiled from multiple sources.[1][2][3]
Table 2: Selectivity Profile of H-1152 against Other Kinases
| Kinase | IC₅₀ (µM) |
| CaMKII | 0.180 |
| PKG | 0.360 |
| Aurora A | 0.745 |
| PKA | 3.03 |
| Src | 3.06 |
| PKC | 5.68 |
| Abl | 7.77 |
| MKK4 | 16.9 |
| MLCK | 28.3 |
| EGFR | 50 |
| GSK3α | 60.7 |
| AMPK | 100 |
| p38α | 100 |
Data compiled from multiple sources.[2][4][5]
Cellular Effects of this compound
Inhibition of the ROCK signaling pathway by H-1152 leads to a variety of observable cellular effects:
-
Inhibition of MARCKS Phosphorylation: H-1152 dose-dependently inhibits the phosphorylation of Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) in neuronal cells stimulated by the Rho-activator lysophosphatidic acid (LPA).[6]
-
Promotion of Neurite Outgrowth: By inhibiting ROCK, H-1152 can promote neurite extension.[1][7]
-
Modulation of Cell Migration and Adhesion: H-1152 can inhibit cell migration and alter cell adhesion by disrupting the formation of actin stress fibers and focal adhesions.
-
Reduction of Intraocular Pressure: In animal models, H-1152 has been shown to decrease intraocular pressure.
-
Proerectile Effects: H-1152 has demonstrated proerectile effects in rats.[4][8]
Experimental Protocols
The following are representative protocols for investigating the effects of this compound.
In Vitro Kinase Assay
This protocol is designed to determine the inhibitory activity of H-1152 against ROCK in a cell-free system.
Materials:
-
Purified active ROCK enzyme
-
This compound
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Substrate peptide (e.g., a peptide derived from MYPT1)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of H-1152 in the kinase assay buffer.
-
In a 96-well plate, add the ROCK enzyme, the substrate peptide, and the different concentrations of H-1152 or vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using a radiometric assay).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).
-
Quantify the incorporation of phosphate (B84403) into the substrate using a scintillation counter or measure the generated ADP using a luminometer.
-
Calculate the IC₅₀ value by plotting the percentage of kinase activity against the logarithm of the H-1152 concentration.
Western Blot Analysis of Downstream ROCK Targets
This protocol allows for the assessment of H-1152's effect on the phosphorylation state of ROCK substrates within cells.
Materials:
-
Cell line of interest (e.g., HeLa, NIH3T3)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., LPA or serum)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-MYPT1, anti-phospho-LIMK, anti-phospho-Cofilin, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal ROCK activity.
-
Pre-treat the cells with various concentrations of H-1152 or vehicle for 1-2 hours.
-
Stimulate the cells with a ROCK activator (e.g., 10% serum or 10 µM LPA) for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of ROCK substrates.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the change in phosphorylation.
Cell Migration Assay (Scratch/Wound Healing Assay)
This assay evaluates the effect of H-1152 on cell migration.
Materials:
-
Cell line of interest
-
Culture plates
-
This compound
-
Pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Plate cells in a culture dish to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove debris and replace the medium with fresh medium containing different concentrations of H-1152 or vehicle.
-
Image the scratch at time 0.
-
Incubate the cells and acquire images at regular intervals (e.g., every 6-12 hours).
-
Measure the width of the scratch at different time points to quantify the rate of cell migration into the empty space.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing the effects of H-1152.
Caption: A typical workflow for studying H-1152's cellular effects.
Conclusion
This compound is a powerful and selective research tool for investigating the multifaceted roles of the ROCK signaling pathway. Its well-characterized mechanism of action and the availability of robust experimental protocols make it an ideal compound for researchers in cell biology, pharmacology, and drug discovery. This guide provides a foundational understanding and practical framework for utilizing H-1152 to advance our knowledge of ROCK-mediated cellular processes and their implications in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 4. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
H-1152 Dihydrochloride: A Potent and Selective Rho-Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
H-1152 dihydrochloride (B599025) is a potent, cell-permeable, and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides a comprehensive overview of its inhibitory activity, detailing its Ki and IC50 values against ROCK and a panel of other kinases. Furthermore, this document outlines detailed experimental protocols for the determination of these values and illustrates the critical role of the Rho-kinase signaling pathway in cellular processes. The information presented herein is intended to serve as a valuable resource for researchers utilizing H-1152 dihydrochloride in their investigations.
Introduction
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is integral to a multitude of cellular functions, including the regulation of cytoskeletal dynamics, cell adhesion, motility, and contraction. Dysregulation of this pathway has been implicated in the pathophysiology of various diseases, including cancer, cardiovascular disorders, and neurological conditions.
This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of ROCK. Its high potency and selectivity make it a preferred inhibitor for both in vitro and in vivo studies. This guide summarizes the quantitative data regarding its inhibitory profile, provides detailed experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.
Quantitative Inhibitory Profile
The inhibitory potency of this compound is characterized by its inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50). These values quantify the affinity of the inhibitor for its target enzyme and its functional inhibitory strength, respectively.
Inhibitor Constant (Ki)
The Ki value represents the dissociation constant of the inhibitor-enzyme complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a higher affinity.
| Target | Ki Value (nM) |
| Rho-kinase | 1.6[1][2][3][4] |
| PKA | 630[1][2] |
| PKC | 9270[1][2] |
| MLCK | 10100[1][2] |
Table 1: Ki values of this compound for Rho-kinase and other selected kinases.
Half-Maximal Inhibitory Concentration (IC50)
The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is a functional measure of inhibitor potency.
| Target | IC50 Value (nM) |
| ROCK2 | 12[1][2][4][5][6][7] |
| CaMKII | 180[1][2][5][6][7] |
| PKG | 360[1][2][5][6][7] |
| Aurora A | 745[1][2][5][6][7] |
| PKA | 3030[1][2][5][6][7] |
| Src | 3060[1][2] |
| PKC | 5680[1][2][5][6][7] |
| Abl | 7770[1][2] |
| MKK4 | 16900[1][2] |
| MLCK | 28300[1][2][5][6][7] |
| EGFR | 50000[1][2] |
| GSK3α | 60700[1][2] |
| AMPK | 100000[1][2] |
| p38α | 100000[1][2] |
Table 2: IC50 values of this compound against a panel of protein kinases, demonstrating its high selectivity for ROCK2.
In a cellular context, H-1152 has been shown to inhibit the phosphorylation of Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) in human neuroteratoma (NT-2) cells stimulated by the Rho-activator lysophosphatidic acid (LPA) with an IC50 of 2.5 µM.[1][2]
Signaling Pathway
This compound exerts its effects by inhibiting the Rho-kinase (ROCK). The canonical Rho/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates a variety of downstream substrates, leading to the regulation of the actin cytoskeleton and other cellular processes.
Caption: The Rho/ROCK Signaling Pathway and the inhibitory action of H-1152.
Experimental Protocols
The determination of Ki and IC50 values is crucial for characterizing the potency and selectivity of enzyme inhibitors. Below are detailed methodologies for these key experiments.
Determination of Ki Value (In Vitro Kinase Assay)
This protocol describes a radiometric assay to determine the inhibitor constant (Ki) of this compound for Rho-kinase.
Caption: Experimental workflow for the determination of the Ki value of H-1152.
Methodology:
-
Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, and 1 mM dithiothreitol (B142953) (DTT). Prepare stock solutions of purified active Rho-kinase, a suitable substrate (e.g., S6-peptide), and [γ-32P]ATP. Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a microtiter plate, combine the assay buffer, purified Rho-kinase, and the substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.
-
Reaction Initiation: Start the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Substrate Capture and Washing: Spot an aliquot of the reaction mixture onto phosphocellulose paper or a membrane. Wash the paper/membrane extensively to remove unincorporated [γ-32P]ATP.
-
Radioactivity Measurement: Quantify the amount of 32P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Calculate the Michaelis constant (Km) for the substrate. Use the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) to determine the Ki value.
Determination of IC50 Value (Cell-Based Assay)
This protocol describes a cell-based assay to determine the IC50 value of this compound by measuring the inhibition of a downstream ROCK target, such as the phosphorylation of Myosin Light Chain (MLC) or MARCKS.
Caption: Experimental workflow for the cell-based determination of the IC50 value of H-1152.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, A549) in 96-well plates and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal levels of ROCK activity, serum-starve the cells for several hours or overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle-only control.
-
Cell Stimulation: Stimulate the cells with a known activator of the Rho/ROCK pathway, such as lysophosphatidic acid (LPA) or serum, for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading for subsequent analysis.
-
Detection of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated MLC (p-MLC) and total MLC. Use appropriate secondary antibodies and a detection reagent to visualize the bands.
-
Cell-Based ELISA: For a higher throughput method, use a cell-based ELISA kit to quantify the levels of p-MLC directly in the 96-well plate.
-
-
Data Analysis: Quantify the signal for p-MLC and normalize it to the signal for total MLC. Calculate the percentage of inhibition for each concentration of H-1152 relative to the stimulated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a highly potent and selective inhibitor of Rho-kinase, making it an invaluable tool for studying the multifaceted roles of the Rho/ROCK signaling pathway. The comprehensive data on its Ki and IC50 values, along with the detailed experimental protocols provided in this guide, will aid researchers in designing and interpreting experiments aimed at understanding the physiological and pathological functions of ROCK and in the development of novel therapeutics targeting this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
H-1152 Dihydrochloride: A Comprehensive Technical Guide to its Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-1152 dihydrochloride (B599025) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of various cellular processes. This document provides an in-depth technical overview of the biological effects of H-1152 dihydrochloride, summarizing its mechanism of action, quantitative inhibitory data, and its impact on cellular signaling pathways. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate its application in research and drug development.
Introduction
This compound is an isoquinolinesulfonamide (B3044496) derivative that acts as a competitive inhibitor at the ATP-binding site of ROCK.[1] It exhibits high selectivity for ROCK over other serine/threonine kinases, making it a valuable tool for elucidating the physiological and pathological roles of the Rho/ROCK signaling pathway.[2] This pathway is integral to the regulation of cell shape, motility, contraction, and proliferation.[3] Consequently, H-1152 has been utilized in a wide range of studies, from investigating fundamental cellular processes to exploring its therapeutic potential in conditions such as glaucoma, erectile dysfunction, and neuronal regeneration.[4][5]
Mechanism of Action
This compound exerts its biological effects primarily through the potent and selective inhibition of Rho-associated kinases, ROCK1 and ROCK2.[6][7] The small GTPase RhoA activates ROCK, which in turn phosphorylates a variety of downstream substrates.[3] A key substrate is the myosin binding subunit (MBS) of myosin light chain (MLC) phosphatase, and its phosphorylation by ROCK leads to the inhibition of MLC phosphatase activity.[3] This results in a net increase in the phosphorylation of MLC, promoting actin-myosin interaction and cellular contraction.[3] H-1152, by inhibiting ROCK, prevents these downstream phosphorylation events, leading to a reduction in cellular contractility and other ROCK-mediated processes.
Quantitative Inhibitory Data
The potency and selectivity of this compound have been characterized through various in vitro kinase assays. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for H-1152 against ROCK and a panel of other kinases.
Table 1: Inhibitory Potency of H-1152 against ROCK
| Target | Ki | IC50 | Reference(s) |
| ROCK | 1.6 nM | - | [1][6][7] |
| ROCK2 | - | 12 nM | [6][7][8] |
Table 2: Selectivity Profile of H-1152 against Other Kinases
| Kinase | IC50 (µM) | Reference(s) |
| CaMKII | 0.180 | [6][7][8] |
| PKG | 0.360 | [6][7][8] |
| Aurora A | 0.745 | [6][7][8] |
| PKA | 3.03 | [6][7][8] |
| Src | 3.06 | [6][7] |
| PKC | 5.68 | [6][7][8] |
| MLCK | 28.3 | [6][7][8] |
| Abl | 7.77 | [6][7] |
| EGFR | 50.0 | [6][7] |
| MKK4 | 16.9 | [6][7] |
| GSK3α | 60.7 | [6][7] |
| AMPK | 100 | [6][7] |
| P38α | 100 | [6][7] |
Note: A glycyl derivative of H-1152 has been developed with improved selectivity for ROCKII, showing IC50 values of >10 µM for PKA and PKC.
Signaling Pathways
H-1152 primarily targets the Rho/ROCK signaling pathway, which is activated by various upstream signals and regulates a multitude of downstream cellular functions.
Biological Effects
In Vitro Effects
-
Inhibition of MARCKS Phosphorylation: In human neuroteratoma (NT-2) cells, H-1152 dose-dependently inhibits the lysophosphatidic acid (LPA)-induced phosphorylation of myristoylated alanine-rich C kinase substrate (MARCKS) with an IC50 of 2.5 µM.[6][9]
-
Neurite Outgrowth: H-1152 promotes neurite extension in cultured spiral ganglion neurons and dorsal root ganglion neurons.[5][8] At a concentration of 10 µM, it has been shown to increase neurite length.[6]
-
Cell Contraction: H-1152 inhibits contractions in various smooth muscle preparations, such as guinea pig aorta, with an IC50 of 190 nM for sulprostone-induced contractions.[8] It also reduces the contractility of human Tenon's capsule fibroblasts.[2]
-
Cytoskeletal Organization: Treatment with H-1152 leads to the disassembly of stress fibers in a dose-dependent manner.[2]
In Vivo Effects
-
Intraocular Pressure: In rat eyes, H-1152 has been shown to cause a significant decrease in intraocular pressure.[4]
-
Erectile Function: Intraperitoneal administration of H-1152 in rats has demonstrated proerectile effects by increasing cavernous nerve stimulation-induced erectile responses.[4]
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of H-1152 against ROCK using a radiometric assay.
Methodology:
-
Assay Mixture Preparation: Prepare an assay mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM dithiothreitol, and a suitable ROCK substrate (e.g., 40 µM S6-peptide).[7]
-
Enzyme and Inhibitor Addition: Add purified Rho-kinase to the assay mixture. Subsequently, add varying concentrations of this compound.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Carry out the reaction at 30°C for a defined period (e.g., 5-10 minutes).
-
Reaction Termination: Stop the reaction, typically by adding a strong acid like phosphoric acid.
-
Quantification: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of H-1152 that inhibits 50% of the kinase activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based MARCKS Phosphorylation Assay
Methodology:
-
Cell Culture: Culture human neuroteratoma (NT-2) cells in appropriate media.
-
Serum Starvation: Prior to stimulation, serum-starve the cells to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Stimulation: Stimulate the cells with a Rho activator, such as lysophosphatidic acid (LPA), to induce ROCK-mediated signaling.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a phosphorylation site-specific antibody against phospho-Ser159 in MARCKS. A total MARCKS antibody should be used as a loading control.
-
Densitometry: Quantify the band intensities to determine the effect of H-1152 on MARCKS phosphorylation.
Preparation of Stock and In Vivo Solutions
Stock Solution Preparation:
-
This compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM).[8] To prepare a stock solution, dissolve the compound in the desired solvent to the target concentration. For cellular assays, it is common to prepare a concentrated stock in DMSO and then dilute it in culture medium.
In Vivo Formulation (Example):
For in vivo experiments, H-1152 can be formulated for administration. An example of a formulation for intraperitoneal or oral administration is as follows:
-
Prepare a stock solution of H-1152 in DMSO.
-
Sequentially add co-solvents. For example, add the DMSO stock to PEG300 and mix. Then add Tween-80 and mix. Finally, add saline to the desired final volume.[7] A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
-
It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[7]
Conclusion
This compound is a powerful and selective research tool for investigating the multifaceted roles of the Rho/ROCK signaling pathway. Its well-characterized inhibitory profile and demonstrated efficacy in a variety of in vitro and in vivo models make it an invaluable asset for researchers in cell biology, neuroscience, and pharmacology. The detailed information and protocols provided in this guide are intended to support the effective application of H-1152 in advancing our understanding of ROCK-mediated biological processes and in the exploration of novel therapeutic strategies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 9. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
H-1152 Dihydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-1152 dihydrochloride (B599025) is a potent, selective, and membrane-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] As a member of the isoquinolinesulfonamide (B3044496) class of compounds, H-1152 has emerged as a critical tool in neuroscience research, enabling the elucidation of ROCK signaling pathways in various physiological and pathological processes.[3][4] This technical guide provides an in-depth overview of H-1152 dihydrochloride, including its mechanism of action, key experimental data, detailed protocols, and its application in neuroscience.
Mechanism of Action
This compound exerts its effects primarily through the competitive inhibition of the ATP-binding site of ROCK. This action prevents the phosphorylation of downstream ROCK substrates, thereby modulating a variety of cellular processes. The Rho/ROCK pathway is a critical regulator of cell shape, motility, and contraction by influencing the actin cytoskeleton.[5][6] In the context of neuroscience, this pathway is a key player in growth cone collapse, neurite retraction, and the inhibition of axonal regeneration.[5][7][8] By inhibiting ROCK, H-1152 effectively mitigates these inhibitory signals, promoting neurite outgrowth and offering a promising avenue for therapeutic intervention in neurological disorders.[7][8]
Quantitative Data: Inhibitory Profile of H-1152
H-1152 exhibits high selectivity for ROCK kinases. The following tables summarize its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against a panel of kinases, highlighting its potency and selectivity for ROCK2.
Table 1: Inhibitory Potency (Ki) of H-1152
| Target Kinase | Ki (nM) |
| Rho-kinase | 1.6[1][2] |
| PKA | 630[1][2] |
| PKC | 9270[1][2] |
| MLCK | 10100[1][2] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of H-1152
| Target Kinase | IC50 (µM) |
| ROCK2 | 0.012 [1][3][9][10][11] |
| CaMKII | 0.180[1][9][10][11] |
| PKG | 0.360[1][9][10][11] |
| Aurora A | 0.745[1][9][10][11] |
| PKA | 3.03[1][9][10][11] |
| Src | 3.06[1] |
| PKC | 5.68[1][9][10][11] |
| Abl | 7.77[1] |
| MKK4 | 16.9[1] |
| MLCK | 28.3[1][3][10] |
| EGFR | 50[1] |
| GSK3α | 60.7[1] |
| AMPK | 100[1] |
| p38α | 100[1] |
Signaling Pathway
The Rho/ROCK signaling pathway plays a central role in mediating signals from the extracellular matrix and various signaling molecules to regulate cytoskeletal dynamics. The following diagram illustrates the canonical Rho/ROCK pathway and the point of inhibition by H-1152.
Experimental Protocols
In Vitro Neurite Outgrowth Assay
This protocol is adapted from studies investigating the effect of H-1152 on neurite extension in the presence of inhibitory substrates.[7][8]
1. Cell Culture and Plating:
-
Culture dorsal root ganglion (DRG) neurons or a suitable neuronal cell line (e.g., Ntera-2) under standard conditions.[8]
-
For co-culture experiments, plate Schwann cells on culture dishes and allow them to reach sub-confluence.[7]
-
Plate neurons onto culture surfaces pre-coated with an inhibitory substrate such as chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG) or on top of the Schwann cell layer.[7][8]
2. H-1152 Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.[7][10]
-
Dilute the stock solution in culture medium to the desired final concentration. Typical concentrations for in vitro neurite outgrowth assays range from 100 nM to 10 µM.[1][7]
-
Add the H-1152 containing medium to the cells. Include a vehicle control group (medium with the same concentration of water or DMSO).
3. Incubation and Analysis:
-
Incubate the cells for a period of 8 to 24 hours to allow for neurite extension.[7]
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry for a neuronal marker (e.g., βIII-tubulin) to visualize neurites.
-
Capture images using a fluorescence microscope and measure the length of the longest neurite for each neuron using image analysis software.
-
Statistically compare the neurite lengths between the control and H-1152 treated groups.[7]
In Vivo Animal Studies
The following provides a general framework for in vivo studies, for instance, in a rat model of spinal cord injury or optic nerve crush.[5][8]
1. Animal Model:
-
Induce a spinal cord injury or optic nerve crush in adult rats under appropriate anesthesia and sterile conditions.
2. H-1152 Administration:
-
H-1152 can be administered systemically or locally. For local administration, an intrathecal or intravitreal injection can be performed.
-
A typical dosage for in vivo studies might range from 1 to 10 mg/kg, depending on the administration route and animal model.
-
Dissolve this compound in a suitable vehicle such as saline or a solution containing DMSO, PEG300, and Tween-80 for systemic administration.[1]
3. Behavioral and Histological Analysis:
-
Assess functional recovery over a period of weeks using appropriate behavioral tests (e.g., locomotor rating scales for spinal cord injury).
-
At the end of the study, perfuse the animals and collect the spinal cord or optic nerve tissue.
-
Perform histological analysis, including immunohistochemistry for axonal markers (e.g., neurofilament) to quantify axonal regeneration.
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro experiment investigating the neuroprotective or regenerative effects of H-1152.
Applications in Neuroscience Research
This compound has been instrumental in advancing our understanding of the role of ROCK signaling in the nervous system. Key research applications include:
-
Axonal Regeneration and Spinal Cord Injury: By overcoming the inhibitory signals present in the central nervous system (CNS) environment, H-1152 promotes axonal regeneration, making it a valuable tool in spinal cord injury research.[5][8]
-
Neurite Outgrowth: H-1152 has been shown to enhance neurite outgrowth from various neuronal populations, even in the presence of inhibitory molecules like myelin-associated glycoproteins and chondroitin sulfate proteoglycans.[7][8]
-
Glaucoma: Research suggests that ROCK inhibitors, including H-1152, can lower intraocular pressure by increasing aqueous humor outflow through the trabecular meshwork.[12][13][14][15] This has positioned ROCK as a promising target for glaucoma treatment.
-
Other Neurological Disorders: The involvement of the Rho/ROCK pathway in neuronal apoptosis and inflammation suggests potential applications of H-1152 in studying and potentially treating other neurological conditions such as stroke, Alzheimer's disease, and Parkinson's disease.[6]
Conclusion
This compound is a powerful and selective research tool for investigating the multifaceted roles of the Rho/ROCK signaling pathway in the nervous system. Its ability to promote neurite outgrowth and axonal regeneration has significant implications for the development of novel therapeutic strategies for a range of neurological disorders. This guide provides a comprehensive resource for researchers utilizing H-1152, from understanding its fundamental mechanism of action to implementing detailed experimental protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho-ROCK inhibition in the treatment of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Rho kinase (ROCK) increases neurite outgrowth on chondroitin sulphate proteoglycan in vitro and axonal regeneration in the adult optic nerve in vivo [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
H-1152 Dihydrochloride: A Technical Guide to its Application in Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-1152 dihydrochloride (B599025) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of a myriad of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. In the context of stem cell biology, the modulation of this pathway has emerged as a powerful tool to influence cell fate decisions, enhance survival, and direct differentiation into specific lineages. This technical guide provides an in-depth overview of H-1152 dihydrochloride, its mechanism of action, and its application in the directed differentiation of stem cells, with a focus on neuronal, cardiac, and endothelial lineages. This document synthesizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways to support researchers in leveraging this small molecule for their specific research and development needs.
Quantitative Data
The efficacy and selectivity of this compound are critical parameters for its application in research. The following tables summarize the key quantitative data related to its inhibitory activity and its effects on stem cell differentiation.
Table 1: Kinase Inhibition Profile of H-1152
| Target Kinase | IC50 / Ki | Reference(s) |
| ROCK2 | IC50: 12 nM | [1][2] |
| ROCK | Ki: 1.6 nM | [1] |
| CaMKII | IC50: 180 nM | [2] |
| PKG | IC50: 360 nM | [2] |
| Aurora A | IC50: 745 nM | [2] |
| PKA | Ki: 630 nM | |
| PKA | IC50: 3.03 µM | [1] |
| PKC | Ki: 9.27 µM | [1] |
| PKC | IC50: 5.68 µM | [1] |
| MLCK | Ki: 10.1 µM | [1] |
| MLCK | IC50: 28.3 µM | [2] |
Table 2: Effects of H-1152 on Stem Cell Differentiation
| Stem Cell Type & Target Lineage | H-1152 Concentration | Key Quantitative Outcome | Reference(s) |
| Mouse Embryonic Stem Cells (mESCs) to Dopaminergic Neurons | 1 µM | Increase in TH-positive neurons to ~55% of total neurons (from 25-30% in control) | |
| Dorsal Root Ganglion (DRG) Neurons | 100 nM | Increased average neurite length to 244.4 µm (from 190.4 µm in control) | |
| Human iPSCs to Cardiac Progenitor Cells | 1 µM | Used in combination with bFGF for aggregate formation and maintenance | |
| Human Cord Blood-derived Endothelial Progenitor Cells (EPCs) | Not specified | Markedly increased the number of EPCs |
Signaling Pathways
H-1152 exerts its effects by inhibiting the ROCK signaling pathway. Understanding this pathway is crucial for interpreting experimental outcomes and designing new studies.
Rho/ROCK Signaling Pathway in Stem Cells
The RhoA/ROCK pathway is a central regulator of cytoskeletal dynamics and cell contractility. In stem cells, its activity can influence lineage commitment. Inhibition of ROCK by H-1152 can promote specific differentiation fates by altering the cellular mechanics and modulating downstream signaling cascades.
Experimental Protocols
The following section provides detailed methodologies for utilizing H-1152 in key stem cell differentiation protocols.
Neuronal Differentiation of Mouse Embryonic Stem Cells (mESCs)
This protocol describes the directed differentiation of mESCs into dopaminergic neurons, where H-1152 is used to enhance the yield of tyrosine hydroxylase (TH)-positive neurons.
Materials:
-
Mouse embryonic stem cells (mESCs)
-
Gelatin-coated tissue culture plates
-
mESC culture medium
-
Neural induction medium
-
Neuron maturation medium
-
This compound (stock solution in sterile water or DMSO)
-
Antibodies for immunocytochemistry (e.g., anti-Tuj1, anti-TH)
Protocol:
-
Day 0: Seeding mESCs: Plate mESCs on gelatin-coated dishes at a density that will result in a confluent monolayer by the next day.
-
Day 1: Neural Induction: Change the medium to a neural induction medium.
-
Days 5-9: H-1152 Treatment: During the neural precursor stage, supplement the neural induction medium with 1 µM this compound. Change the medium daily with fresh H-1152.
-
Day 10: Neuronal Maturation: Replace the medium with a neuron maturation medium without H-1152.
-
Day 14: Analysis: Fix the cells and perform immunocytochemistry for neuronal markers such as β-III tubulin (Tuj1) and tyrosine hydroxylase (TH) to quantify the differentiation efficiency.
Expansion of Human Cardiac Progenitor Cells (CPCs)
This protocol outlines the use of H-1152 in the formation and maintenance of human induced pluripotent stem cell (hiPSC)-derived cardiac progenitor cell aggregates.
Materials:
-
Human induced pluripotent stem cells (hiPSCs)
-
Essential 8 medium
-
DMEM
-
Fetal Bovine Serum (FBS)
-
Basic fibroblast growth factor (bFGF)
-
This compound
-
Activin A
-
Bone morphogenetic protein 4 (BMP4)
-
Gentamicin
Protocol:
-
Aggregate Formation: Form hiPSC aggregates in Essential 8 medium supplemented with 200 ng/ml bFGF, 1 µM H-1152, and 25 µg/ml gentamicin.[3]
-
Aggregate Culture: Culture the aggregates in DMEM containing 5% or 10% FBS, 200 ng/ml bFGF, 1 µM H-1152, and 25 µg/ml gentamicin.[4]
-
Transition to Differentiation: Transition the aggregates to a medium supplemented with 6 ng/ml activin A and 10 ng/ml BMP4 to initiate cardiac differentiation.[4]
-
Day 8 Onwards: After 8 days of culture, the aggregates can be dissociated for cryopreservation or further differentiation into cardiomyocytes, endothelial cells, and smooth muscle cells.[3][4]
Expansion and Migration of Endothelial Progenitor Cells (EPCs)
This protocol describes the use of H-1152 to enhance the number and migration of human cord blood-derived EPCs. H-1152 has been shown to stimulate the phosphorylation of AKT and reduce the expression of p27 in these cells.[5]
Materials:
-
Human cord blood
-
Ficoll-Paque for mononuclear cell isolation
-
Fibronectin-coated tissue culture plates
-
Endothelial Growth Medium-2 (EGM-2)
-
This compound
-
Reagents for cell counting, migration assays, and Western blotting
Protocol:
-
EPC Isolation: Isolate mononuclear cells from human cord blood using Ficoll-Paque density gradient centrifugation.
-
EPC Culture: Plate the isolated cells on fibronectin-coated dishes and culture in EGM-2 medium.
-
H-1152 Treatment: Treat the cultured EPCs with an optimized concentration of H-1152. The optimal concentration should be determined empirically for the specific cell source and experimental conditions.
-
Analysis:
-
Cell Number: Quantify the number of EPCs after treatment compared to a vehicle control.
-
Migration: Assess the migratory capacity of the EPCs using a transwell migration assay.
-
Signaling Pathway Analysis: Perform Western blot analysis to measure the levels of phosphorylated AKT and total AKT, as well as the expression of the cell cycle inhibitor p27.
-
Conclusion
This compound is a valuable research tool for modulating stem cell fate. Its high potency and selectivity for ROCK make it a reliable agent for investigating the role of the Rho/ROCK signaling pathway in stem cell differentiation. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate H-1152 into their experimental workflows for directed differentiation into neuronal, cardiac, and endothelial lineages. Further research into the downstream effectors of ROCK in different stem cell contexts will continue to refine our understanding and expand the applications of this and other ROCK inhibitors in regenerative medicine and drug discovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enhancement of endothelial progenitor cell numbers and migration by H1152, a Rho kinase specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corneal Endothelial Cell Migration and Proliferation Enhanced by Rho Kinase (ROCK) Inhibitors in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RhoA Regulation of Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
H-1152 Dihydrochloride: A Potent Inhibitor of Cancer Cell Migration and Invasion
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. Cell migration and invasion are fundamental processes driving metastasis, making them critical targets for therapeutic intervention. H-1152 dihydrochloride (B599025), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a significant tool in cancer research for its ability to impede these processes. This technical guide provides a comprehensive overview of the role of H-1152 in modulating cancer cell migration and invasion, detailing its mechanism of action, effects on various cancer cell types, and the underlying signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological processes to serve as a valuable resource for the scientific community.
Introduction to H-1152 Dihydrochloride
This compound is a small molecule inhibitor that exhibits high affinity and selectivity for ROCK.[1] ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, a key component of the cellular machinery responsible for cell motility.[2][3] By inhibiting ROCK, H-1152 disrupts the signaling cascades that lead to the formation of contractile actin-myosin filaments, stress fibers, and focal adhesions, all of which are essential for cell movement and invasion.[4]
Table 1: Kinase Inhibitory Profile of H-1152
| Kinase | Ki (nM) | IC50 (nM) |
| ROCK | 1.6 | - |
| ROCK2 | - | 12 |
| PKA | 630 | - |
| PKC | 9270 | - |
| MLCK | 10100 | - |
Data sourced from MedChemExpress.[1]
Mechanism of Action: The Rho/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is a central regulator of actin cytoskeletal dynamics and is frequently dysregulated in cancer, contributing to increased cell migration and invasion.[2]
The Canonical RhoA/ROCK Pathway
The small GTPase RhoA, when activated, binds to and activates ROCK.[5] Activated ROCK, in turn, phosphorylates several downstream substrates that promote cytoskeletal contractility and stability. Key substrates include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits Myosin Light Chain Phosphatase (MLCP) through the phosphorylation of its regulatory subunit, MYPT1.[6][7] This dual action leads to increased MLC phosphorylation, which promotes the assembly of actin and myosin into contractile stress fibers.
-
LIM Kinase (LIMK): ROCK activates LIMK, which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[8][9] Inactivation of cofilin leads to the stabilization and accumulation of actin filaments (F-actin).
H-1152, by competitively inhibiting the ATP-binding site of ROCK, prevents the phosphorylation of these downstream targets, leading to a collapse of the contractile cytoskeleton and a reduction in cell motility.[8]
Figure 1: H-1152 inhibits the Rho/ROCK signaling pathway.
Effects of H-1152 on Cancer Cell Migration and Invasion
Numerous studies have demonstrated the potent inhibitory effects of H-1152 on the migration and invasion of various cancer cell lines.
Quantitative Effects on Cancer Cell Lines
H-1152 exhibits a dose-dependent inhibition of cancer cell migration and invasion. For instance, in uveal melanoma cells, H-1152 at a concentration of 1 µM significantly suppressed cell proliferation by 50% and interfered with cell migration in a wound healing assay.[10] Furthermore, this concentration led to a 20-30% reduction in the levels of the mesenchymal markers vimentin (B1176767) and β-catenin.[10] In melanoma cells, H-1152 dose-dependently reduces ROCK activity at concentrations of 0.1 and 1 µM.[10]
Table 2: Summary of H-1152 Effects on Cancer Cell Lines
| Cell Line | Assay | H-1152 Concentration | Observed Effect | Reference |
| Uveal Melanoma (92.1) | Proliferation (MTT) | 1 µM | 50% reduction in proliferation | [10] |
| Uveal Melanoma (92.1) | Migration (Wound Healing) | 1 µM | Interference with wound closure after 2 days | [10] |
| Uveal Melanoma (92.1) | Western Blot | 1 µM | 20-30% reduction in vimentin and β-catenin | [10] |
| Melanoma | In vitro kinase assay | 0.1 - 1 µM | Dose-dependent reduction in Rho-kinase activity | [10] |
| Melanoma (4599) | Western Blot (pMLC2) | 0.1 - 10 µM | Dose-dependent inhibition of MLC2 phosphorylation | [11] |
| Melanoma (4599) | Collagen Invasion | 1 - 10 µM | Significant reduction in invasion index | [11] |
Impact on Cellular Structures and Processes
H-1152's inhibition of ROCK has profound effects on the cellular structures and processes that drive migration and invasion.
-
Focal Adhesions and Stress Fibers: ROCK is essential for the formation and maintenance of focal adhesions and actin stress fibers, which are critical for cell adhesion to the extracellular matrix (ECM) and the generation of contractile forces for movement.[4] Inhibition of ROCK by H-1152 leads to the disassembly of these structures.[4]
-
Invadopodia Formation and Matrix Degradation: Invadopodia are actin-rich protrusions that cancer cells use to degrade the ECM, a crucial step in invasion.[12][13] The formation and function of invadopodia are dependent on the dynamic regulation of the actin cytoskeleton. While direct studies on H-1152's effect on invadopodia are limited, the known role of ROCK in actin dynamics suggests that H-1152 would inhibit their formation and function.
-
Epithelial-Mesenchymal Transition (EMT): EMT is a developmental program that is often hijacked by cancer cells to acquire migratory and invasive properties.[14] This process involves the loss of epithelial characteristics and the gain of a mesenchymal phenotype. H-1152 has been shown to reduce the expression of mesenchymal markers like vimentin and N-cadherin in uveal melanoma cells, suggesting it may partially reverse or inhibit EMT.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of H-1152 on cancer cell migration and invasion.
Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration.[15][16]
Protocol:
-
Cell Seeding: Seed cancer cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Create a "wound" by scratching the monolayer with a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. The rate of wound closure is calculated to determine the effect of H-1152 on cell migration.
Figure 2: Workflow for a wound healing (scratch) assay.
Transwell Migration and Invasion Assay
This assay quantifies the chemotactic migration and invasion of cancer cells.[17][18][19][20]
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Preparation: Starve cancer cells in serum-free medium for 12-24 hours.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding and Treatment: Resuspend the starved cells in serum-free medium containing different concentrations of H-1152 or a vehicle control. Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 12-48 hours).
-
Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Elute the crystal violet and measure the absorbance, or count the number of stained cells in several microscopic fields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of actin stress fibers and focal adhesions enhanced by Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of LIM-kinase 1 and cofilin in thrombin-stimulated platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Invadopodia Detection and Gelatin Degradation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Invadopodia Formation and Matrix Degradation Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. Expression and Role of E-Cadherin, β-Catenin, and Vimentin in Human Papillomavirus–Positive and Human Papillomavirus–Negative Oropharyngeal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.virginia.edu [med.virginia.edu]
- 16. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. corning.com [corning.com]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
H-1152 dihydrochloride and neurite outgrowth studies
An In-Depth Technical Guide to H-1152 Dihydrochloride (B599025) in Neurite Outgrowth Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-1152 dihydrochloride is a potent, selective, and cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] As a member of the isoquinolinesulfonamide (B3044496) class of compounds, H-1152 has emerged as a critical research tool for investigating the cellular processes governed by the Rho/ROCK signaling pathway.[1] This pathway is a key regulator of cytoskeletal dynamics, and its inhibition has been shown to promote neurite outgrowth, making H-1152 a molecule of significant interest in the fields of neuroregeneration, spinal cord injury, and neurodegenerative disease research.[4][5][6][7]
This technical guide provides a comprehensive overview of H-1152's mechanism of action, a summary of its quantitative effects on neurite extension, and detailed experimental protocols for its application in neurite outgrowth assays.
Core Mechanism of Action: Inhibition of the RhoA/ROCK Pathway
The primary mechanism by which H-1152 promotes neurite outgrowth is through its potent inhibition of ROCK. In the central nervous system (CNS), various inhibitory molecules associated with myelin and the glial scar, such as Nogo, myelin-associated glycoprotein (B1211001) (MAG), and chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), converge on the RhoA/ROCK signaling pathway.[4][6][8]
Signaling Cascade:
-
Activation: Inhibitory molecules bind to their respective neuronal surface receptors, leading to the activation of the small GTPase, RhoA.[4][8]
-
ROCK Activation: Activated RhoA, in its GTP-bound state, stimulates the kinase activity of its downstream effector, ROCK.[8]
-
Cytoskeletal Regulation: ROCK phosphorylates several substrates that regulate the actin and myosin cytoskeleton. Key targets include:
-
LIM Kinase (LIMK): ROCK-mediated phosphorylation of LIMK leads to the inactivation of cofilin, an actin-depolymerizing factor. This stabilizes actin filaments and prevents the dynamic cytoskeletal rearrangements necessary for growth cone motility.[9]
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which increases actomyosin (B1167339) contractility.[4][8]
-
-
Growth Cone Collapse: The combined effect of actin stabilization and increased contractility leads to growth cone collapse and the retraction of nascent neurites, thereby inhibiting axonal regeneration.[8]
H-1152's Point of Intervention: H-1152 acts as an ATP-competitive inhibitor of ROCK, effectively blocking its kinase activity.[2] With a Ki value of 1.6 nM, it is a highly potent inhibitor.[1][2][3] By inhibiting ROCK, H-1152 prevents the phosphorylation of downstream targets like LIMK and MLC. This disinhibition allows for actin depolymerization and reduces actomyosin contractility, restoring the cytoskeletal dynamics required for growth cone advancement and promoting neurite extension, even in the presence of inhibitory substrates.[5][7]
Data Presentation: Quantitative Effects on Neurite Outgrowth
Studies have quantitatively demonstrated the efficacy of H-1152 in promoting neurite extension. The tables below summarize data from key experiments using dorsal root ganglion (DRG) neurons.
Table 1: Effect of H-1152 on Neurite Length in Neuron-Enriched Cultures [8]
| Treatment Group | Concentration | Average Max Neurite Length (μm ± SE) | P-value vs. Control |
| Control (Medium) | N/A | 110.1 ± 7.8 | N/A |
| H-1152 | 100 nM | 185.4 ± 16.6 | < 0.001 |
| Y-27632 | 10 µM | 167.8 ± 12.3 | < 0.001 |
| C3 Fusion Toxin | N/A | 162.4 ± 10.4 | < 0.001 |
| Data derived from dissociated DRG neuron cultures incubated for 8 hours with inhibitors.[8] |
Table 2: Effect of H-1152 on Neurite Length in DRG Neuron / Schwann Cell Co-Cultures [8]
| Culture Condition | Treatment Group | Concentration | Average Neurite Length (μm ± SE) | P-value vs. Control |
| Direct Contact | Control | N/A | 190.4 ± 8.3 | N/A |
| H-1152 | 100 nM | 244.4 ± 11.4 | = 0.001 | |
| Y-27632 | 10 µM | 259.7 ± 9.1 | < 0.001 | |
| Separated | Control | N/A | 92.2 ± 8.0 | N/A |
| H-1152 | 100 nM | 123.5 ± 10.9 | = 0.02 | |
| Y-27632 | 10 µM | 118.0 ± 12.6 | > 0.05 | |
| Data from co-cultures where neurons were either in direct contact with Schwann cells or separated by a porous membrane. H-1152 significantly promoted neurite outgrowth in both conditions.[8][10] |
Experimental Protocols
This section outlines a generalized, detailed methodology for conducting an in vitro neurite outgrowth assay using H-1152. This protocol synthesizes common practices from multiple research studies.[8][11][12]
Materials and Reagents
-
This compound: Soluble in water (up to 100 mM) and DMSO (up to 50 mM).[13] Prepare a concentrated stock solution (e.g., 1 mM in sterile water) and store at -20°C.
-
Cell Culture: Primary neurons (e.g., Dorsal Root Ganglion - DRG), or neuronal cell lines (e.g., PC12, SH-SY5Y).
-
Culture Media: Neurobasal or DMEM/F12, supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Substrates: Poly-L-lysine (PLL) and Laminin (B1169045).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Staining Reagents:
-
Blocking Buffer: PBS with 5% Donkey Serum and 0.1% Triton X-100.
-
Primary Antibody: Anti-β-III Tubulin antibody (neuronal marker).
-
Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI or Hoechst.
-
-
Hardware: 12 mm glass coverslips, 24-well plates, incubator, fluorescence microscope.
Experimental Workflow
Step-by-Step Methodology
-
Coverslip Preparation: [11]
-
Place sterile 12 mm glass coverslips into the wells of a 24-well plate.
-
Coat with Poly-L-lysine (0.1 mg/ml) for at least 2 hours at 37°C.
-
Wash three times with sterile water and allow to dry.
-
Coat with Laminin (10 µg/mL) for at least 2 hours at 37°C before plating cells.
-
-
Cell Plating:
-
Prepare a single-cell suspension of your chosen neurons (e.g., by enzymatic and mechanical dissociation for primary DRGs).[12]
-
Count cells using a hemocytometer.
-
Aspirate the laminin solution and plate the cells onto the coverslips at a desired density (e.g., 1,500-2,000 neurons/well).[12]
-
Allow neurons to adhere in the incubator for 2-4 hours.
-
-
H-1152 Treatment:
-
Prepare working solutions of H-1152 by diluting the stock solution in pre-warmed culture medium to the final desired concentration (e.g., 100 nM).[8]
-
Prepare a vehicle control using the same final concentration of the solvent (e.g., sterile water).
-
Carefully replace the medium in the wells with the H-1152 or vehicle control solutions.
-
Incubate for the desired time period (e.g., 8, 24, or 48 hours) at 37°C.
-
-
Fixation and Immunostaining: [11][12]
-
Gently aspirate the culture medium.
-
Fix the cells by adding 4% PFA for 20-30 minutes at room temperature.
-
Wash the coverslips three times with PBS.
-
Permeabilize and block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with anti-β-III Tubulin primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody and a nuclear stain like DAPI for 2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Acquire images using a fluorescence microscope. Capture multiple random fields of view per coverslip to ensure unbiased sampling.[14]
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin, or MetaMorph).[14][15]
-
Commonly measured parameters include the length of the longest neurite per neuron, the total neurite length per neuron, and the number of primary neurites or branch points.[14][16][17]
-
Conclusion
This compound is an invaluable tool for studying neuroregeneration. Its high potency and selectivity for ROCK allow researchers to effectively dissect the role of the RhoA/ROCK pathway in neurite outgrowth inhibition. As demonstrated by quantitative data, H-1152 significantly promotes neurite extension in various in vitro models. The standardized protocols provided in this guide offer a robust framework for utilizing H-1152 to investigate novel therapeutic strategies aimed at promoting axonal regeneration following neuronal injury or in the context of neurodegenerative diseases.
References
- 1. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Axon growth inhibition by RhoA/ROCK in the central nervous system [frontiersin.org]
- 5. Inhibition of Rho kinase (ROCK) increases neurite outgrowth on chondroitin sulphate proteoglycan in vitro and axonal regeneration in the adult optic nerve in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RhoA Signaling in Neurodegenerative Diseases | MDPI [mdpi.com]
- 10. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. rndsystems.com [rndsystems.com]
- 14. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 15. ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
H-1152 Dihydrochloride: An In-depth Technical Guide to a Potent ROCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-1152 dihydrochloride (B599025), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes relevant biological pathways and workflows.
Core Function and Mechanism of Action
H-1152 dihydrochloride is a member of the isoquinolinesulfonamide (B3044496) class of compounds and functions as a powerful, cell-permeable inhibitor of Rho-kinase (ROCK).[1] The primary mechanism of action of H-1152 is through competitive inhibition of the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream substrates. This inhibition is highly selective for ROCK isoforms (ROCK1 and ROCK2) over a range of other serine/threonine kinases.[2][3]
The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and smooth muscle contraction. By inhibiting ROCK, H-1152 effectively modulates these processes, making it a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK pathway and a potential therapeutic agent for various disorders.
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified through various in vitro kinase assays. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for H-1152 against ROCK and a panel of other kinases.
| Target Kinase | Ki (nM) |
| ROCK | 1.6[1] |
| PKA | 630 |
| PKC | 9270 |
| MLCK | 10100 |
| Target Kinase | IC50 (µM) |
| ROCK2 | 0.012[2][3] |
| CaMKII | 0.180[2][3] |
| PKG | 0.360[2][3] |
| Aurora A | 0.745[2][3] |
| PKA | 3.03[2][3] |
| Src | 3.06 |
| PKC | 5.68[2][3] |
| Abl | 7.77 |
| MKK4 | 16.9 |
| MLCK | 28.3[2][3] |
| EGFR | 50.0 |
| GSK3α | 60.7 |
| AMPK | 100 |
| p38α | 100 |
Signaling Pathway
The primary signaling cascade inhibited by this compound is the Rho/ROCK pathway. The following diagram illustrates the key components of this pathway and the point of inhibition by H-1152.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of H-1152.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Western Blotting for ROCK Activity
This protocol describes the use of Western blotting to assess the inhibitory effect of H-1152 on ROCK activity by measuring the phosphorylation of its downstream target, Myosin Phosphatase Target Subunit 1 (MYPT1).
a. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, vascular smooth muscle cells) in appropriate media to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ROCK activity.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 30-60 minutes).
-
To stimulate ROCK activity, add a known agonist such as lysophosphatidic acid (LPA) or calpeptin (B1683957) for the last 15-30 minutes of the H-1152 treatment.
b. Protein Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
c. SDS-PAGE and Immunoblotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (e.g., anti-p-MYPT1 Thr696 or Thr853) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total MYPT1 and a housekeeping protein such as β-actin or GAPDH.
Neurite Outgrowth Assay
This protocol details a method for assessing the effect of H-1152 on neurite outgrowth in PC12 cells, a commonly used neuronal cell model.
a. Cell Plating and Differentiation:
-
Coat a 24-well plate with a suitable substrate such as collagen type IV or poly-L-lysine.
-
Seed PC12 cells at a density of 1 x 104 cells per well.
-
Allow the cells to adhere for 24 hours in complete medium.
-
Induce differentiation by switching to a low-serum medium (e.g., 1% horse serum) containing nerve growth factor (NGF, e.g., 50 ng/mL).
-
Simultaneously, treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control.
b. Assessment of Neurite Outgrowth:
-
After a desired incubation period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against a neuronal marker such as β-III tubulin overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Acquire images using a fluorescence microscope.
c. Quantification:
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ).
-
Measure parameters such as the percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter), the average neurite length per cell, and the number of neurites per cell.
Aortic Ring Contraction Assay
This protocol describes an ex vivo method to evaluate the effect of H-1152 on vasoconstriction in isolated aortic rings.
a. Aortic Ring Preparation:
-
Euthanize a rat and excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.
b. Contraction Measurement:
-
Induce a stable contraction with a submaximal concentration of a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM) or U-46619.
-
Once a stable plateau of contraction is reached, add this compound in a cumulative manner to generate a concentration-response curve (e.g., 1 nM to 10 µM).
-
Record the changes in isometric tension using a force transducer.
-
Express the relaxation induced by H-1152 as a percentage of the pre-contraction induced by the agonist.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of H-1152 in a melanoma xenograft model.
Caption: Workflow for an in vivo melanoma xenograft study with H-1152.
References
- 1. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiating PC12 cells to evaluate neurite densities through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Studies Using H-1152 Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on the preliminary experimental use of H-1152 dihydrochloride (B599025), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It covers its mechanism of action, quantitative inhibitory data, and detailed protocols for key in vitro and ex vivo assays.
Introduction
H-1152 dihydrochloride is an isoquinolinesulfonamide (B3044496) derivative that acts as a potent, cell-permeable, and highly selective inhibitor of Rho-kinase (ROCK).[1][2] ROCKs are serine/threonine kinases that function as crucial downstream effectors of the small GTPase RhoA.[3] The RhoA/ROCK pathway is a central regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction.[4] Due to its high selectivity, H-1152 serves as an invaluable tool for elucidating the physiological and pathological roles of the Rho/ROCK signaling cascade and as a reference compound in drug discovery programs targeting this pathway for conditions like glaucoma, hypertension, and cancer.[3][4]
Mechanism of Action
H-1152 exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of ROCK.[5] This action prevents the phosphorylation of downstream ROCK substrates, thereby blocking the signaling cascade that regulates the actin cytoskeleton and actomyosin (B1167339) contractility. The primary target is the Rho-associated protein kinase (ROCK), with a significantly higher affinity for ROCK over other kinases such as PKA, PKC, and MLCK.[6][7]
Signaling Pathway Visualization
The diagram below illustrates the canonical Rho/ROCK signaling pathway and the specific point of inhibition by this compound.
Caption: The Rho/ROCK signaling cascade and inhibition by H-1152.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various enzymatic and cell-based assays.
Table 1: In Vitro Kinase Inhibitory Profile
This table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of H-1152 against ROCK and a panel of other serine/threonine kinases, demonstrating its high selectivity.
| Target Kinase | Kᵢ (nM) | IC₅₀ (µM) | Reference(s) |
| Rho-kinase (ROCK) | 1.6 | 0.012 (for ROCK2) | [1][6][8] |
| CaMKII | - | 0.180 | [6][9] |
| PKG | - | 0.360 | [6][9] |
| Aurora A | - | 0.745 | [6][9] |
| PKA | 630 | 3.03 | [6][7] |
| Src | - | 3.06 | [6] |
| PKC | 9,270 | 5.68 | [6][7] |
| Abl | - | 7.77 | [6] |
| MLCK | 10,100 | 28.3 | [6][7] |
Table 2: Functional Inhibitory Concentrations
This table presents the effective concentrations of H-1152 in functional assays performed in cellular or tissue contexts.
| Assay | System | Measured Effect | IC₅₀ | Reference(s) |
| MARCKS Phosphorylation | Human Neuroteratoma (NT-2) Cells | Inhibition of LPA-induced phosphorylation | 2.5 µM | [2][6][10] |
| Aortic Contraction | Guinea Pig Aorta | Relaxation of sulprostone-induced contraction | 190 nM | [2][8] |
Experimental Protocols
Detailed methodologies for key preliminary studies involving H-1152 are provided below.
Protocol: Inhibition of MARCKS Phosphorylation in NT-2 Cells
-
Objective: To quantify the inhibitory effect of H-1152 on ROCK-mediated phosphorylation of Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) in a cellular context.[10]
-
Principle: NT-2 cells are treated with a Rho activator, lysophosphatidic acid (LPA), to induce ROCK-dependent MARCKS phosphorylation. The inhibitory potential of H-1152 is assessed by measuring the reduction in phosphorylated MARCKS levels via Western blot.
-
Materials:
-
Human neuroteratoma (NT-2) cells
-
Cell culture medium (e.g., DMEM) with serum and antibiotics
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lysophosphatidic acid (LPA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-MARCKS (Ser159), anti-total MARCKS
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Culture: Plate NT-2 cells and grow to 80-90% confluency.
-
Serum Starvation: Replace growth medium with serum-free medium for 12-24 hours.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of H-1152 (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add LPA to a final concentration of 1-10 µM and incubate for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates using the BCA assay.
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary anti-phospho-MARCKS antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate.
-
Strip the membrane and re-probe with anti-total MARCKS antibody as a loading control.
-
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-MARCKS signal to the total MARCKS signal. Plot the normalized values against the log of H-1152 concentration and fit a dose-response curve to determine the IC₅₀.
Experimental Workflow Visualization
Caption: Workflow for a cellular MARCKS phosphorylation inhibition assay.
Protocol: Neurite Outgrowth Assay
-
Objective: To assess the effect of H-1152 on promoting neurite extension, a process inhibited by ROCK activity.[5][6]
-
Principle: Dissociated neurons are cultured on a substrate. ROCK inhibition by H-1152 is expected to reduce growth cone collapse and cytoskeletal tension, leading to enhanced neurite elongation.
-
Materials:
-
Primary neurons (e.g., dissociated spiral ganglion or dorsal root ganglion neurons)
-
Neuron culture medium (e.g., Neurobasal medium with supplements)
-
Coated culture plates (e.g., poly-D-lysine/laminin)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Immunostaining reagents (e.g., anti-β-III tubulin antibody) and microscope for imaging.
-
-
Procedure:
-
Cell Plating: Plate dissociated neurons at a low density on coated plates.
-
Treatment: After allowing cells to adhere (e.g., 24 hours), add H-1152 to the culture medium at desired concentrations (e.g., 10 nM to 10 µM).[6] Include a vehicle control.
-
Incubation: Culture the neurons for an additional 18-24 hours.[11]
-
Fixation & Staining: Fix the cells with 4% paraformaldehyde, permeabilize, and stain with an antibody against a neuronal marker like β-III tubulin to visualize neurites.
-
Imaging & Analysis: Acquire images using fluorescence microscopy. Measure the length of the longest neurite for a significant number of neurons (e.g., >100 per condition) using image analysis software.
-
-
Data Analysis: Compare the average neurite lengths between control and H-1152-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol: Ex Vivo Aortic Ring Contraction Assay
-
Objective: To evaluate the vasorelaxant properties of H-1152 in an ex vivo model of smooth muscle contraction.[2]
-
Principle: The contraction of aortic smooth muscle induced by agonists like the prostanoid sulprostone (B1662612) is partly dependent on the Ca²⁺ sensitization of the contractile machinery, a process mediated by ROCK. H-1152 is expected to relax these pre-contracted tissues.
-
Materials:
-
Guinea pig thoracic aorta
-
Krebs solution
-
Organ bath system with force transducer
-
Sulprostone or Phenylephrine (contractile agonists)
-
This compound
-
-
Procedure:
-
Tissue Preparation: Isolate the guinea pig thoracic aorta and cut it into rings (2-3 mm).
-
Mounting: Mount the rings in an organ bath filled with Krebs solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension of ~1 g for at least 60 minutes.
-
Pre-contraction: Induce a stable contraction by adding a submaximal concentration of sulprostone (e.g., 300 nM) or phenylephrine.
-
Inhibitor Addition: Once the contraction plateaus, add H-1152 cumulatively to the bath to obtain a concentration-response curve (e.g., 1 nM to 3 µM).
-
Measurement: Record the changes in isometric tension.
-
-
Data Analysis: Express the relaxation at each H-1152 concentration as a percentage of the pre-contraction tension. Plot the percentage of relaxation against the log of H-1152 concentration to determine the IC₅₀.
Guidelines for In Vivo Studies
While this guide focuses on preliminary studies, H-1152 is also used in vivo. Proper formulation is critical for bioavailability and achieving desired experimental outcomes.
-
Solubility: this compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM).[8] For stock solutions, use fresh, high-quality DMSO, as hygroscopic DMSO can reduce solubility.[6]
-
Formulation for Injection: A common method for preparing a working solution for intraperitoneal or intravenous injection involves a multi-solvent system.[6][9]
-
Prepare a concentrated clear stock solution in DMSO (e.g., 20-80 mg/mL).
-
Sequentially add co-solvents. A typical formulation might be:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
To prepare 1 mL of this solution, you would add 100 µL of the DMSO stock to 400 µL of PEG300, mix until clear, add 50 µL of Tween-80, mix, and finally add 450 µL of saline.
-
Note: It is critical to prepare the working solution freshly on the day of use and to observe for any precipitation.[6][11]
-
-
Formulation for Oral Administration: A homogeneous suspension can be prepared by mixing the compound in a vehicle like Carboxymethylcellulose sodium (CMC-Na) solution.[9]
References
- 1. adooq.com [adooq.com]
- 2. This compound | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
H-1152 Dihydrochloride: In Vivo Administration Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo administration protocols for H-1152 dihydrochloride (B599025), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of H-1152 in various disease models.
Introduction to H-1152 Dihydrochloride
H-1152 is a member of the isoquinolinesulfonamide (B3044496) class of compounds and is a cell-permeable molecule that demonstrates high selectivity for ROCK over other serine/threonine kinases.[2] The Rho/ROCK signaling pathway is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[][4][5] Dysregulation of this pathway has been implicated in the pathophysiology of a wide range of diseases, including cancer, neurological disorders, and cardiovascular conditions, making ROCK a compelling therapeutic target.[6] H-1152 exerts its effects by competitively inhibiting the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream substrates.[7]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize quantitative data from representative in vivo studies investigating the effects of this compound in various animal models.
Table 1: this compound in Cancer Models
| Animal Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Key Outcomes | Reference |
| C57BL/6 Mice | Melanoma (B16F10 cells) | Intravenous | Not specified in abstract | Pretreatment of cells before injection and repeated injections | Delayed tumor appearance, slowed tumor growth, reduced pulmonary metastasis.[8] | [8] |
| Immunocompromised Mice | Breast Cancer (Xenograft) | Intraperitoneal | 5 mg/kg | Daily for 11 days, starting 3 days post-grafting | Significant inhibition of tumor growth.[9] | [9] |
Table 2: this compound in Neurological Models
| Animal Model | Disease Model | Administration Route | Dosage | Dosing Schedule | Key Outcomes | Reference |
| Rat | Erectile Dysfunction | Intraperitoneal | 100 nmol/kg | Single dose | Enhanced erectile responses. | [7] |
| Rat | Spinal Cord Injury | Intrathecal or Systemic | Not specified in abstract | Not specified in abstract | Potential for targeted delivery and therapeutic effect.[10] | [10] |
| Rat | Ischemic Stroke | Intravenous or Intra-arterial | 2 mg/kg | Pre- or post-ischemic induction | Potential for neuroprotection. | [11] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments utilizing this compound. These protocols are synthesized from multiple sources and should be adapted based on specific experimental requirements and institutional guidelines.
Protocol 1: Subcutaneous Melanoma Mouse Model
This protocol outlines the use of H-1152 in a syngeneic mouse model of melanoma.
1. Animal Model:
-
C57BL/6 mice, 6-8 weeks old.
2. Cell Culture:
-
Culture B16F10 melanoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
3. This compound Preparation:
-
For In Vitro Pre-treatment: Dissolve this compound in sterile, nuclease-free water to create a stock solution. Further dilute in cell culture medium to the desired final concentration.
-
For In Vivo Administration: Prepare a fresh solution of this compound for each injection. A common formulation involves dissolving the compound in a vehicle such as:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Sterile saline.
-
The final concentration should be calculated based on the desired dosage and the injection volume (typically 100-200 µL for mice).
-
4. Experimental Procedure:
-
Tumor Cell Inoculation:
-
Harvest B16F10 cells during their exponential growth phase.
-
Optional Pre-treatment: Incubate the cells with a predetermined concentration of H-1152 for a specified duration (e.g., 24 hours) prior to injection.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) or serum-free medium at a concentration of 2.5 x 10^5 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[12]
-
-
H-1152 Administration:
-
For systemic treatment, administer the prepared H-1152 solution via intravenous or intraperitoneal injection. The dosing schedule can vary (e.g., daily, every other day) and should be optimized for the specific study.
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.[12]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors in the control group reach a predetermined size or at a specified time point.
-
Excise tumors and weigh them.
-
Tissues can be processed for histological analysis, immunohistochemistry, or molecular analysis to evaluate treatment effects.
-
Protocol 2: Rat Model of Spinal Cord Injury
This protocol provides a framework for investigating the therapeutic effects of H-1152 in a rat model of traumatic spinal cord injury (SCI).
1. Animal Model:
-
Adult male Sprague-Dawley or Wistar rats (250-300g).
2. Spinal Cord Injury Induction (Contusion Model):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Perform a laminectomy at the thoracic level (e.g., T9-T10) to expose the spinal cord.
-
Induce a moderate contusion injury using a standardized impactor device (e.g., NYU impactor).[13]
-
Suture the muscle and skin layers and provide appropriate post-operative care, including analgesia, hydration, and manual bladder expression.[14]
3. This compound Preparation:
-
Prepare this compound solution as described in Protocol 1, ensuring sterility for the chosen administration route.
4. Experimental Procedure:
-
H-1152 Administration:
-
Administration can be performed via various routes, including:
-
Intraperitoneal (i.p.) injection: A common systemic route.
-
Intravenous (i.v.) injection: For rapid systemic distribution.
-
Intrathecal (i.t.) injection: For direct delivery to the cerebrospinal fluid.
-
-
The timing of the first dose (e.g., immediately post-injury, delayed) and the subsequent dosing schedule are critical parameters to be investigated.
-
-
Functional Assessment:
-
Evaluate locomotor recovery at regular intervals using a standardized scale such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.
-
-
Endpoint and Analysis:
-
At the end of the study period (e.g., 4-8 weeks post-injury), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord and process the tissue for histological analysis to assess lesion size, white matter sparing, and axonal regeneration.
-
Molecular analyses (e.g., Western blot, qPCR) can be performed on spinal cord tissue to investigate the effects of H-1152 on downstream signaling pathways.
-
Visualizations
The following diagrams illustrate the Rho/ROCK signaling pathway and a general experimental workflow for in vivo studies.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of H-1152.
Caption: General experimental workflow for in vivo studies with H-1152.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Effects in Melanoma of ROCK Inhibition-Induced FasL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting peptide homes to spinal cord injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. An in vivo model of melanoma: treatment with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
H-1152 Dihydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-1152 dihydrochloride (B599025) is a potent, cell-permeable, and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4] It is a valuable tool for investigating the diverse cellular processes regulated by the Rho/ROCK signaling pathway, including cell adhesion, migration, proliferation, and apoptosis. These application notes provide a comprehensive overview of the working concentrations of H-1152 dihydrochloride in various cell culture applications, detailed experimental protocols, and visual representations of the relevant signaling pathway and experimental workflow.
Mechanism of Action
This compound is an ATP-competitive inhibitor of ROCK, with a high affinity for the kinase domain.[5] The Rho/ROCK pathway is a critical regulator of the actin cytoskeleton.[6] Activated RhoA (a small GTPase) stimulates ROCK, which in turn phosphorylates multiple downstream targets. Key substrates include Myosin Light Chain (MLC) and the Myosin Binding Subunit (MBS) of MLC phosphatase. Phosphorylation of MLC increases actomyosin (B1167339) contractility, while phosphorylation of MBS inhibits MLC phosphatase activity, further promoting MLC phosphorylation.[7] ROCK also influences actin filament stability through the phosphorylation of LIM kinases, which then inactivate cofilin, an actin-depolymerizing protein.[6][7] By inhibiting ROCK, H-1152 effectively reduces actomyosin contractility, leading to changes in cell morphology, adhesion, and motility.[6][8]
Caption: The Rho/ROCK signaling pathway and the inhibitory action of H-1152.
Working Concentrations in Cell Culture
The optimal working concentration of this compound is cell-type and application-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. The following table summarizes reported effective concentrations from various studies.
| Application | Cell Type | Effective Concentration | IC50 / Ki | Reference |
| ROCK Inhibition | - | - | IC50: 12 nM (ROCK2)Ki: 1.6 nM | [1][9] |
| Inhibition of MARCKS Phosphorylation | LPA-treated neuronal cells | 0.1 - 10 µM | IC50: 2.5 µM | [1][9][10] |
| Promotion of Neurite Outgrowth | Spiral ganglion neurons | 10 µM | - | [1][9][10] |
| Inhibition of Cell Invasion | MDA-MB-231 breast cancer cells | 2.5 µM | - | [11] |
| General In Vitro Studies | Human cells | 1 - 10 µM | - | [2] |
Note on Cytotoxicity: H-1152 has been shown to have no significant effect on neuronal survival at concentrations up to 10 µM.[1][9][10] However, it is always advisable to assess cytotoxicity in your specific cell line using methods such as an MTT or LDH assay, particularly for long-term experiments.
Protocol: In Vitro Cell Migration (Wound Healing) Assay
This protocol provides a detailed methodology for assessing the effect of this compound on cell migration using a scratch/wound healing assay.
Materials
-
This compound
-
Sterile, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Serum-free or low-serum cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a cell scraper
-
Microscope with a camera
Stock Solution Preparation
-
This compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM).[2]
-
To prepare a 10 mM stock solution in DMSO, dissolve 3.92 mg of this compound (MW: 392.34 g/mol ) in 1 mL of sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year.[10]
Experimental Protocol
Caption: A step-by-step workflow for the wound healing assay.
-
Cell Seeding: Seed your cells of interest in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the cells in complete medium until they reach 95-100% confluency.
-
Serum Starvation (Optional): To minimize the effects of cell proliferation on wound closure, you can replace the complete medium with serum-free or low-serum (e.g., 0.5-1% FBS) medium and incubate for 2-24 hours before making the scratch.
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with sterile PBS to remove any detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dilute the inhibitor). A typical concentration range to test would be 1 µM, 2.5 µM, 5 µM, and 10 µM.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at low magnification (e.g., 4x or 10x). Mark the specific location on the plate to ensure you can image the same field of view at later time points.
-
Incubation: Incubate the plate for a period of time appropriate for your cell type (e.g., 12, 24, or 48 hours). The incubation time should be sufficient to observe significant migration in the control group without complete wound closure.
-
Imaging (Final Time Point): At the end of the incubation period, capture images of the same fields of view that were imaged at Time 0.
-
Data Analysis: Measure the area of the scratch at Time 0 and the final time point using image analysis software (e.g., ImageJ). The rate of cell migration can be quantified as the percentage of wound closure or the change in the wound area over time.
Percentage of Wound Closure = [(Area at T=0) - (Area at T=x)] / (Area at T=0) * 100
Concluding Remarks
This compound is a powerful research tool for dissecting the roles of the Rho/ROCK signaling pathway. The provided protocols and concentration guidelines offer a starting point for incorporating this inhibitor into various cell-based assays. As with any inhibitor, empirical determination of the optimal conditions for each specific experimental system is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. xcessbio.com [xcessbio.com]
- 11. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
Dissolution of H-1152 Dihydrochloride for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of H-1152 dihydrochloride (B599025), a potent and selective Rho-associated protein kinase (ROCK) inhibitor, for use in a variety of research applications.[1][2][3][4] Proper preparation of this compound is critical for obtaining reliable and reproducible experimental results.
Product Information
-
Chemical Name: (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-hexahydro-1H-1,4-diazepine dihydrochloride[1]
-
General Description: H-1152 dihydrochloride is a cell-permeable and selective inhibitor of ROCK, with a Ki value of 1.6 nM for ROCK.[3][5][6] It displays high selectivity over other protein kinases such as PKA, PKC, and MLCK.[1][4][5]
Solubility Data
The solubility of this compound can vary slightly between batches and is influenced by factors such as temperature and the purity of the solvent. It is crucial to use high-purity solvents and, if necessary, employ methods like sonication or gentle warming to aid dissolution. The table below summarizes the reported solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 35.71 - 78 | 91.02 - 198.8 | Soluble up to 100 mM.[1][4] Ultrasonic treatment may be required.[3] |
| DMSO | 10 - 78 | 25.49 - 198.8 | Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[3][7] Ultrasonic and warming to 60°C may be necessary.[3] |
| Ethanol | 2 - 78 | 5.1 - 198.8 | |
| PBS (pH 7.2) | 10 | 25.5 | |
| DMF | 15 | 38.2 |
Data compiled from multiple sources.[1][2][3][5] Always refer to the manufacturer's product datasheet for batch-specific solubility information.
Experimental Protocols
Preparation of Stock Solutions
For consistency, it is recommended to prepare a concentrated stock solution, which can then be diluted to the desired final concentration for experiments.
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) DMSO or sterile distilled water
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Protocol for a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microfuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.92 mg of this compound (Molecular Weight = 392.34).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it in a water bath at 37-60°C for a short period.[3]
-
Sterilization (for cell culture): If the stock solution is intended for cell culture experiments, it can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[3][8]
Preparation of Working Solutions for In Vitro Experiments
Protocol:
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer. For example, to prepare 100 µL of a 10 µM working solution from a 10 mM stock, add 0.1 µL of the stock solution to 99.9 µL of medium.
-
Mix the working solution thoroughly by gentle pipetting or vortexing.
-
Use the freshly prepared working solution for your experiments immediately. Typical concentrations for in vitro studies range from 0.1 to 10 µM.[3][9]
Preparation of Formulations for In Vivo Experiments
For in vivo administration, this compound is often formulated using a combination of solvents to ensure solubility and biocompatibility. The final formulation should be prepared fresh on the day of the experiment.[3][7]
Example Formulation for Intraperitoneal (IP) Injection:
This protocol yields a clear solution.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl) or ddH2O
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 78 mg/mL).[2][8]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add sterile saline or ddH2O to reach the final desired volume and concentration.
-
A common formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[2][8] The mixed solution should be used immediately.[2][8]
Example Formulation for Oral Administration:
This protocol yields a homogeneous suspension.
Materials:
-
This compound
-
CMC-Na (carboxymethylcellulose sodium) solution
Protocol:
-
Weigh the required amount of this compound.
-
Add the desired volume of CMC-Na solution.
-
Mix thoroughly to obtain a homogeneous suspension. A typical final concentration is ≥5 mg/mL.[2][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by H-1152 and the general workflow for preparing the inhibitor for experimental use.
References
- 1. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. xcessbio.com [xcessbio.com]
Application Note and Protocol: H-1152 Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
H-1152 dihydrochloride (B599025) is a potent, cell-permeable, and selective inhibitor of Rho-associated protein kinase (ROCK).[1][2][3] It acts as an ATP-competitive inhibitor and is significantly more potent for ROCK than other kinases such as PKA, PKC, and myosin light chain kinase (MLCK).[2][4] With a Ki value of 1.6 nM for ROCK, it is a valuable tool for investigating the cellular processes regulated by the Rho/ROCK signaling pathway, including cell adhesion, migration, proliferation, and apoptosis.[2][4][5] This document provides detailed protocols for the preparation of H-1152 dihydrochloride stock solutions and its application in cell-based assays.
2.0 Physicochemical Properties
| Property | Value |
| Chemical Name | (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-hexahydro-1H-1,4-diazepine dihydrochloride |
| Molecular Formula | C₁₆H₂₁N₃O₂S · 2HCl |
| Molecular Weight | 392.34 g/mol [1] |
| CAS Number | 871543-07-6[1] |
3.0 Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| Water | 78 mg/mL | ~200 mM | [3] |
| Water | 39.23 mg/mL | 100 mM | |
| DMSO | 78 mg/mL | 198.8 mM | [1][3] |
| DMSO | 19.62 mg/mL | 50 mM | |
| DMSO | 12.5 mg/mL | ~31.8 mM | [4] |
| Ethanol | 78 mg/mL | ~200 mM | [3] |
| Ethanol | 20 mg/mL | ~51 mM | [4] |
| PBS (pH 7.2) | 50 mg/mL | 127.44 mM | [2] |
| PBS (pH 7.2) | 10 mg/mL | ~25.5 mM | [4] |
| DMF | 15 mg/mL | ~38.2 mM | [4] |
Note: Solubility can vary slightly between batches. It is recommended to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[3] If precipitation occurs, warming to 37°C and/or sonication can aid dissolution.[2][6]
Table 2: Storage and Stability
| Form | Storage Temperature | Stability | Source(s) |
| Powder | -20°C | ≥ 3 years | [3][7] |
| Powder | +4°C (Desiccated) | Not specified | |
| Stock Solution in Solvent | -80°C | 1 year | [3] |
| Stock Solution in Solvent | -20°C | 1 month | [3][5] |
Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2][5]
Table 3: In Vitro Inhibitory Activity
| Target Kinase | IC₅₀ (µM) | Ki (nM) | Source(s) |
| ROCK2 | 0.012 | 1.6 | [1][2][3][5] |
| CaMKII | 0.180 | - | [1][2][3] |
| PKG | 0.360 | - | [1][2][3] |
| Aurora A | 0.745 | - | [1][2][3] |
| PKA | 3.03 | 630 | [1][2][3][4] |
| PKC | 5.68 | 9,270 | [1][2][3][4] |
| MLCK | 28.3 | 10,100 | [2][4] |
4.0 Experimental Protocols & Visualizations
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper/boat
-
Vortex mixer
Procedure:
-
Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Weighing: Tare the analytical balance with a weighing boat. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 19.62 mg.
-
Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)
-
0.001 L x 0.050 mol/L x 392.34 g/mol = 0.01962 g = 19.62 mg
-
-
Dissolution: Transfer the powder to a sterile tube. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for 19.62 mg).
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming (up to 37°C) can be applied if necessary.[6]
-
Aliquoting and Storage: To prevent repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials. Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[3][5]
Mechanism of Action: ROCK Signaling Pathway
H-1152 exerts its effect by inhibiting ROCK, a key downstream effector of the small GTPase RhoA. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. ROCK then phosphorylates multiple substrates, such as Myosin Light Chain (MLC) and the MLC phosphatase targeting subunit (MYPT1), leading to increased actomyosin (B1167339) contractility, stress fiber formation, and focal adhesion maturation. H-1152 competitively binds to the ATP-binding pocket of ROCK, preventing the phosphorylation of its downstream targets and thereby inhibiting these cellular events.
Protocol 2: General Cell-Based Assay
This protocol provides a general workflow for treating cultured cells with H-1152 to assess its effect on a specific cellular function (e.g., morphology, migration). The final concentration for H-1152 in cell-based assays typically ranges from 0.1 to 10 µM.[2][5]
Materials:
-
Cultured cells of interest
-
Appropriate cell culture plates (e.g., 96-well) and complete culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for endpoint analysis (e.g., paraformaldehyde for fixation, antibodies for immunofluorescence)
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 96-well plate) at a density that will ensure they are in a log-growth phase and at the desired confluency (e.g., 80-90%) at the time of treatment. Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the H-1152 stock solution. Prepare the final working concentrations by performing a serial dilution of the stock solution into pre-warmed complete cell culture medium.
-
Example: To make a 10 µM working solution from a 50 mM stock, first make an intermediate dilution (e.g., 1:100, 2 µL stock in 198 µL media = 500 µM), then a final dilution (e.g., 1:50, 10 µL of 500 µM in 490 µL media = 10 µM).
-
Important: Also prepare a vehicle control using the same final concentration of DMSO as in the highest H-1152 treatment condition (typically ≤0.1%).[6]
-
-
Cell Treatment: Carefully remove the old medium from the cells. Add the prepared medium containing H-1152 (or vehicle control) to the respective wells.
-
Incubation: Return the cells to the incubator for the desired treatment period (e.g., 18-24 hours).[2] The optimal time will depend on the specific assay and cell type.
-
Endpoint Analysis: After incubation, proceed with the planned analysis. This may include:
-
Fixing the cells with 4% paraformaldehyde for immunofluorescence staining of cytoskeletal components (e.g., F-actin).[2]
-
Lysing the cells for Western blot analysis of protein phosphorylation.
-
Performing a cell migration or proliferation assay.
-
References
Application Notes and Protocols for H-1152 Dihydrochloride in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-1152 dihydrochloride (B599025) is a potent, cell-permeable, and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The Rho/ROCK signaling pathway is a critical regulator of neuronal morphology, playing a significant role in processes such as neurite outgrowth and growth cone collapse.[2][3] Inhibition of this pathway by H-1152 has been shown to promote neurite extension, making it a valuable tool for studying neuronal regeneration and development.[2][4] These application notes provide detailed protocols for the use of H-1152 dihydrochloride in primary neuron cultures to study its effects on neurite outgrowth.
Mechanism of Action
This compound selectively inhibits ROCK, a downstream effector of the small GTPase RhoA.[2][5] In the central nervous system (CNS), various inhibitory molecules associated with myelin and the glial scar can activate RhoA, leading to ROCK activation.[2][4] Activated ROCK phosphorylates downstream targets that ultimately lead to actin-myosin contractility and growth cone collapse, thus inhibiting axonal regeneration.[2] By inhibiting ROCK, H-1152 blocks this signaling cascade, leading to a reduction in growth cone collapse and a promotion of neurite outgrowth, even in the presence of inhibitory substrates.[4]
Signaling Pathway
References
- 1. NeuronJ [imagescience.org]
- 2. AutoNeuriteJ: An ImageJ plugin for measurement and classification of neuritic extensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Automated Analysis of NeuronJ Tracing Data - PMC [pmc.ncbi.nlm.nih.gov]
H-1152 Dihydrochloride: Application Notes and Protocols for Cancer Cell Line Research
For Research Use Only.
Introduction
H-1152 dihydrochloride (B599025) is a potent, cell-permeable, and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] It demonstrates significant therapeutic potential in cancer research by targeting pathways involved in cell proliferation, migration, and invasion. This document provides detailed protocols for the application of H-1152 dihydrochloride in cancer cell line studies, including methodologies for assessing its effects on cell viability, signaling pathways, and enzymatic activity.
H-1152 exhibits high affinity for ROCK2, with an IC50 value of 12 nM and a Ki of 1.6 nM.[1] Its selectivity has been demonstrated against a panel of other kinases, making it a valuable tool for specifically investigating the role of ROCK in cellular processes.[1][3][4] The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is implicated in various aspects of cancer progression, including cell motility, invasion, and metastasis.
Mechanism of Action
This compound competitively inhibits the ATP-binding site of ROCK, preventing the phosphorylation of its downstream substrates. This inhibition leads to the disruption of actin stress fiber formation, reduced cell contractility, and inhibition of cell migration and invasion. The primary targets of ROCK include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), which are key regulators of actomyosin (B1167339) contractility.
Quantitative Data
In Vitro Kinase Inhibitory Activity of H-1152
| Target Kinase | IC50 (µM) | Ki (nM) |
| ROCK2 | 0.012 | 1.6 |
| CaMKII | 0.180 | - |
| PKG | 0.360 | - |
| Aurora A | 0.745 | - |
| PKA | 3.03 | 630 |
| Src | 3.06 | - |
| PKC | 5.68 | 9270 |
| Abl | 7.77 | - |
| MKK4 | 16.9 | - |
| MLCK | 28.3 | 10100 |
| EGFR | 50.0 | - |
| GSK3α | 60.7 | - |
| AMPK | 100 | - |
| p38α | 100 | - |
Data compiled from multiple sources.[1][3][4]
Cellular Activity of H-1152
| Cell Line | Assay | IC50 (µM) |
| NT2 | Inhibition of MARCKS phosphorylation | 2.5 |
Data from MedChemExpress.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve H-1152).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Incubation: Incubate the plate at room temperature in the dark for 2 hours, or until the formazan (B1609692) crystals are completely dissolved.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.
Western Blot Analysis of ROCK Pathway Proteins
This protocol is for analyzing the phosphorylation status of ROCK substrates, such as MLC and MYPT1, in response to H-1152 treatment.
Materials:
-
Cancer cell lines treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MLC, anti-MLC, anti-p-MYPT1, anti-MYPT1, anti-ROCK1, anti-ROCK2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with H-1152, wash cells with ice-cold PBS and lyse them in lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[5]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.[5]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times with TBST for 5 minutes each.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[5]
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
In Vitro ROCK Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on ROCK activity.
Materials:
-
Recombinant active ROCK enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT)[1][2]
-
[γ-³²P]ATP
-
This compound
-
Phosphocellulose paper or other method for separating phosphorylated and unphosphorylated substrate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the assay mixture containing kinase buffer, the ROCK substrate, and various concentrations of this compound.[1][2]
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.[1][2]
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 5 minutes).[1][2]
-
Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding a stop solution.
-
Washing: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of H-1152 and determine the IC50 value.
Troubleshooting
-
Low signal in Western Blot: Increase protein load, primary antibody concentration, or exposure time. Ensure efficient protein transfer.
-
High background in Western Blot: Increase the number and duration of washing steps. Optimize blocking conditions.
-
Inconsistent results in MTT assay: Ensure uniform cell seeding. Check for and prevent contamination. Optimize incubation times.
-
Precipitation of this compound in culture medium: Prepare fresh stock solutions in an appropriate solvent (e.g., water or DMSO) and ensure proper dilution. Sonication may aid in dissolution.[2]
Ordering Information
This compound can be purchased from various chemical suppliers. Please refer to the manufacturer's instructions for storage and handling.
This document is intended as a guide. Protocols may need to be optimized for specific cell lines and experimental conditions.
References
Application of H-1152 Dihydrochloride in 3D Cell Culture: A Guide for Researchers
Application Notes
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of tissues and tumors.[1][2] These models offer significant advantages over traditional 2D cell culture for applications in drug discovery and cancer research, including the study of cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix (ECM) remodeling. A key area of investigation in 3D cancer models is cell invasion, a critical step in tumor metastasis.
H-1152 dihydrochloride (B599025) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[3] ROCK is a downstream effector of the small GTPase RhoA and plays a crucial role in regulating the actin cytoskeleton, which is fundamental to cell shape, adhesion, migration, and invasion. In many cancer types, the Rho/ROCK signaling pathway is upregulated, contributing to the malignant phenotype, including increased invasiveness.
The application of H-1152 in 3D cell culture, particularly in the context of cancer research, focuses on its ability to modulate cell migration and invasion. By inhibiting ROCK, H-1152 can disrupt the cellular machinery required for cells to remodel the ECM and invade surrounding tissues. This makes H-1152 a valuable tool for studying the mechanisms of cancer cell invasion in a more physiologically relevant 3D environment and for screening potential anti-invasive therapeutic agents.
While extensive quantitative data for H-1152 in 3D spheroid invasion assays is still emerging, studies have demonstrated its utility in 3D contexts. For instance, a concentration of 2.5 µM H-1152 has been used to inhibit ROCK-dependent matrix reorganization by breast carcinoma cells in a 3D collagen matrix.[4] This provides a validated starting point for designing experiments to investigate the anti-invasive effects of H-1152.
This document provides detailed protocols for utilizing H-1152 dihydrochloride in 3D spheroid-based invasion assays, enabling researchers to quantitatively assess its impact on cancer cell invasion.
Data Presentation
Table 1: Kinase Inhibitory Profile of H-1152
| Kinase | Kᵢ (nM) | IC₅₀ (nM) |
| ROCK2 | 1.6 | 12 |
| PKA | 630 | - |
| PKC | 9,270 | - |
| MLCK | 10,100 | - |
Data compiled from publicly available sources. Kᵢ and IC₅₀ values can vary depending on assay conditions.
Table 2: Recommended Concentration Range of H-1152 for 3D Cell Culture Experiments
| Application | Starting Concentration | Concentration Range for Dose-Response | Notes |
| 3D Spheroid Invasion Assay | 2.5 µM | 0.1 µM - 10 µM | Based on effective concentration in 3D collagen matrix studies[4]. Optimization for specific cell lines and matrix compositions is recommended. |
Signaling Pathway
Caption: Rho/ROCK signaling pathway and the inhibitory action of H-1152.
Experimental Protocols
Protocol 1: Tumor Spheroid Formation using the Hanging Drop Method
This protocol describes the formation of uniform tumor spheroids, which are essential for reproducible invasion assays.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
10 cm non-adherent petri dishes
-
Multi-channel pipette
Procedure:
-
Culture cancer cells in a standard 2D culture flask until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.
-
Using a multi-channel pipette, carefully dispense 20 µL droplets of the cell suspension onto the inside of the lid of a 10 cm petri dish.
-
Add 5-10 mL of sterile PBS to the bottom of the petri dish to maintain humidity.
-
Carefully invert the lid and place it on the dish.
-
Incubate the hanging drops at 37°C in a humidified incubator with 5% CO₂ for 48-72 hours, allowing the cells to aggregate and form spheroids.
Protocol 2: 3D Spheroid Invasion Assay
This protocol details how to assess the invasive potential of cancer cells from spheroids embedded in an extracellular matrix and the effect of H-1152.
Materials:
-
Pre-formed tumor spheroids (from Protocol 1)
-
Basement Membrane Extract (BME), such as Matrigel® (kept on ice)
-
Cold serum-free cell culture medium
-
Complete cell culture medium (with and without chemoattractant, e.g., FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
24-well or 96-well cell culture plates
-
Ice-cold pipette tips
-
Inverted microscope with a camera
Procedure:
-
Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.
-
On the day of the assay, dilute the BME to the desired concentration (e.g., 5 mg/mL) with cold serum-free medium. Keep the BME solution on ice at all times.
-
Prepare the H-1152 treatment solutions. Dilute the H-1152 stock solution in the BME mixture to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10 µM). Include a vehicle control (DMSO).
-
Gently harvest the spheroids from the hanging drops by washing them into a sterile reservoir with complete medium.
-
Allow the spheroids to settle by gravity and carefully remove the supernatant.
-
Gently resuspend the spheroids in the BME/H-1152 mixture.
-
Carefully pipette 50 µL of the spheroid-BME suspension into the center of each well of a pre-chilled multi-well plate. Ensure one spheroid is seeded per well.
-
Place the plate in a 37°C incubator for 30-60 minutes to allow the BME to polymerize.
-
Carefully add 200 µL (for 96-well) or 500 µL (for 24-well) of complete medium (containing chemoattractant if desired) with the corresponding concentration of H-1152 or vehicle control to the top of the BME gel.
-
Image the spheroids at time zero (t=0) using an inverted microscope.
-
Incubate the plate at 37°C and acquire images at regular intervals (e.g., 24, 48, 72 hours) to monitor cell invasion from the spheroid into the surrounding matrix.
Quantification of Invasion:
-
The area of invasion can be quantified using image analysis software (e.g., ImageJ).
-
Measure the total area of the spheroid and the invading cells at each time point.
-
Calculate the change in area over time relative to the initial spheroid size at t=0.
-
Plot the invasion area against the concentration of H-1152 to generate a dose-response curve and determine the IC₅₀ for invasion inhibition.
References
Application Notes and Protocols for H-1152 Dihydrochloride in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-1152 dihydrochloride (B599025) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4][5] As a member of the isoquinolinesulfonamide (B3044496) class of compounds, it exerts its inhibitory effect through competitive binding at the ATP-binding site of the kinase.[6] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and smooth muscle contraction. Dysregulation of this pathway has been implicated in numerous pathologies, making ROCK an attractive therapeutic target. These application notes provide detailed protocols for utilizing H-1152 dihydrochloride in in vitro kinase assays to determine its inhibitory activity and selectivity.
Product Information
-
Product Name: this compound
-
Chemical Name: (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-hexahydro-1H-1,4-diazepine dihydrochloride
-
Molecular Formula: C₁₆H₂₁N₃O₂S·2HCl[4]
-
Solubility: Soluble to 100 mM in water and 50 mM in DMSO.[1][4]
Data Presentation
Inhibitory Activity of this compound
| Kinase | IC₅₀ (µM) | Kᵢ (nM) |
| ROCK2 | 0.012 | 1.6 |
| CaMKII | 0.180 | - |
| PKG | 0.360 | - |
| Aurora A | 0.745 | - |
| PKA | 3.03 | 630 |
| Src | 3.06 | - |
| PKC | 5.68 | 9270 |
| Abl | 7.77 | - |
| MKK4 | 16.9 | - |
| MLCK | 28.3 | 10100 |
| EGFR | 50.0 | - |
| GSK3α | 60.7 | - |
| AMPK | 100 | - |
| p38α | 100 | - |
Data compiled from multiple sources.[1][2][4][7]
Signaling Pathway
The Rho/ROCK pathway plays a pivotal role in regulating cellular contractility and cytoskeletal organization. Upon activation by upstream signals, the small GTPase Rho activates ROCK, which in turn phosphorylates multiple downstream substrates. A key substrate is the Myosin Phosphatase Target subunit 1 (MYPT1), which, when phosphorylated, leads to the inhibition of Myosin Light Chain Phosphatase (MLCP). This results in an increase in phosphorylated Myosin Light Chain (MLC) and subsequent actin-myosin contractility. H-1152 inhibits ROCK, thereby preventing this cascade.
Caption: The inhibitory action of H-1152 on the Rho/ROCK signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the molecular weight (392.34 g/mol ), calculate the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Dissolution: Dissolve the calculated mass in sterile, nuclease-free water or DMSO to the final desired concentration.[1][4] For a 10 mM stock solution in water, you would dissolve 3.92 mg in 1 mL.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
In Vitro ROCK2 Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ kinase assay systems and is designed to measure the IC₅₀ of H-1152 for ROCK2.
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase substrate (e.g., S6Ktide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
This compound
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for the in vitro luminescence-based kinase assay.
Procedure:
-
Prepare H-1152 dilutions: Perform serial dilutions of the H-1152 stock solution in the Kinase Assay Buffer to generate a range of concentrations for IC₅₀ determination. Also, prepare a vehicle control (e.g., water or DMSO at the same final concentration as in the inhibitor wells).
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted H-1152 or vehicle control to the wells of a white, opaque assay plate.
-
Add 2 µL of diluted ROCK2 enzyme to each well. The optimal enzyme concentration should be determined empirically.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 2 µL of a mix containing the kinase substrate and ATP to each well. The final concentrations should be optimized, but a starting point is the Kₘ value for ATP and a suitable substrate concentration.
-
The total reaction volume is now 5 µL.
-
Mix the plate gently and incubate at 30°C for 60 minutes.[4]
-
-
Stopping the Reaction and ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Signal Generation and Luminescence Measurement:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Calculate the percentage of inhibition for each H-1152 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the H-1152 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This compound is a highly effective and selective tool for the in vitro study of ROCK signaling. The protocols provided herein offer a robust framework for characterizing its inhibitory properties. Careful optimization of enzyme and substrate concentrations will ensure accurate and reproducible results, furthering our understanding of the therapeutic potential of ROCK inhibition.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 3. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 4. promega.com [promega.com]
- 5. This compound | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Long-Term Cell Treatment with H-1152 Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-1152 dihydrochloride (B599025) is a potent, cell-permeable, and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] As an isoquinolinesulfonamide (B3044496) derivative, it acts as an ATP-competitive inhibitor of ROCK, playing a crucial role in modulating cellular functions regulated by the Rho/ROCK signaling pathway.[1] This pathway is integral to processes such as cell adhesion, migration, proliferation, and apoptosis. These application notes provide comprehensive protocols and data for the utilization of H-1152 in cell culture, with a focus on long-term treatment applications.
Mechanism of Action: The Rho/ROCK Signaling Pathway
The small GTPase RhoA is a molecular switch that, in its active GTP-bound state, activates ROCK. ROCK, in turn, phosphorylates numerous downstream substrates, including Myosin Light Chain (MLC) and the Myosin Light Chain Phosphatase (MLCP) via its myosin binding subunit (MYPT1), leading to increased actin-myosin contractility, stress fiber formation, and focal adhesion assembly. H-1152 exerts its effects by directly inhibiting the kinase activity of ROCK, thereby preventing the phosphorylation of its downstream targets and modulating these cellular processes.
Quantitative Data: Kinase Selectivity Profile
H-1152 dihydrochloride is highly selective for ROCK2 but also exhibits inhibitory activity against other kinases at higher concentrations. This selectivity is critical for interpreting experimental outcomes.
| Kinase Target | Ki (nM) | IC50 (µM) |
| ROCK2 | 1.6 [2][3][4] | 0.012 [3][5] |
| CaMKII | - | 0.180[3][5] |
| PKG | - | 0.360[3][5] |
| Aurora A | - | 0.745[3][5] |
| PKA | 630[1] | 3.03[3][5] |
| Src | - | 3.06[3] |
| PKC | 9,270[1] | 5.68[3][5] |
| Abl | - | 7.77[3] |
| MKK4 | - | 16.9[3] |
| MLCK | 10,100[1] | 28.3[3] |
| EGFR | - | 50.0[3] |
| GSK3α | - | 60.7[3] |
| AMPK | - | 100[3] |
| p38α | - | 100[3] |
Application Notes
Neuroscience Research
H-1152 is a valuable tool for studying neuronal development and regeneration.
-
Neurite Outgrowth: Treatment with H-1152 has been shown to increase neurite length in spiral ganglion neurons.[4] In co-cultures with Schwann cells, H-1152 significantly augments neurite extension.[6]
-
MARCKS Phosphorylation: In human neuroteratoma (NT-2) cells, H-1152 dose-dependently inhibits lysophosphatidic acid (LPA)-induced phosphorylation of myristoylated alanine-rich C kinase substrate (MARCKS) with an IC50 of 2.5 µM.[2][7]
-
Neuronal Survival: At concentrations up to 10 µM, H-1152 does not decrease neuronal survival, indicating low cytotoxicity in these models.[3][4]
Stem Cell Research
H-1152 plays a significant role in directing stem cell fate and improving culture conditions.
-
Dopaminergic Neuron Differentiation: H-1152 is a potent inducer of differentiation of mouse embryonic stem cells (ESCs) into tyrosine hydroxylase (TH)-positive dopaminergic neurons.[1] Treatment during the neural precursor stage (days 5-9) can increase the expression of key neuronal markers.[1]
-
Endothelial Progenitor Cells (EPCs): In ex vivo cultures of human cord-blood derived EPCs, H-1152 markedly increases cell number and induces migration.[8]
-
Suspension Culture of iPSCs: Long-term exposure (up to 120 hours) to ROCK inhibitors like Y-27632 (functionally similar to H-1152) can induce the formation of large, spherical aggregates of human induced pluripotent stem cells (hiPSCs) and reduce apoptosis in suspension cultures.[9]
Cancer Research
The Rho/ROCK pathway is often dysregulated in cancer, making H-1152 a relevant compound for investigation.
-
Cell Proliferation and Apoptosis: While H-1152 is primarily a ROCK inhibitor, it also inhibits Aurora A kinase.[5] Inhibitors of the related Aurora B kinase have been shown to have antiproliferative and cytotoxic effects in acute myeloid leukemia (AML) cells, inducing apoptosis or senescence depending on the cell line.[10][11] The dual activity of H-1152 may be relevant in cancer models.
-
Cell Morphology: In human trabecular meshwork (HTM) cells, H-1152 treatment leads to cell elongation, loss of actin stress fibers, and deterioration of focal adhesions.[7] Similar morphological changes, such as spindle narrowing, are observed in Schwann cells.[6]
Experimental Protocols
General Experimental Workflow
Protocol: Stock Solution Preparation
This compound is soluble in aqueous solutions and organic solvents. Always refer to the batch-specific molecular weight on the Certificate of Analysis.
-
Reagents:
-
This compound (MW: 392.34 g/mol )[5]
-
High-purity water or DMSO
-
-
Procedure for 10 mM Stock in Water:
-
Weigh out 1 mg of this compound powder.
-
Add 254.9 µL of sterile, high-purity water to the vial.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
-
Procedure for 50 mM Stock in DMSO:
-
Weigh out 5 mg of this compound powder.
-
Add 254.9 µL of fresh, high-purity DMSO.
-
Vortex thoroughly. Gentle warming may be required for complete dissolution.
-
Aliquot and store at -20°C or -80°C.
-
Note: The solubility in water is up to 100 mM and in DMSO is up to 50 mM. Moisture-absorbing DMSO can reduce solubility.[5]
Protocol: General Cell Treatment
The optimal concentration and duration of H-1152 treatment are highly dependent on the cell type and experimental goals. A typical starting concentration range is 0.5 µM to 10 µM.[3][4]
-
Materials:
-
Cultured cells in appropriate vessels
-
Complete cell culture medium
-
H-1152 stock solution (e.g., 10 mM in water)
-
-
Procedure:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare the working solution. To make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. For example, add 5 µL of the 10 mM stock to 5 mL of pre-warmed complete culture medium.
-
Aspirate the old medium from the cells.
-
Gently add the medium containing the desired concentration of H-1152. Include a vehicle control (e.g., water or DMSO at the same final concentration) in parallel.
-
Return cells to the incubator.
-
-
Long-Term Considerations:
-
For treatments longer than 48-72 hours, the medium should be replaced with a freshly prepared H-1152 working solution every 24-48 hours to ensure a consistent inhibitor concentration and replenish nutrients.
-
Prolonged inhibition of ROCK can lead to changes in cell adhesion.[6] Monitor cells closely for detachment, especially in sparsely seeded cultures.
-
Perform viability assays (e.g., Trypan Blue, MTT) to assess cytotoxicity at various concentrations and time points.
-
Protocol: Differentiation of ESCs into Dopaminergic Neurons
This protocol is adapted from studies demonstrating the role of H-1152 in neuronal differentiation.[1]
-
Objective: To increase the yield of tyrosine hydroxylase (TH)-positive neurons from mouse embryonic stem cells (ESCs).
-
Procedure:
-
Plate mouse ESCs on a PA6 feeder layer to induce neural differentiation.
-
On Day 5 of differentiation, which corresponds to the neural precursor stage, replace the culture medium with fresh medium containing 1 µM H-1152 .
-
Continue the treatment until Day 9 , replacing the medium with a fresh H-1152 solution as needed (e.g., every 48 hours).
-
On Day 9 , wash the cells and replace the medium with standard differentiation medium without H-1152.
-
On Day 14 , fix the cells for analysis.
-
-
Expected Outcome: An increase in the ratio of TH-positive cells to total neurons (Tuj1-positive cells) and elevated mRNA levels of dopaminergic neuron markers (TH, Nurr1, Pitx3) compared to untreated controls.[1] Total cell and neuron numbers are not expected to change significantly, indicating a direct effect on differentiation rather than proliferation.[1]
References
- 1. Chemicals that modulate stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Enhancement of endothelial progenitor cell numbers and migration by H1152, a Rho kinase specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD1152 rapidly and negatively affects the growth and survival of human acute myeloid leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitor of Aurora Kinase B Induces Differentially Cell Death and Polyploidy via DNA Damage Response Pathways in Neurological Malignancy: Shedding New Light on the Challenge of Resistance to AZD1152-HQPA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-1152 Dihydrochloride Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery of H-1152 dihydrochloride (B599025), a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. The protocols and data presented are collated from various preclinical studies in animal models, primarily focusing on its application in glaucoma and cancer research.
Introduction to H-1152 Dihydrochloride
H-1152 is a second-generation ROCK inhibitor, demonstrating high selectivity and cell permeability.[1] It is a more potent inhibitor of ROCK than first-generation compounds like Y-27632 and Fasudil (HA-1077).[1] The inhibition of the Rho/ROCK signaling pathway has shown therapeutic potential in a variety of diseases by influencing key cellular processes such as cell adhesion, migration, proliferation, and contraction.[2][3] In preclinical animal models, H-1152 has been investigated for its ability to lower intraocular pressure in glaucoma models and to inhibit tumor growth and metastasis in cancer models.[4][5]
Data Presentation: In Vivo Efficacy of H-1152
The following tables summarize the quantitative data from key studies on the in vivo effects of this compound in various animal models.
Table 1: Efficacy of H-1152 in Glaucoma Animal Models
| Animal Model | Route of Administration | Dose/Concentration | Key Findings | Reference(s) |
| Normotensive Rats | Topical | 10 mM (4 µL) | Significant IOP reduction for up to 6 hours, with a maximal decrease of 28.1% at 1 hour post-treatment. | [4][6] |
| Normotensive Rabbits | Topical | 0.1, 1, 10, and 28 mM | Dose-dependent reduction in IOP. Maximum reduction of 48.4% with 10 mM. | [7] |
| Ocular Hypertensive Rabbits | Topical | Not specified | Potent IOP-lowering activity observed. | [7] |
| Nonhuman Primates (NHP) with laser-induced glaucoma | Topical | 1% solution | 51% decrease in IOP at 3 hours after a single dose. | [7] |
| Enucleated Porcine Eyes | Perfusion | Not specified | Dose-dependent increase in aqueous humor outflow facility. | [7] |
Table 2: Efficacy of H-1152 in Cancer Animal Models
| Animal Model | Cancer Type | Route of Administration | Dosing Regimen | Key Findings | Reference(s) |
| C57BL/6 Mice | B16F10 Melanoma (Subcutaneous) | Pre-treatment of cells | Not specified | Delayed tumor appearance and slowed tumor growth. | [5] |
| C57BL/6 Mice | B16F10 Melanoma (Pulmonary Metastasis) | Not specified | Reduced pulmonary metastasis implantation. | [5] |
Signaling Pathways
H-1152 exerts its effects by inhibiting ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA. The following diagrams illustrate the general Rho/ROCK signaling pathway and its specific implications in glaucoma and cancer.
Experimental Protocols
The following are detailed protocols for the in vivo delivery of this compound based on published studies. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with their institution's animal care and use guidelines.
Protocol 1: Topical Ocular Administration in a Rat Glaucoma Model
Objective: To evaluate the effect of topically administered H-1152 on intraocular pressure (IOP) in rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile phosphate-buffered saline (PBS) or a commercial ophthalmic vehicle like Tocrisolve™)[8]
-
Micropipette and sterile tips
-
Tonometer for measuring rodent IOP (e.g., TonoLab, Tono-Pen)
-
Anesthetic (if required for IOP measurement)
-
Male Wistar or Sprague-Dawley rats
Procedure:
-
Preparation of H-1152 Solution:
-
Prepare a 10 mM stock solution of this compound in the chosen sterile vehicle. Ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Handling and Baseline Measurement:
-
Acclimatize the rats to the experimental conditions and handling.
-
Measure the baseline IOP in both eyes of each conscious rat using a tonometer.[4] Some protocols may require light sedation for accurate measurements.
-
-
Topical Administration:
-
Instill a single 4 µL drop of the 10 mM H-1152 solution onto the cornea of one eye.[4]
-
Administer an equal volume of the vehicle to the contralateral eye as a control.
-
-
Post-Treatment IOP Measurement:
-
Measure the IOP in both eyes at various time points post-administration (e.g., 0.5, 1, 2, 4, and 6 hours).[4]
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for both the H-1152-treated and vehicle-treated eyes.
-
Statistically compare the IOP reduction between the treated and control groups.
-
Experimental Workflow:
Protocol 2: Systemic Administration in a Mouse Melanoma Model
Objective: To assess the effect of H-1152 on tumor growth and metastasis in a murine melanoma model.
Materials:
-
This compound
-
Vehicle for systemic administration (e.g., sterile saline, PBS, or a solution containing DMSO and/or other solubilizing agents)[9][10]
-
B16F10 melanoma cells
-
C57BL/6 mice
-
Syringes and needles for the chosen route of administration
-
Calipers for tumor measurement
Procedure:
Part A: Subcutaneous Tumor Model
-
Tumor Cell Implantation:
-
Inject 1 x 10^5 B16F10 melanoma cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel subcutaneously into the flank of C57BL/6 mice.[11]
-
-
H-1152 Formulation and Administration:
-
Prepare the H-1152 solution in a suitable vehicle for the chosen route (e.g., intraperitoneal, intravenous, or subcutaneous injection). The exact concentration and volume will depend on the desired dose (mg/kg).
-
Once tumors are palpable, begin the dosing regimen. This may involve daily or intermittent injections.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Excise tumors for further analysis (e.g., histology, western blotting).
-
Compare tumor growth rates between H-1152-treated and vehicle-treated groups.
-
Part B: Experimental Metastasis Model
-
Tumor Cell Injection:
-
Inject 1 x 10^5 B16F10 melanoma cells in 100 µL of sterile saline into the lateral tail vein of C57BL/6 mice.[11]
-
-
H-1152 Administration:
-
Administer H-1152 or vehicle according to the planned dosing schedule, starting either before, at the same time as, or after tumor cell injection.
-
-
Metastasis Assessment:
-
After a set period (e.g., 14-21 days), euthanize the mice.
-
Harvest the lungs and fix them in Bouin's solution.
-
Count the number of metastatic nodules on the lung surface.
-
-
Data Analysis:
-
Statistically compare the number of lung metastases between the H-1152-treated and vehicle-treated groups.
-
Experimental Workflow:
Concluding Remarks
This compound is a valuable research tool for investigating the in vivo roles of the Rho/ROCK signaling pathway. The protocols provided herein serve as a starting point for designing and conducting animal studies. It is crucial to optimize parameters such as vehicle selection, dosing regimen, and outcome assessment for each specific experimental context. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of H-1152 in different species and disease models.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. H-1152 effects on intraocular pressure and trabecular meshwork morphology of rat eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Effects in Melanoma of ROCK Inhibition-Induced FasL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H-1152 Effects on Intraocular Pressure and Trabecular Meshwork Morphology of Rat Eyes | Semantic Scholar [semanticscholar.org]
- 7. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic topical administration of WIN-55-212-2 maintains a reduction in IOP in a rat glaucoma model without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of B16 melanoma growth and metastasis in C57BL mice by vaccination with a syngeneic endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-1152 Dihydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-1152 dihydrochloride (B599025) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] As a key regulator of the actin cytoskeleton, ROCK plays a crucial role in a multitude of cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.[4][5] Dysregulation of the Rho/ROCK signaling pathway has been implicated in various pathologies, including cancer, cardiovascular diseases, and neurological disorders.[4][6] H-1152 dihydrochloride serves as an invaluable tool for elucidating the physiological and pathological functions of ROCK and for exploring its therapeutic potential.
These application notes provide a comprehensive overview of the experimental design for studies involving this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound is a cell-permeable, ATP-competitive inhibitor of ROCK.[4] It exhibits high selectivity for ROCK over other protein kinases. The primary downstream effects of ROCK inhibition by H-1152 include the dephosphorylation of myosin light chain (MLC) and the myosin light chain phosphatase targeting subunit 1 (MYPT1), leading to reduced actomyosin (B1167339) contractility.[7] This mechanism underlies its effects on smooth muscle relaxation, inhibition of cancer cell invasion, and promotion of neurite outgrowth.
Data Presentation: Quantitative Inhibitory Activity
This compound has been extensively characterized for its inhibitory activity against a panel of protein kinases. The following tables summarize its IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitor constant) values, providing a clear indication of its potency and selectivity.
Table 1: IC₅₀ Values of this compound Against Various Protein Kinases
| Kinase | IC₅₀ (µM) | Reference |
| ROCK2 | 0.012 | [1][8] |
| CaMKII | 0.180 | [1][8] |
| PKG | 0.360 | [1][8] |
| Aurora A | 0.745 | [1][8] |
| PKA | 3.03 | [1][8] |
| Src | 3.06 | [9] |
| PKC | 5.68 | [1][8] |
| MLCK | 28.3 | [1] |
| Abl | 7.77 | [9] |
| MKK4 | 16.9 | [9] |
| EGFR | 50 | [9] |
| GSK3α | 60.7 | [9] |
| AMPK | 100 | [9] |
| p38α | 100 | [9] |
Table 2: Kᵢ Values of this compound
| Kinase | Kᵢ (nM) | Reference |
| ROCK | 1.6 | [2][3][10] |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: H-1152 inhibits ROCK, blocking downstream signaling and cellular responses.
Experimental Workflow for In Vitro Studies
Caption: A typical workflow for assessing H-1152 effects in cell culture.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of H-1152 on ROCK activity.
Materials:
-
Purified active ROCK2 enzyme
-
This compound
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate (e.g., Long S6 Kinase Substrate Peptide)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Scintillation counter or luminometer
Protocol:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the ROCK2 enzyme, and the substrate.
-
Add the different concentrations of H-1152 or vehicle control (e.g., water or DMSO) to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or ATP from the ADP-Glo™ kit.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction. For radioactive assays, this can be done by adding a stop solution (e.g., 3% phosphoric acid). For the ADP-Glo™ assay, follow the manufacturer's instructions.
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence.
-
Calculate the percentage of kinase inhibition for each H-1152 concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of H-1152 on cultured cells.
Materials:
-
Cells of interest (e.g., cancer cell line, smooth muscle cells)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of H-1152 or vehicle control to the wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for cytotoxicity if applicable.
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To evaluate the effect of H-1152 on cell migration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or by removing the insert.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of H-1152 or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control group is nearly closed.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each treatment group and compare it to the control.
Western Blot Analysis of ROCK Signaling
Objective: To determine the effect of H-1152 on the phosphorylation of downstream targets of ROCK.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-MYPT1, total MYPT1, phospho-MLC, total MLC, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat them with different concentrations of H-1152 or vehicle control for a specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Animal Studies (General Guidelines)
Objective: To evaluate the efficacy of H-1152 in a preclinical animal model of a specific disease (e.g., cancer metastasis, hypertension).
Materials:
-
Appropriate animal model (e.g., tumor-bearing mice, spontaneously hypertensive rats)
-
This compound
-
Vehicle for in vivo administration (e.g., saline, corn oil)[8]
-
Dosing equipment (e.g., gavage needles, syringes)
Protocol (Example for a Cancer Metastasis Model):
-
Animal Model: Induce tumor formation in immunocompromised mice by subcutaneous or orthotopic injection of cancer cells.
-
Grouping and Dosing: Randomly assign the animals to different treatment groups: vehicle control and one or more doses of H-1152. The dose and route of administration (e.g., intraperitoneal, oral) should be determined based on preliminary pharmacokinetic and tolerability studies.
-
Treatment Schedule: Administer H-1152 or vehicle according to a predefined schedule (e.g., daily for 21 days).
-
Monitoring: Monitor the animals regularly for tumor growth (e.g., using calipers), body weight, and any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect primary tumors and major organs (e.g., lungs, liver) to assess for metastasis.
-
Histological and Molecular Analysis: Perform histological analysis (e.g., H&E staining) to confirm the presence of metastases. Analyze tumor tissues for the expression of ROCK signaling pathway components by Western blotting or immunohistochemistry.
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the effect of H-1152 on tumor growth and metastasis.
Disclaimer: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Conclusion
This compound is a powerful research tool for investigating the roles of the Rho/ROCK signaling pathway in health and disease. The detailed protocols and data presented in these application notes are intended to provide researchers with a solid foundation for designing and executing robust and reproducible experiments. Proper experimental design, including appropriate controls and statistical analysis, is crucial for obtaining meaningful and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 6. CST | Cell Signaling Technology [cellsignal.com]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. sartorius.com [sartorius.com]
- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Application Notes and Protocols for H-1152 Dihydrochloride in Stem Cell Expansion
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-1152 dihydrochloride (B599025) is a potent, selective, and cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The Rho/ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, migration, and proliferation by controlling the actin cytoskeleton. In the context of stem cell biology, inhibition of ROCK signaling has been shown to enhance cell survival, particularly during single-cell dissociation, and to promote the expansion of various stem cell populations. These application notes provide detailed protocols for the use of H-1152 dihydrochloride in the expansion of endothelial progenitor cells (EPCs) derived from human cord blood and an inferred protocol for the co-culture of these EPCs to support the expansion of hematopoietic stem cells (HSCs).
Data Presentation
Table 1: Kinase Inhibitory Profile of H-1152
| Kinase | IC₅₀ (µM) |
| ROCK2 | 0.012 |
| CaMKII | 0.180 |
| PKG | 0.360 |
| Aurora A | 0.745 |
| PKA | 3.03 |
| PKC | 5.68 |
| MLCK | 28.3 |
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of H-1152 against a panel of kinases, highlighting its high selectivity for ROCK2.[1][2]
Table 2: Qualitative Effects of H-1152 on Human Cord Blood-Derived Endothelial Progenitor Cells (EPCs)
| Parameter | Observation | Reference |
| Cell Number | Markedly increased | [3] |
| Migration | Induced | [3] |
| Akt Phosphorylation | Stimulated | [3] |
| p27 Expression | Reduced | [3] |
This table outlines the observed biological effects of H-1152 treatment on EPCs in ex vivo culture.
Signaling Pathway
References
Application Notes and Protocols: Measuring the Efficacy of H-1152 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-1152 dihydrochloride (B599025) is a potent, selective, and cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] It exhibits high affinity for ROCK2 with an IC50 value of 12 nM and a Ki of 1.6 nM.[1][2] Its selectivity for ROCK over other kinases, such as PKA, PKC, and MLCK, makes it a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway.[2][3] This pathway is a critical regulator of various cellular processes including cytoskeletal dynamics, cell migration, proliferation, and apoptosis.[4][5] Consequently, ROCK inhibitors like H-1152 are instrumental in research areas such as cancer biology, neuroscience, and cardiovascular disease.[6][7][8]
These application notes provide detailed protocols for assessing the efficacy of H-1152 dihydrochloride in both in vitro and in vivo settings.
Mechanism of Action: The RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is a key regulator of cellular contractility and motility. Upon activation by upstream signals, the small GTPase RhoA, in its GTP-bound state, binds to and activates ROCK. ROCK, in turn, phosphorylates multiple downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes the interaction of myosin with actin, leading to increased actomyosin (B1167339) contractility, stress fiber formation, and cell migration. By phosphorylating and inhibiting MYPT1, ROCK further enhances MLC phosphorylation. H-1152, as a ROCK inhibitor, blocks these downstream events, leading to a reduction in cellular contractility and motility.
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of H-1152.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various kinases and cellular functions.
| Target/Process | Parameter | Value | Reference |
| Kinase Activity | |||
| ROCK2 | IC50 | 12 nM | [1][9] |
| ROCK2 | Ki | 1.6 nM | [1][2] |
| CaMKII | IC50 | 0.180 µM | [9][10] |
| PKG | IC50 | 0.360 µM | [9][10] |
| Aurora A | IC50 | 0.745 µM | [9][10] |
| PKA | IC50 | 3.03 µM | [9][10] |
| PKC | IC50 | 5.68 µM | [9][10] |
| MLCK | IC50 | 28.3 µM | [10] |
| Cellular Activity | |||
| MARCKS Phosphorylation (LPA-stimulated) | IC50 | 2.5 µM | [2] |
| Sulprostone-induced Aortic Contraction | IC50 | 190 nM | [10][11] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for ROCK Inhibition
This assay directly measures the ability of H-1152 to inhibit the enzymatic activity of purified ROCK protein.
Caption: Workflow for an in vitro radiometric kinase assay to measure H-1152 efficacy.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT)
-
Substrate (e.g., S6-peptide)
-
[γ-³²P]ATP
-
This compound
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a reaction tube, combine the kinase buffer, purified ROCK enzyme, and the peptide substrate.
-
Add the various concentrations of H-1152 or vehicle control to the reaction tubes.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 5-10 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each H-1152 concentration and determine the IC50 value. The inhibitory constant (Ki) can be calculated using the Michaelis-Menten equation.[1]
Protocol 2: Western Blot Analysis of Downstream ROCK Targets
This protocol assesses the efficacy of H-1152 in a cellular context by measuring the phosphorylation status of its downstream targets, such as MYPT1 and MLC.
Materials:
-
Cell line of interest (e.g., HeLa, Panc-1, or primary cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MYPT1 (Thr853), anti-MYPT1, anti-phospho-MLC (Ser19), anti-MLC, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat the cells with various concentrations of H-1152 or vehicle control for a specified time (e.g., 1-2 hours).
-
Lyse the cells on ice using lysis buffer.[12]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[12]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cell Migration "Scratch" Assay
This assay provides a straightforward method to assess the effect of H-1152 on collective cell migration.
Caption: Workflow for a cell migration scratch assay.
Materials:
-
Adherent cell line
-
Culture plates
-
Pipette tips (e.g., p200 or p1000)
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a culture plate and allow them to grow to a confluent monolayer.
-
Create a uniform "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[13][14]
-
Gently wash the well with culture medium to remove any detached cells.
-
Replace the medium with fresh medium containing different concentrations of H-1152 or a vehicle control.
-
Capture images of the scratch at the beginning of the experiment (0 hours) and at regular intervals thereafter (e.g., 24 and 48 hours).[13]
-
Measure the width or area of the scratch at each time point using image analysis software.
-
Calculate the rate of cell migration and the percentage of inhibition by H-1152.
Protocol 4: Transwell Migration Assay
This assay measures the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Cell culture medium with and without chemoattractant (e.g., serum or a specific growth factor)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Pre-treat cells with various concentrations of H-1152 or vehicle control.
-
Resuspend the treated cells in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells and seed the pre-treated cells into the upper chamber of the inserts.[15]
-
Incubate the plate for a period that allows for cell migration (typically 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.[15]
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of migration inhibition for each concentration of H-1152.
Protocol 5: Cell Viability/Proliferation Assay
It is crucial to determine if the observed effects of H-1152 on cellular processes are due to specific inhibition of migration or a general cytotoxic effect.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of H-1152 concentrations.
-
Incubate for a duration relevant to the other assays being performed (e.g., 24-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control to assess the cytotoxicity of H-1152.
In Vivo Efficacy Models
The efficacy of H-1152 can be evaluated in various animal models depending on the therapeutic area of interest. Examples include:
-
Cancer: Xenograft or syngeneic tumor models to assess the effect of H-1152 on tumor growth and metastasis.[6][16]
-
Neuroscience: Models of neuronal injury or neurodegenerative disease to evaluate the promotion of neurite outgrowth.[10][17]
-
Cardiovascular Disease: Models of hypertension or vascular injury to assess effects on blood pressure and vascular remodeling.[6][18]
For in vivo studies, H-1152 can be administered via various routes, and the appropriate dosage and formulation must be determined. For example, a working solution for intraperitoneal injection can be prepared by dissolving H-1152 in DMSO and then diluting it in a vehicle like corn oil or a mixture of PEG300, Tween80, and water.[9]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to accurately and reliably measure the efficacy of the ROCK inhibitor this compound. By employing a combination of biochemical, cell-based, and in vivo assays, investigators can thoroughly characterize the effects of H-1152 on the Rho/ROCK signaling pathway and its functional consequences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Applications for ROCK kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical role of Rho proteins in myosin light chain di-phosphorylation during early phase of endothelial barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational exploration of novel ROCK2 inhibitors for cardiovascular disease management; insights from high-throughput virtual screening, molecular docking, DFT and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 11. This compound | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Corneal Endothelial Cell Migration and Proliferation Enhanced by Rho Kinase (ROCK) Inhibitors in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Sterile Filtering H-1152 Dihydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the sterile filtration of H-1152 dihydrochloride (B599025) solutions, a critical step for ensuring the quality and safety of this Rho-associated protein kinase (ROCK) inhibitor in downstream research and drug development applications.
Introduction
H-1152 dihydrochloride is a potent and selective, cell-permeable inhibitor of Rho-associated protein kinase (ROCK).[1] It is widely used in cell biology and pharmacological research to investigate the role of the ROCK signaling pathway in various cellular processes. For many in vitro and in vivo applications, particularly those involving cell culture or administration to organisms, it is imperative that the this compound solution is sterile to prevent microbial contamination. This document outlines the properties of this compound relevant to its sterile filtration and provides a detailed protocol for preparing sterile solutions.
Properties of this compound
Understanding the physicochemical properties of this compound is crucial for its effective handling and filtration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁N₃O₂S·2HCl | [2] |
| Molecular Weight | 392.34 g/mol | [1] |
| Appearance | White to yellow solid | [2] |
| Purity | ≥98% (HPLC) |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 39.23 | 100 | |
| DMSO | 78 | 198.8 | [1] |
| Ethanol | 78 | 198.8 | [1] |
| PBS (pH 7.2) | 10 | ~25.5 | [2] |
Note: The solubility in DMSO can be affected by moisture. It is recommended to use fresh, anhydrous DMSO.[1] For aqueous solutions, the use of sonication may be necessary to achieve the desired concentration.[2]
Selecting the Appropriate Sterile Filter
The choice of membrane filter is critical for successful sterile filtration and depends on the solvent used to dissolve this compound. Using an incompatible filter can lead to filter degradation, contamination of the filtrate, and loss of the compound. A pore size of 0.22 µm is the standard for sterilizing filtration to remove bacteria.
Table 3: Chemical Compatibility of Common Sterile Filter Membranes
| Solvent | Recommended Membranes | Membranes to Avoid | Rationale and References |
| Aqueous Solutions (Water, PBS) | PES (Polyethersulfone), PVDF (Polyvinylidene fluoride) | Hydrophobic membranes like PTFE (unless pre-wetted) | PES and PVDF are hydrophilic and exhibit low protein binding, making them ideal for aqueous solutions.[3] |
| DMSO | PTFE (Polytetrafluoroethylene), Nylon | PES, PVDF, Cellulose Acetate | PTFE and Nylon show excellent compatibility with DMSO.[4][5][6] PES and PVDF are not recommended for use with DMSO.[6][7] |
| Ethanol | PTFE, PVDF, Nylon, PES | - | Most common filter membranes are compatible with ethanol.[8][9] |
Experimental Protocols
Preparation of a Sterile Aqueous Solution of this compound
This protocol is suitable for preparing sterile solutions of this compound in water or phosphate-buffered saline (PBS) for applications such as cell culture.
Materials:
-
This compound powder
-
Sterile, pyrogen-free water or PBS (pH 7.2)
-
Sterile, individually packaged syringe filter (0.22 µm pore size, PES or PVDF membrane)
-
Sterile syringes of appropriate volume
-
Sterile collection tube (e.g., conical tube or vial)
-
Vortex mixer
-
Sonicator (optional)
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Work in a sterile environment: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Prepare the this compound solution:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of sterile water or PBS to achieve the target concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
-
Assemble the filtration apparatus:
-
Aseptically open the sterile syringe and the sterile syringe filter packaging.
-
Securely attach the syringe filter to the Luer-Lok tip of the syringe.
-
-
Filter the solution:
-
Draw the this compound solution into the syringe.
-
Expel any air from the syringe.
-
Carefully and slowly push the plunger to pass the solution through the 0.22 µm syringe filter into the sterile collection tube. Avoid applying excessive pressure, which could rupture the filter membrane.
-
-
Storage:
-
Cap the sterile collection tube tightly.
-
Label the tube with the compound name, concentration, solvent, and date of preparation.
-
Store the sterile solution at the recommended temperature. For long-term storage, aliquoting the solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
-
Preparation of a Sterile DMSO Stock Solution of this compound
This protocol is for preparing a concentrated, sterile stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, individually packaged syringe filter (0.22 µm pore size, PTFE or Nylon membrane)
-
Sterile syringes of appropriate volume
-
Sterile collection tube (e.g., cryovial)
-
Vortex mixer
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Work in a sterile environment: Conduct all manipulations within a laminar flow hood.
-
Prepare the this compound solution:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of anhydrous, sterile-filtered DMSO to reach the desired concentration.
-
Vortex thoroughly until the compound is fully dissolved.
-
-
Assemble the filtration apparatus:
-
Aseptically attach a 0.22 µm PTFE or Nylon syringe filter to a sterile syringe.
-
-
Filter the solution:
-
Draw the DMSO stock solution into the syringe.
-
Gently filter the solution into a sterile collection tube.
-
-
Storage:
-
Tightly seal the sterile collection tube.
-
Label the tube clearly.
-
Store the sterile DMSO stock solution at -20°C or -80°C for long-term stability.
-
Visualizations
Rho-Kinase (ROCK) Signaling Pathway
H-1152 is a potent inhibitor of ROCK, a key downstream effector of the small GTPase RhoA. The following diagram illustrates the canonical RhoA/ROCK signaling pathway.
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of H-1152.
Experimental Workflow for Sterile Filtration
The following diagram outlines the general workflow for the sterile filtration of this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. brotherfiltration.com [brotherfiltration.com]
- 4. researchgate.net [researchgate.net]
- 5. mdgsb.com.my [mdgsb.com.my]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. tischscientific.com [tischscientific.com]
- 8. Syringe Filters Solvent Compatibility Chart [restek.com]
- 9. hawachmembrane.com [hawachmembrane.com]
Troubleshooting & Optimization
H-1152 Dihydrochloride Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with H-1152 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is H-1152 dihydrochloride and what is its primary mechanism of action?
This compound is a potent, cell-permeable, and selective inhibitor of Rho-associated protein kinase (ROCK).[1][2][3] Its primary mechanism of action is as an ATP-competitive inhibitor of ROCK, with a high affinity for ROCK2.[1][2][4] By inhibiting ROCK, H-1152 interferes with the downstream signaling pathways that regulate a variety of cellular functions, including cell shape, motility, proliferation, and gene expression.[5]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a lyophilized powder at -20°C, kept desiccated.[6] Under these conditions, the chemical is stable for at least three years. Some suppliers suggest desiccating at +4°C or room temperature for shorter periods.
Q3: In which solvents is this compound soluble?
This compound is soluble in several common laboratory solvents. However, the maximum concentration can vary slightly between batches and suppliers. It is highly soluble in water and DMSO. It is also soluble in ethanol (B145695) and PBS.[3][4] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and corn oil are recommended.[1][7]
Troubleshooting Guide
Issue: this compound is not dissolving properly or is precipitating out of solution.
This is a common issue that can be addressed by following proper dissolution techniques. Below are potential causes and solutions.
Cause 1: Incorrect Solvent or Concentration
The choice of solvent and the target concentration are critical for successful dissolution. Using a solvent in which H-1152 has low solubility or attempting to make a solution that is too concentrated will result in incomplete dissolution or precipitation.
Solution:
-
Verify Solubility: Refer to the solubility data table below to select an appropriate solvent for your desired stock concentration.
-
Use Fresh Solvents: For solvents like DMSO that are hygroscopic (absorb moisture from the air), it is crucial to use a fresh, unopened bottle, as absorbed water can significantly reduce the solubility of the compound.[2][3]
Cause 2: Insufficient Mixing or Inappropriate Temperature
This compound may require physical assistance to fully dissolve, especially at higher concentrations.
Solution:
-
Sonication: Use a sonicator to aid in dissolution. This is a commonly recommended technique to break up any clumps and increase the surface area of the compound exposed to the solvent.[1]
-
Gentle Heating: Gently warming the solution can also help to increase solubility. Be cautious with the temperature to avoid degradation of the compound.
-
Vortexing: Thorough vortexing is essential to ensure the compound is evenly dispersed and dissolved in the solvent.
Cause 3: Batch-to-Batch Variability
The purity and hydration state of this compound can vary slightly between different manufacturing batches, which can affect its solubility.[7]
Solution:
-
Consult Certificate of Analysis (CofA): Always refer to the batch-specific CofA provided by the supplier for the most accurate information on molecular weight and any specific handling instructions.
-
Start with a Lower Concentration: If you are experiencing issues, try preparing a slightly lower concentration than the maximum stated solubility.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| Water | 39.23 - 78 | ~100 - 198.8 | [3] |
| DMSO | 12.5 - 100 | ~31.9 - 313.07 | [2][4] |
| Ethanol | 20 - 78 | ~51 - 198.8 | [3][4] |
| PBS (pH 7.2) | 10 - 50 | ~25.5 - 127.44 | [1][4] |
| DMF | 15 | ~38.2 | [4] |
Note: Solubility can vary between different suppliers and batches. It is always recommended to perform a small-scale test dissolution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 392.34 g/mol ), you would need 3.92 mg.
-
Add Solvent: Add the appropriate volume of fresh, high-purity DMSO to the vial containing the H-1152 powder. For the example above, add 1 mL of DMSO.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial for short intervals until the solution is clear. Gentle warming can also be applied if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: To prepare a working solution in an aqueous buffer (e.g., PBS or cell culture medium), dilute the DMSO stock solution directly into the buffer. It is important to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your experimental setup is low (typically <0.1%) to avoid solvent-induced effects on your cells or assay.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound dissolution issues.
Caption: Simplified Rho-kinase (ROCK) signaling pathway inhibited by H-1152.
References
Technical Support Center: Optimizing H-1152 Dihydrochloride for Neurite Outgrowth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using H-1152 dihydrochloride (B599025) to promote neurite outgrowth. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is H-1152 dihydrochloride and how does it promote neurite outgrowth?
This compound is a potent, cell-permeable, and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The Rho/ROCK signaling pathway is a key negative regulator of neurite extension.[2][3][4] By inhibiting ROCK, H-1152 disrupts this inhibitory signaling, leading to cytoskeletal changes that favor the initiation and elongation of neurites.[2][3]
Q2: What is the optimal concentration of H-1152 for promoting neurite outgrowth?
The optimal concentration of H-1152 can vary depending on the cell type and experimental conditions. However, a general starting range is between 100 nM and 10 µM.[5][6] For dorsal root ganglion (DRG) neurons, a concentration of 100 nM has been shown to be effective.[6] In other studies, concentrations up to 10 µM have been used without cytotoxic effects.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How does H-1152 compare to other ROCK inhibitors like Y-27632?
H-1152 is a more potent and selective inhibitor of ROCK compared to Y-27632.[7] The inhibitory constant (Ki) for H-1152 against ROCK is 1.6 nM, whereas for Y-27632 it is 140 nM.[7] This higher potency means that H-1152 can often be used at lower concentrations than Y-27632 to achieve a similar biological effect.[6]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in both water and DMSO. For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO (e.g., 10-50 mM) or water (e.g., up to 100 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[5] When preparing your working solution, dilute the stock directly into your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
H-1152 Signaling Pathway in Neurite Outgrowth
Caption: H-1152 inhibits ROCK, promoting neurite outgrowth.
Quantitative Data Summary
Table 1: this compound Potency and Selectivity
| Target | IC50 | Ki | Reference |
| ROCK2 | 12 nM | 1.6 nM | [5][7] |
| CaMKII | 180 nM | - | [5] |
| PKG | 360 nM | - | [5] |
| Aurora A | 745 nM | - | [5] |
| PKA | 3.03 µM | 0.63 µM | [5][7] |
| PKC | 5.68 µM | 9.27 µM | [5][7] |
| MLCK | 28.3 µM | 10.1 µM | [5][7] |
Table 2: Effective Concentrations of H-1152 for Neurite Outgrowth in Different Cell Types
| Cell Type | Effective Concentration | Incubation Time | Observed Effect | Reference |
| Dorsal Root Ganglion (DRG) Neurons | 100 nM | 8 hours | Increased average neurite length | [6] |
| NT2 (Ntera-2) Neurons | 1-10 µM | 24 hours | Increased neurite length on inhibitory substrates | [8] |
| PC-12 Cells | 1-5 µM | 6-10 hours | Neurite initiation and elongation | [9] |
Experimental Protocols
General Protocol for Neurite Outgrowth Assay
This protocol provides a general framework for assessing the effect of H-1152 on neurite outgrowth. Optimization may be required for specific cell types and experimental goals.
Materials:
-
Neuronal cell line of interest (e.g., PC-12, SH-SY5Y, primary neurons)
-
Complete cell culture medium
-
Low-serum or serum-free medium
-
This compound
-
Sterile DMSO or water for stock solution
-
Poly-L-lysine or other appropriate coating substrate
-
96-well cell culture plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope with image analysis software
Procedure:
-
Plate Coating: Coat 96-well plates with an appropriate substrate (e.g., poly-L-lysine) to promote cell attachment.
-
Cell Seeding: Seed neuronal cells at a density that allows for individual cell morphology to be observed after the treatment period.
-
Cell Attachment: Allow cells to attach for 24 hours in complete medium.
-
Serum Starvation (Optional): To induce a more differentiated state, you may replace the complete medium with low-serum medium for a period of time before treatment.
-
H-1152 Treatment: Prepare working solutions of H-1152 in your culture medium at various concentrations. Remove the old medium from the cells and add the H-1152 containing medium. Include a vehicle control (medium with the same concentration of DMSO or water as your highest H-1152 concentration).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-72 hours).
-
Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to quantify neurite length, number of neurites per cell, and cell number.
-
Experimental Workflow Diagram
Caption: A typical workflow for a neurite outgrowth experiment.
Troubleshooting Guide
Issue: No significant increase in neurite outgrowth.
-
Possible Cause 1: H-1152 concentration is too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 20 µM).
-
-
Possible Cause 2: Incubation time is too short.
-
Solution: Extend the incubation period (e.g., up to 72 hours) and perform a time-course experiment.
-
-
Possible Cause 3: Cell density is too high.
-
Solution: Reduce the cell seeding density to prevent contact inhibition of neurite growth.
-
-
Possible Cause 4: The Rho/ROCK pathway is not the primary inhibitor of neurite outgrowth in your cell model.
-
Solution: Consider investigating other signaling pathways or using a positive control that is known to induce neurite outgrowth in your cells.
-
Issue: Cell death or cytotoxicity is observed.
-
Possible Cause 1: H-1152 concentration is too high.
-
Possible Cause 2: High concentration of solvent (DMSO).
-
Solution: Ensure the final concentration of DMSO in the culture medium is non-toxic (typically ≤ 0.1%).
-
-
Possible Cause 3: Prolonged exposure leads to tolerance or off-target effects.
-
Solution: Consider shorter incubation times or intermittent dosing schedules.
-
Issue: H-1152 precipitates in the culture medium.
-
Possible Cause 1: Poor solubility of the stock solution.
-
Solution: Ensure the H-1152 is fully dissolved in the stock solution before diluting it into the culture medium. Gentle warming or vortexing may help.
-
-
Possible Cause 2: Interaction with components of the culture medium.
-
Solution: Prepare the H-1152 working solution fresh before each experiment and add it to the medium just before treating the cells.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of the Rho signaling pathway improves neurite outgrowth and neuronal differentiation of mouse neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibition of Rho kinase (ROCK) increases neurite outgrowth on chondroitin sulphate proteoglycan in vitro and axonal regeneration in the adult optic nerve in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ROCK inhibition enhances neurite outgrowth in neural stem cells by upregulating YAP expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - DE [thermofisher.com]
Technical Support Center: H-1152 Dihydrochloride in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using H-1152 dihydrochloride (B599025) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is H-1152 dihydrochloride and what is its primary mechanism of action?
This compound is a potent, cell-permeable, and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] Its primary mechanism of action is to inhibit the catalytic activity of ROCK isoforms (ROCK1 and ROCK2) by competing with ATP.[2][4] This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby affecting various cellular processes such as actin cytoskeleton organization, cell adhesion, migration, and proliferation.
Q2: What are the recommended concentrations of this compound for cell culture experiments?
The optimal concentration of this compound is cell-type and application-dependent. However, most in vitro studies report effective concentrations in the range of 0.1 µM to 10 µM. For instance, it has been shown to inhibit MARCKS phosphorylation in LPA-treated cells with an IC50 of 2.5 µM and promote neurite outgrowth at 10 µM.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: Is this compound cytotoxic?
This compound generally exhibits low cytotoxicity at its effective concentrations for ROCK inhibition. Studies have shown no decrease in neuronal survival at concentrations up to 10 µM.[1][4] However, cytotoxic effects have been anecdotally noted at higher concentrations (e.g., 5 µM in some contexts), suggesting that cytotoxicity can be cell-type and concentration-dependent. One study on human Tenon's capsule fibroblasts showed that while H-1152 decreased the number of viable cells in an MTT assay in a dose-dependent manner (up to 50 µM), this was interpreted as a reduction in mitotic activity rather than direct cellular toxicity.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM).[2] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO or water. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q5: What is the difference between apoptosis and necrosis, and which is more likely to be induced by this compound?
Apoptosis is a programmed, orderly form of cell death, while necrosis is a form of cell death resulting from acute cellular injury.[5][6][7] Given that this compound's primary effect at higher concentrations appears to be anti-proliferative, if cell death were to occur, it would more likely be through the induction of apoptosis. However, at very high, non-physiological concentrations, necrotic cell death could occur due to overwhelming cellular stress. To distinguish between apoptosis and necrosis, assays such as Annexin V/Propidium Iodide (PI) staining can be utilized.[8]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Concentration is too high for the specific cell line. | Perform a dose-response curve (e.g., from 0.1 µM to 50 µM) to determine the IC50 for cytotoxicity in your cell line using a cell viability assay (e.g., MTT, LDH). |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO as the highest H-1152 concentration) to assess solvent toxicity. |
| Contamination of cell culture. | Visually inspect cultures for signs of microbial contamination. Perform a mycoplasma test. |
| Incorrect stock solution concentration. | Verify the calculations for your stock solution and dilutions. If possible, confirm the concentration using a spectrophotometer if the compound has a known extinction coefficient. |
| Cell line sensitivity. | Some cell lines may be inherently more sensitive to ROCK inhibition. Review the literature for data on your specific cell line or test a less sensitive cell line in parallel. |
Issue 2: No Observable Effect of this compound
| Possible Cause | Troubleshooting Step |
| Concentration is too low. | Increase the concentration of H-1152. Perform a dose-response experiment to find the effective concentration for your desired phenotype. |
| Degradation of the compound. | Prepare a fresh stock solution from a new vial of this compound. Ensure proper storage of stock solutions (aliquoted, -20°C or -80°C, protected from light). |
| Cell line is non-responsive. | Confirm that your cell line expresses ROCK and that the pathway is active and relevant to your experimental endpoint. You can assess ROCK activity by Western blot for phosphorylated substrates like MYPT1 or MLC2. |
| Short incubation time. | The observed phenotype may require a longer incubation period. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Assay is not sensitive enough. | Use a more sensitive or direct assay to measure the effect of ROCK inhibition. For example, instead of a proliferation assay, directly assess changes in the actin cytoskeleton using phalloidin (B8060827) staining. |
Quantitative Data
Table 1: Inhibitory Potency of this compound against Various Kinases
| Kinase | IC50 (µM) |
| ROCKII | 0.012 |
| CAMKII | 0.180 |
| PKG | 0.360 |
| Aurora A | 0.745 |
| PKA | 3.03 |
| PKC | 5.68 |
| MLCK | 28.3 |
| [1][3] |
Table 2: Anti-proliferative Effects of H-1152P in Human Tenon's Capsule Fibroblasts (4-day incubation)
| H-1152P Concentration (µM) | Reduction in BrdU Incorporation (%) | Reduction in Ki-67 Positive Nuclei (%) |
| 10 | 80 - 90 | 80 - 90 |
Note: H-1152P is a related ROCK inhibitor. This data is provided as an example of the anti-proliferative effects of ROCK inhibition.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound. Include untreated and vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Visualizations
Caption: ROCK signaling pathway and the inhibitory action of H-1152.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 6. Discrimination between apoptosis and necrosis of neurons under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell death: apoptosis versus necrosis (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
unexpected results with H-1152 dihydrochloride treatment
Welcome to the technical support center for H-1152 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing H-1152 dihydrochloride in their experiments and troubleshooting any unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4] It acts as an ATP-competitive inhibitor with a high affinity for ROCK2, exhibiting a Ki value of 1.6 nM and an IC50 of 12 nM.[1][3][5] By inhibiting ROCK, H-1152 interferes with downstream signaling pathways that regulate cell shape, motility, and contraction.
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in water, DMSO, and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is crucial to use fresh, high-quality DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][2] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline are often required.[3][6]
Q3: Is this compound specific to ROCK kinases?
While H-1152 is highly selective for ROCK kinases, it can exhibit inhibitory activity against other kinases at higher concentrations.[7] It is important to be aware of its potential off-target effects, particularly on Protein Kinase A (PKA), for which it has a Ki of 630 nM.[7] Researchers should carefully consider the concentrations used in their experiments to minimize off-target effects.
Troubleshooting Guide
Unexpected Phenotypic Observations
Q4: I am observing unexpected changes in cell morphology after H-1152 treatment. Is this normal?
Yes, unexpected changes in cell morphology can occur. As an inhibitor of ROCK, which plays a crucial role in regulating the actin cytoskeleton, H-1152 can cause significant morphological alterations. For instance, treatment of Schwann cells with H-1152 has been observed to result in narrower and longer spindles with a more triangular cell body.[5] It is advisable to perform initial dose-response experiments and carefully document morphological changes with microscopy to establish a baseline for your specific cell type.
Q5: My cell migration or invasion assay is showing inconsistent or opposite-to-expected results. What could be the cause?
The effect of H-1152 on cell migration can be context-dependent.[8] While ROCK inhibition is generally expected to reduce cell contractility and motility, some studies have reported that it can increase directional motility in certain cell types, such as microvascular endothelial cells.[8] The observed effect can depend on the cell type, the substrate, and the assay conditions. Consider the specific biological question you are asking and whether an alternative migration or invasion assay might be more appropriate.
Issues with Efficacy and Potency
Q6: I am not observing the expected level of inhibition at the published IC50 concentration in my cell-based assay. Why might this be?
The IC50 value of 12 nM for H-1152 against ROCK2 was determined in a cell-free enzymatic assay.[1][3] In cell-based assays, higher concentrations (in the micromolar range) are often necessary to achieve effective inhibition.[7] This discrepancy is likely due to factors such as cell permeability and competition with high intracellular ATP concentrations.[7] It is recommended to perform a dose-response curve in your specific cell system to determine the optimal working concentration.
Q7: The inhibitory effect of H-1152 seems to diminish over time in my long-term experiment. What should I do?
The stability of H-1152 in cell culture medium over extended periods can be a factor. While the half-life in culture conditions is not well-documented, for experiments lasting several days, it may be necessary to replenish the medium with fresh inhibitor.[7] One study noted that continuous exposure to H-1152 was necessary for a stronger inhibitory effect on proliferation.[7]
Concerns about Off-Target Effects
Q8: I am concerned about potential off-target effects, especially on PKA. How can I mitigate this?
Given that H-1152 can inhibit PKA at higher concentrations, it is crucial to use the lowest effective concentration that inhibits ROCK in your system.[7] To confirm that the observed phenotype is due to ROCK inhibition and not off-target effects on PKA, you can perform control experiments. For example, you can assess the phosphorylation status of a known PKA substrate, such as adducin, to determine if the PKA pathway is affected at the working concentration of H-1152.[7]
Data Interpretation and Inconsistencies
Q9: I am getting conflicting results between my cell proliferation assays (e.g., BrdU/Ki-67 vs. MTT). How should I interpret this?
Different proliferation assays measure distinct cellular processes. Assays like BrdU incorporation and Ki-67 staining directly measure DNA synthesis and cell cycle progression, respectively.[7] In contrast, the MTT assay measures metabolic activity, which is an indirect indicator of cell viability and proliferation.[7] It is possible for a compound to reduce mitotic activity without causing significant cytotoxicity, leading to a discrepancy between these assays.[7] Using multiple, mechanistically distinct assays can provide a more comprehensive understanding of the compound's effect.
Data Summary
Table 1: Kinase Inhibitory Profile of H-1152
| Kinase | Ki (nM) | IC50 (µM) |
| ROCK2 | 1.6[1][3][5] | 0.012[1][3] |
| PKA | 630[7] | 3.03[1] |
| PKC | 9,270[7] | 5.68[1] |
| MLCK | 10,100[7] | 28.3[1] |
| CaMKII | - | 0.180[1] |
| PKG | - | 0.360[1] |
| Aurora A | - | 0.745[1] |
| Src | - | 3.06[1] |
| Abl | - | 7.77[1] |
| MKK4 | - | 16.9[1] |
| EGFR | - | 50.0[1] |
| GSK3α | - | 60.7[1] |
| AMPK | - | 100[1] |
| p38α | - | 100[1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | 35.71 mg/mL (91.02 mM)[3] | May require sonication. |
| DMSO | 10 mg/mL (25.49 mM)[3] | Use of fresh DMSO is recommended as it is hygroscopic.[1][2] Sonication and warming to 60°C may be necessary.[3] |
| Ethanol | 78 mg/mL (198.8 mM)[6] | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex the vial to mix. If necessary, sonicate the solution or warm it to 60°C to ensure complete dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[1]
Protocol 2: In Vitro Kinase Assay for ROCK Inhibition
This is a generalized protocol based on commonly used methods.
-
Assay Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, and 1 mM DTT.[2]
-
Reaction Mixture: In a microplate, combine the assay buffer, purified active ROCK enzyme, and a suitable substrate (e.g., S6-peptide).[2]
-
Inhibitor Addition: Add varying concentrations of H-1152 (or vehicle control) to the wells.
-
Reaction Initiation: Start the kinase reaction by adding [γ-32P]ATP.[2]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 5-10 minutes).[2]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Transfer the reaction mixture to a phosphocellulose filter paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each H-1152 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Inhibition of Rho kinases increases directional motility of microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
H-1152 dihydrochloride stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of H-1152 dihydrochloride (B599025) in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of H-1152 dihydrochloride?
A1: this compound is soluble in several common laboratory solvents. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.[1] Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically below 0.1%.
Q2: What are the recommended storage conditions for this compound?
A2:
-
Powder: The solid form of this compound should be stored desiccated at -20°C for long-term stability, where it can be stable for up to three years.[2] For shorter periods, storage at +4°C is also acceptable.[1]
-
Stock Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[2]
Q3: Is this compound stable in cell culture media?
Q4: I am observing precipitate in my cell culture medium after adding this compound. What should I do?
A4: Precipitation can occur if the solubility of this compound in the aqueous cell culture medium is exceeded. Here are some troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO from your stock solution is not too high.
-
Pre-warm Media: Always add the diluted compound to cell culture media that has been pre-warmed to 37°C.
-
Dilution Method: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. Add the stock solution to a smaller volume of warm media first, mix gently, and then add this to the rest of your media.
-
Lower Working Concentration: Consider using a lower final concentration of this compound in your experiment.
Q5: What is the mechanism of action of this compound?
A5: H-1152 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[3] It acts as an ATP-competitive inhibitor, preventing the phosphorylation of downstream ROCK substrates.[4] This inhibition disrupts the signaling pathway that regulates cellular processes such as contraction, motility, and adhesion.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect. | Degradation of H-1152 in the cell culture medium over the course of the experiment. | Perform a stability test of H-1152 in your specific medium (see protocol below). Consider replenishing the medium with fresh compound every 24-48 hours. Prepare fresh working solutions from a frozen stock for each experiment. |
| Precipitation of the compound in the cell culture medium. | The final concentration of H-1152 exceeds its solubility in the aqueous medium. The final DMSO concentration is too high. | Use a lower final concentration of H-1152. Ensure the final DMSO concentration is ≤ 0.1%. Prepare the working solution by adding the stock solution to pre-warmed (37°C) medium while gently vortexing. |
| High background or off-target effects. | The concentration of H-1152 used is too high, leading to inhibition of other kinases. | Refer to the IC50 values for other kinases to determine an appropriate selective concentration for ROCK. Perform a dose-response experiment to identify the optimal concentration for your cell type and assay. |
| Cell toxicity or death. | The concentration of H-1152 or the solvent (DMSO) is too high. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration of H-1152 and DMSO for your specific cell line. |
Data Presentation
This compound Solubility
| Solvent | Solubility | Reference |
| Water | 100 mM | [1] |
| DMSO | ~50-100 mM | [1] |
| Ethanol | 20 mg/mL | [4] |
| PBS (pH 7.2) | 10 mg/mL | [4] |
H-1152 Kinase Inhibitory Activity
| Kinase | IC50 / Ki | Reference |
| ROCK2 | IC50: 12 nM | [2] |
| ROCK | Ki: 1.6 nM | [4] |
| PKA | Ki: 0.63 µM | [4] |
| PKC | Ki: 9.27 µM | [4] |
| MLCK | Ki: 10.1 µM | [4] |
| CaMKII | IC50: 0.180 µM | [2] |
| PKG | IC50: 0.360 µM | [2] |
| Aurora A | IC50: 0.745 µM | [2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Sterile, anhydrous DMSO
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Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of sterile DMSO to the vial of this compound.
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Vortex gently until the powder is completely dissolved. If needed, brief warming at 37°C can aid dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
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Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
-
Protocol for Assessing the Stability of this compound in Cell Culture Media
-
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Your specific cell culture medium (e.g., DMEM with 10% FBS)
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Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
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Analytical instrumentation (e.g., HPLC or LC-MS)
-
-
Procedure:
-
Prepare a working solution of this compound in your pre-warmed cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Immediately after preparation, take a sample and designate it as the "Time 0" point.
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Dispense the remaining working solution into several sterile tubes or wells.
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Place the samples in a 37°C, 5% CO₂ incubator.
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At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove one sample from the incubator.
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Immediately store the collected samples at -80°C to halt any further degradation until analysis.
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Analyze the concentration of this compound in all samples using a validated HPLC or LC-MS method.
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Calculate the percentage of H-1152 remaining at each time point relative to the Time 0 sample to determine its stability profile.
-
Visualizations
Caption: H-1152 inhibits the ROCK signaling pathway.
Caption: Workflow for assessing H-1152 stability.
References
Technical Support Center: H-1152 Dihydrochloride Western Blot Analysis
Welcome to the technical support center for H-1152 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting Western blot experiments using this selective ROCK inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Western blotting experiments with H-1152 dihydrochloride, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I not observing a decrease in the phosphorylation of my target protein after this compound treatment?
Possible Causes:
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Suboptimal Inhibitor Concentration or Incubation Time: The concentration of H-1152 may be too low, or the incubation time too short to effectively inhibit ROCK kinase activity in your specific cell line. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Inactive this compound: Improper storage or expiration of the inhibitor can lead to a loss of activity. Ensure the compound has been stored according to the manufacturer's instructions.
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Cell Line Insensitivity: Certain cell lines may exhibit lower sensitivity to ROCK inhibitors.
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High Basal Kinase Activity: The basal level of ROCK activity in your cells might be high, necessitating a higher concentration of H-1152 for effective inhibition.
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Incorrect Antibody: Verify that you are using a phospho-specific antibody for your target of interest.
Q2: I'm observing high background on my Western blot, making it difficult to interpret the results.
Possible Causes:
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Insufficient Blocking: The membrane may not be adequately blocked, leading to non-specific antibody binding. Ensure you are using an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and blocking for a sufficient amount of time (typically 1 hour at room temperature or overnight at 4°C).[1]
-
Inadequate Washing: Insufficient washing can leave behind unbound primary or secondary antibodies.[1] Increase the number and duration of washes with TBST.[1]
-
Antibody Concentration Too High: Excessively high concentrations of primary or secondary antibodies can contribute to high background. Titrate your antibodies to determine the optimal dilution.[1]
-
Membrane Handling: Ensure the membrane does not dry out at any stage of the Western blotting process.
Q3: My Western blot shows non-specific bands in addition to the target protein band.
Possible Causes:
-
Antibody Specificity: The primary antibody may not be entirely specific to the target protein. Consider using a different, validated antibody.
-
Sample Degradation: Protease activity in your sample can lead to protein degradation and the appearance of smaller, non-specific bands. Ensure you use protease inhibitors during sample preparation.
-
Excessive Protein Loading: Overloading the gel with too much protein can lead to non-specific antibody binding. Try reducing the amount of protein loaded per lane.
Q4: The signal for my target protein is weak or absent.
Possible Causes:
-
Low Protein Abundance: Your target protein may be expressed at low levels in your cells. Consider increasing the amount of protein loaded onto the gel.
-
Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane can result in a weak signal. Verify transfer efficiency using a reversible stain like Ponceau S.
-
Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low. Try increasing the antibody concentration or extending the incubation time.
-
Inactive Secondary Antibody: Ensure your secondary antibody is active and compatible with your primary antibody.
Quantitative Data
This compound is a potent and selective inhibitor of ROCK. The following table summarizes its inhibitory activity against various kinases.
| Kinase | IC50 (µM) | Ki (µM) |
| ROCK2 | 0.012 | 0.0016 |
| CaMKII | 0.180 | - |
| PKG | 0.360 | - |
| Aurora A | 0.745 | - |
| PKA | 3.03 | 0.63 |
| PKC | 5.68 | 9.27 |
| MLCK | 28.3 | 10.1 |
Data sourced from MedchemExpress and Tocris Bioscience.[2][3][4]
In cell-based assays, H-1152 has been shown to inhibit the phosphorylation of Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), a downstream target of ROCK, with an IC50 of 2.5 µM in LPA-treated cells.[2][5][6]
Experimental Protocols
This section provides a detailed methodology for a typical Western blot experiment to assess the effect of this compound on the phosphorylation of a target protein.
1. Cell Culture and Treatment
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Culture cells to the desired confluency (typically 70-80%).
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Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).[5]
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Treat cells with varying concentrations of H-1152 (e.g., 0.1 to 10 µM) for a predetermined duration. Include a vehicle-treated control (e.g., DMSO).
2. Protein Extraction
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Wash cells with ice-cold PBS.
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Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
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Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer
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Denature protein samples by boiling in Laemmli buffer.
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Load equal amounts of protein for each sample onto an SDS-polyacrylamide gel.
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Perform electrophoresis to separate proteins by size.
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Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting
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Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
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Wash the membrane three times with TBST for 5-10 minutes each.
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Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST for 5-10 minutes each.
5. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
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Detect the signal using a chemiluminescence imaging system or X-ray film.
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To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits ROCK, preventing downstream signaling.
H-1152 Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis using H-1152.
References
- 1. researchgate.net [researchgate.net]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
minimizing variability in H-1152 dihydrochloride experiments
Welcome to the technical support center for H-1152 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and troubleshooting common issues in experiments involving this potent and selective ROCK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is H-1152 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of ROCK and preventing the phosphorylation of its downstream substrates.[3] With a Ki value of 1.6 nM and an IC50 of 12 nM for ROCK2, it is significantly more potent than other commonly used ROCK inhibitors like Y-27632 and HA-1077.[1][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in both water and DMSO.[2] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. For example, a 10 mM or 50 mM stock can be prepared.[2] For long-term storage, it is recommended to store the solid compound desiccated at +4°C and stock solutions in DMSO at -20°C or -80°C.[1][2] Repeated freeze-thaw cycles should be avoided. For in vivo studies, working solutions should be prepared fresh on the day of use.[1][4]
Q3: What is the recommended working concentration for H-1152 in cell-based assays?
A3: The optimal working concentration of H-1152 can vary significantly depending on the cell type and the specific biological question being addressed. However, a common starting point for many cell-based assays is in the range of 1-10 µM.[1] For instance, H-1152 has been shown to inhibit MARCKS phosphorylation in LPA-treated cells with an IC50 of 2.5 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: I am observing unexpected phenotypes in my cells after H-1152 treatment. Could these be off-target effects?
A4: While H-1152 is highly selective for ROCK, off-target effects can occur, especially at higher concentrations.[5] It is crucial to consider the inhibitor's selectivity profile. The IC50 values for H-1152 against other kinases are significantly higher than for ROCK2, suggesting a wide therapeutic window.[1][2] However, at concentrations well above the IC50 for ROCK, inhibition of other kinases such as PKA, PKC, and CaMKII may occur.[1][2] If you suspect off-target effects, consider using a lower concentration of H-1152, or comparing its effects with another ROCK inhibitor that has a different off-target profile.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibitory effect observed. | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles. Store as recommended (-20°C or -80°C for solutions).[1] |
| Low Cell Permeability/Efflux: The compound may not be efficiently entering the cells or is being actively pumped out. | While H-1152 is known to be cell-permeable, this can be cell-type dependent.[3] Ensure adequate incubation time. If efflux is suspected, co-incubation with an efflux pump inhibitor could be tested, though this may introduce other variables. | |
| Incorrect Concentration: The concentration used may be too low for the specific cell line or experimental conditions. | Perform a dose-response curve to determine the optimal effective concentration for your system. Start with a range of 0.1 to 10 µM.[1] | |
| High background or unexpected cellular toxicity. | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. |
| Off-Target Effects: The concentration of H-1152 used may be too high, leading to inhibition of other kinases. | Refer to the IC50 data table below. Use the lowest effective concentration of H-1152 that gives the desired on-target effect. Consider using a more selective analog if available and appropriate for your experiment. | |
| Variability between experiments. | Inconsistent Cell Culture Conditions: Differences in cell passage number, confluency, or media composition. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. |
| Inaccurate Pipetting: Errors in preparing serial dilutions or adding the inhibitor to the cells. | Use calibrated pipettes and be meticulous in your dilutions and additions. Prepare a master mix of the inhibitor in the media for treating multiple wells to ensure consistency. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: this compound Kinase Inhibitory Activity
| Kinase | IC50 (µM) | Ki (µM) |
| ROCK2 | 0.012[1][2] | 0.0016[1][3] |
| CaMKII | 0.180[1][2] | - |
| PKG | 0.360[1][2] | - |
| Aurora A | 0.745[1][2] | - |
| PKA | 3.03[1][2] | 0.63[1][3] |
| Src | 3.06[1] | - |
| PKC | 5.68[1][2] | 9.27[1][3] |
| Abl | 7.77[1] | - |
| MKK4 | 16.9[1] | - |
| MLCK | 28.3[1][2] | 10.1[1][3] |
| EGFR | 50.0[1] | - |
| GSK3α | 60.7[1] | - |
| AMPK | 100[1] | - |
| p38α | 100[1] | - |
Table 2: this compound Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 39.23[2] | 100[2] |
| DMSO | 19.62 - 78 | 50 - 198.8[2][6] |
| Ethanol | - | - |
| PBS (pH 7.2) | 10[3] | - |
Experimental Protocols
Protocol 1: Western Blot Analysis of ROCK Activity
This protocol describes a general method to assess the inhibition of ROCK signaling in cultured cells by monitoring the phosphorylation status of a downstream target, such as Myosin Light Chain 2 (MLC2) or Myosin Phosphatase Target subunit 1 (MYPT1).
1. Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. Prepare a stock solution of this compound in DMSO. c. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration. d. Treat the cells with the H-1152 dilutions or vehicle for the desired time (e.g., 1-24 hours).
2. Cell Lysis: a. After treatment, place the culture dish on ice and wash the cells once with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein per lane on an SDS-PAGE gel.
5. Protein Transfer: a. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against the phosphorylated form of a ROCK substrate (e.g., phospho-MLC2 or phospho-MYPT1) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
7. Detection: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. To normalize the data, strip the membrane and re-probe with an antibody for the total protein or a loading control (e.g., GAPDH, β-actin).
Visualizations
References
Technical Support Center: H-1152 Dihydrochloride In Vitro Toxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the in vitro toxicity of H-1152 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is H-1152 dihydrochloride and what is its primary mechanism of action?
This compound is a potent, selective, and membrane-permeable inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1][2][3] It functions by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of its downstream substrates.[4][5] The primary targets are ROCK1 and ROCK2.[1] Inhibition of the ROCK pathway interferes with the regulation of cell shape, motility, and contraction by affecting the actin cytoskeleton.[5]
Q2: What are the known off-target effects of H-1152?
While H-1152 is highly selective for ROCK, it can inhibit other kinases at higher concentrations.[4] Due to sequence homology in the ATP-binding domain, Protein Kinase A (PKA) can be inhibited by H-1152.[4] It is crucial to consider the selectivity profile of H-1152 when designing experiments and interpreting results.
Q3: At what concentrations is this compound typically used in vitro without causing general cytotoxicity?
Several studies have utilized H-1152 at concentrations up to 10 µM without reporting significant toxic effects in various cell types, including human Tenon's capsule fibroblasts and neuronal cells.[1][4][6] One study noted that concentrations of 0.5-10 μM did not decrease neuronal survival.[1][6] However, the optimal non-toxic concentration is cell-type dependent and should be determined empirically for your specific cell line.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in water, DMSO, and ethanol.[2][7] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO.[1][2] For example, a 100 mg/mL stock solution can be made in DMSO.[1] It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][7] When preparing working solutions, be mindful of the final DMSO concentration in your cell culture medium, as high concentrations of DMSO can be toxic to cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Cell Death or Low Viability | - H-1152 concentration is too high for the specific cell line. - The final concentration of the solvent (e.g., DMSO) is toxic. - The compound has degraded due to improper storage. | - Perform a dose-response curve to determine the EC50 for cytotoxicity in your cell line. - Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). - Prepare fresh dilutions from a properly stored stock solution. |
| Inconsistent or Non-reproducible Results | - Incomplete dissolution of this compound. - Variation in cell seeding density or growth phase. - Instability of the compound in the culture medium over long incubation periods. | - Ensure complete dissolution of the compound in the solvent before adding it to the culture medium. Gentle warming or sonication may aid dissolution.[6] - Standardize cell seeding density and use cells in the logarithmic growth phase for all experiments. - Consider replenishing the medium with fresh H-1152 for long-term experiments, as the half-life in culture is not well-defined.[4] |
| Observed Effects May Be Due to Off-Target Kinase Inhibition | - The concentration of H-1152 used is high enough to inhibit other kinases, such as PKA.[4] | - Use the lowest effective concentration of H-1152 that inhibits ROCK. - To confirm that the observed phenotype is due to ROCK inhibition, consider using another ROCK inhibitor with a different chemical structure (e.g., Y-27632) as a control.[8] - Perform downstream analysis to confirm the inhibition of the ROCK pathway (e.g., Western blot for phosphorylated myosin light chain). |
| Precipitation of H-1152 in Culture Medium | - The solubility of this compound is exceeded in the final working solution. | - Prepare an intermediate dilution of the stock solution in culture medium before adding it to the cell culture plate. - Ensure the final solvent concentration is compatible with the aqueous culture medium. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of H-1152
| Target | IC50 / Ki | Cell-Free/Cell-Based | Reference |
| ROCK2 | IC50: 12 nM | Cell-free | [1][2][6] |
| ROCK | Ki: 1.6 nM | Cell-free | [1][4][8] |
| PKA | Ki: 630 nM | Cell-free | [1][4] |
| PKC | Ki: 9.27 µM | Cell-free | [1][4] |
| MLCK | Ki: 10.1 µM | Cell-free | [1][4] |
| CaMKII | IC50: 180 nM | Cell-free | [1][2] |
| PKG | IC50: 360 nM | Cell-free | [1][2] |
| Aurora A | IC50: 745 nM | Cell-free | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of H-1152. Include a vehicle control (medium with the same concentration of DMSO as the highest H-1152 concentration) and a positive control for cytotoxicity.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
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Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the EC50 value.
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide Staining
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Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired duration.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
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Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by H-1152.
Visualizations
Caption: H-1152 inhibits ROCK, preventing downstream signaling for cell contraction.
Caption: A general workflow for assessing the in vitro toxicity of H-1152.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-1152 Dihydrochloride and Cell Morphology
Welcome to the technical support center for H-1152 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the nuanced effects of H-1152 on cell morphology. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and inconsistencies observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is H-1152 dihydrochloride and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It is a membrane-permeable compound that acts as an ATP-competitive inhibitor of ROCK, with a higher selectivity for ROCK2. The primary mechanism of action involves the inhibition of ROCK-mediated phosphorylation of downstream targets, which are key regulators of the actin cytoskeleton, cell adhesion, and migration.[1]
Q2: What are the expected effects of H-1152 on cell morphology?
The effects of H-1152 on cell morphology are highly context-dependent and can vary significantly between cell types and experimental conditions. Generally, as a ROCK inhibitor, H-1152 disrupts the formation of actin stress fibers and focal adhesions.[3] This can lead to two main, seemingly contradictory, phenotypes:
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Cell Spreading and Increased Motility: In some cell types, such as human embryonic stem cell-derived retinal pigmented epithelium (hESC-RPE) and myoblasts, ROCK inhibition leads to a reorganization of the actin cytoskeleton that promotes cell spreading, attachment, and migration.[4][5]
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Cell Rounding and Retraction: In other cell types, like human trabecular meshwork cells, treatment with ROCK inhibitors can cause cell shrinkage, retraction, and the adoption of a stellate appearance.[3]
Q3: Why am I observing inconsistent morphological effects with H-1152 in my experiments?
Inconsistencies in the morphological effects of H-1152 are common and can be attributed to a variety of factors. The troubleshooting guide below provides a more in-depth analysis of these factors. Key contributors to variability include:
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Cell Type: Different cell lines have distinct cytoskeletal architectures and signaling network dynamics, leading to varied responses to ROCK inhibition.
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Concentration of H-1152: The dose of the inhibitor can dramatically influence the cellular response.
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Duration of Treatment: Short-term and long-term exposure to H-1152 can elicit different and sometimes opposing morphological changes.
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Cell Density and Culture Conditions: Factors such as cell confluence, serum concentration in the media, and the dimensionality of the culture (2D vs. 3D) can all modulate the effects of the inhibitor.
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Specific ROCK Inhibitor Used: Different ROCK inhibitors, such as H-1152 and Y-27632, can have varying potencies and off-target effects, leading to different morphological outcomes.[2]
Troubleshooting Guide: Inconsistent Effects of H-1152 on Cell Morphology
This guide is designed to help you identify and resolve common issues related to inconsistent morphological outcomes when using this compound.
Problem 1: My cells are rounding up and detaching, but I expected them to spread.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Concentration of H-1152 | The concentration of H-1152 may be too high, leading to excessive disruption of the cytoskeleton and cytotoxicity. Perform a dose-response experiment to determine the optimal concentration for your cell type. Start with a low concentration (e.g., 100 nM) and titrate up to a higher concentration (e.g., 10 µM).[2][6] |
| Prolonged Treatment Duration | Continuous exposure to H-1152 may lead to cellular stress and detachment. Consider reducing the treatment duration. A time-course experiment (e.g., 1, 6, 24, 48 hours) can help identify the optimal time point for observing the desired phenotype.[7] |
| Low Cell-Substrate Adhesion | The extracellular matrix (ECM) coating on your culture surface may not be optimal for your cells, and ROCK inhibition can exacerbate adhesion issues. Ensure you are using an appropriate ECM coating (e.g., fibronectin, collagen, Matrigel) for your specific cell type. |
| Serum Deprivation | Serum contains various growth factors and adhesion molecules that can influence cell morphology and survival. If you are conducting experiments in serum-free media, the cells may be more sensitive to the effects of H-1152. Consider supplementing your media with a low concentration of serum or specific growth factors.[8] |
Problem 2: I am not observing any significant change in cell morphology.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Concentration of H-1152 | The concentration of H-1152 may be too low to elicit a response in your cell type. As mentioned above, a dose-response experiment is crucial. |
| Incorrect Preparation or Storage of H-1152 | This compound has specific solubility and stability properties. Ensure that the compound is properly dissolved and stored to maintain its activity. Refer to the manufacturer's instructions for recommended solvents and storage conditions. It is advisable to prepare fresh dilutions from a stock solution for each experiment.[9] |
| High Cell Density | At high confluence, strong cell-cell junctions may mask the morphological changes induced by ROCK inhibition. Try performing your experiments at a lower cell density. |
| Cell Line Insensitivity | It is possible that your specific cell line is less sensitive to ROCK inhibition due to its intrinsic signaling pathways. Consider using a positive control cell line known to respond to H-1152 or measuring the phosphorylation of a downstream ROCK target, like Myosin Light Chain 2 (MLC2), to confirm inhibitor activity. |
Problem 3: My wound healing assay results are contradictory to published data.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Differential Effects on Migration vs. Proliferation | ROCK inhibitors can have varied effects on cell migration and proliferation.[5][10] In some cases, increased migration may be observed, while in others, a decrease in proliferation could be the dominant effect. It is important to decouple these two processes. Consider performing a proliferation assay (e.g., BrdU or Ki67 staining) in parallel with your wound healing assay. |
| Collective vs. Single-Cell Migration | The nature of cell migration in your assay (collective sheet migration vs. individual cell movement) can influence the outcome. ROCK signaling can play different roles in these two modes of migration. |
| Differences in Experimental Setup | Minor variations in the wound healing assay protocol, such as the method of creating the "wound" and the time points of analysis, can lead to different results. Carefully review and standardize your protocol with the published literature. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of H-1152 for ROCK2 and other kinases, providing insight into its selectivity.
| Kinase | IC50 (µM) |
| ROCK2 | 0.012 |
| CaMKII | 0.180 |
| PKG | 0.360 |
| Aurora A | 0.745 |
| PKA | 3.03 |
| PKC | 5.68 |
| MLCK | 28.3 |
| Abl | 7.77 |
| EGFR | 50 |
| MKK4 | 16.9 |
| GSK3α | 60.7 |
| AMPK | 100 |
| P38α | 100 |
Data compiled from multiple sources.[6]
Experimental Protocols
Neurite Outgrowth Assay
This protocol is a general guideline for assessing the effect of H-1152 on neurite outgrowth in a neuronal cell line.
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Cell Plating: Plate neuronal cells (e.g., PC12, SH-SY5Y) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates) at a density that allows for clear visualization of individual neurites.
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Cell Differentiation (if applicable): If using a cell line that requires differentiation to a neuronal phenotype (e.g., PC12 cells with NGF), initiate the differentiation process according to your established protocol.
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H-1152 Treatment: After allowing the cells to adhere and/or differentiate for a specified period (e.g., 24 hours), add H-1152 to the culture medium at various concentrations (e.g., 100 nM, 1 µM, 10 µM). Include a vehicle control (the solvent used to dissolve H-1152).
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Incubation: Incubate the cells for a defined period (e.g., 24-72 hours) to allow for neurite extension.
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Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100. Stain for a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).
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Imaging and Analysis: Acquire images using fluorescence microscopy. Quantify neurite length and branching using appropriate image analysis software (e.g., ImageJ with the NeuronJ plugin).
Visualizations
Signaling Pathway
Caption: Simplified ROCK signaling pathway and the point of inhibition by H-1152.
Experimental Workflow
Caption: A logical workflow for troubleshooting inconsistent cell morphology with H-1152.
Logical Relationship
Caption: Factors influencing the diverse morphological outcomes of H-1152 treatment.
References
- 1. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reviewofoptometry.com [reviewofoptometry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ROCK Inhibitor Enhances Adhesion and Wound Healing of Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
addressing H-1152 dihydrochloride batch to batch variation
Welcome to the technical support center for H-1152 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to address potential batch-to-batch variation and provide troubleshooting guidance for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing variable potency (IC50) of H-1152 dihydrochloride between different batches in our cell-based assays. What could be the cause?
A1: Batch-to-batch variation in potency is a common issue with small molecule inhibitors and can arise from several factors:
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Purity Differences: Even minor variations in purity (e.g., 98% vs. 99.5%) can significantly impact the effective concentration of the active compound. The presence of impurities can either interfere with the target binding or have off-target effects.[1]
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Solubility Issues: Incomplete solubilization of this compound can lead to a lower effective concentration in your assay. Solubility can be affected by the specific salt form, presence of hydrates, and the solvent used.
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Compound Stability: Degradation of the compound due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can reduce its potency.[2][3]
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Inaccurate Weighing or Pipetting: Small errors in weighing the lyophilized powder or in serial dilutions can lead to significant differences in the final concentration.
Q2: How can we ensure consistent solubility of this compound across different batches?
A2: To ensure consistent solubility, we recommend the following:
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Standardized Solubilization Protocol: Always use the same solvent and follow a consistent procedure for preparing your stock solution. This compound is soluble in water (up to 100 mM) and DMSO (up to 50 mM).[4][5]
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Fresh Solvents: Use fresh, high-purity solvents. For DMSO, it is crucial to use an anhydrous grade as it is hygroscopic and absorbed moisture can reduce the solubility of many compounds.[3]
-
Sonication and Warming: If you observe any precipitate, gentle warming (e.g., at 37°C) and sonication can aid in complete dissolution.[6]
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pH of the Solution: The pH of your experimental buffer can influence the solubility of the dihydrochloride salt form. Ensure the pH is consistent across experiments.
Q3: What are the recommended storage conditions for this compound to maintain its stability?
A3: To ensure the long-term stability of this compound, please adhere to the following storage guidelines:
-
Lyophilized Powder: Store the solid compound at -20°C, desiccated.[6][7] When stored correctly, it should be stable for at least four years.[7]
-
Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[2] Store DMSO or water-based stock solutions at -20°C or -80°C.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Potency in Cell-Based Assays
If you are observing significant variations in the IC50 values of this compound between batches, follow these troubleshooting steps:
Step 1: Verify Compound Integrity and Concentration
-
Certificate of Analysis (CoA): Always review the CoA for each new batch. Pay close attention to the purity, molecular weight (which can vary slightly with hydration), and appearance.[4][5]
-
Analytical Validation: If possible, perform an independent analysis of the compound's purity and identity, such as HPLC or LC-MS.
-
Accurate Stock Preparation: Use a calibrated analytical balance to weigh the compound. Prepare a fresh stock solution from the new batch and compare its performance to a previously validated batch.
Step 2: Standardize Assay Conditions
-
Cell Health and Passage Number: Ensure that the cells used in your assay are healthy, within a consistent passage number range, and plated at the same density.
-
Reagent Consistency: Use the same batches of media, serum, and other critical reagents for all experiments.
-
Incubation Times: Adhere to consistent incubation times with the compound.
Step 3: Perform a Relative Potency Assay
-
Instead of relying on absolute IC50 values, which can be prone to inter-assay variability, perform a relative potency assay.[8][9] This involves running a reference standard (a previously well-characterized batch) in parallel with the new batch on the same plate. The potency of the new batch is then expressed relative to the reference standard.
Data Presentation
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Weight | 392.34 g/mol | [3][4][5] |
| Purity | ≥98% (HPLC) | [4][5] |
| Appearance | Crystalline solid / Powder | [6][7] |
| CAS Number | 871543-07-6 | [3][4][5] |
Table 2: this compound Kinase Selectivity Profile
| Kinase | IC50 (µM) | Ki (nM) | Source |
| ROCK2 | 0.012 | 1.6 | [2][3][10] |
| CaMKII | 0.180 | - | [2][3][4] |
| PKG | 0.360 | - | [2][3][4] |
| Aurora A | 0.745 | - | [2][3][4] |
| PKA | 3.03 | 630 | [2][3][10] |
| PKC | 5.68 | 9270 | [2][3][10] |
| MLCK | 28.3 | 10100 | [2][4][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO or water to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution briefly. If necessary, sonicate in a water bath or warm at 37°C for 5-10 minutes to ensure complete dissolution.
-
Sterilization: If required for your application, sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Cell-Based Assay for H-1152 Potency (General Workflow)
This protocol provides a general workflow for determining the IC50 of H-1152. The specific cell line, seeding density, and endpoint will depend on the experimental question.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO or water at the same final concentration as in the highest H-1152 concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of H-1152.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
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Endpoint Measurement: Measure the desired endpoint. This could be cell viability (e.g., using an MTS or resazurin-based assay), inhibition of a specific phosphorylation event (e.g., phosphorylation of MARCKS), or a morphological change.[11]
-
Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: H-1152 inhibits the Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton.
Caption: A logical workflow for troubleshooting batch-to-batch variation of H-1152.
References
- 1. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | CAS:871543-07-6 | Rho-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. caymanchem.com [caymanchem.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
improving reproducibility of H-1152 dihydrochloride assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of assays involving the ROCK inhibitor, H-1152 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is H-1152 dihydrochloride and what is its primary mechanism of action?
This compound is a potent, cell-permeable, and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4] Its primary mechanism of action is as an ATP-competitive inhibitor of ROCK, with a significantly higher affinity for ROCK compared to other kinases like PKA, PKC, and MLCK.[2] There are two isoforms of ROCK, ROCK1 and ROCK2, and H-1152 inhibits ROCK2 with a low nanomolar IC50 value.[1][3][5] By inhibiting ROCK, H-1152 prevents the phosphorylation of downstream targets, which are involved in regulating the actin cytoskeleton, cell adhesion, and smooth muscle contraction.[6][7][8]
Q2: What are the recommended storage conditions and how should I prepare stock solutions of this compound?
For long-term stability, this compound should be stored as a solid at 4°C, desiccated.[4] Stock solutions can be prepared in sterile water or DMSO.[4] For example, it is soluble in water up to 100 mM and in DMSO up to 50 mM. When preparing a DMSO stock, it is crucial to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[3] For in vivo studies, specific formulations involving PEG300, Tween-80, and saline or corn oil may be required.[9] Always refer to the manufacturer's datasheet for batch-specific solubility information.
Q3: What are the typical working concentrations for this compound in cell-based assays?
The optimal working concentration of this compound can vary significantly depending on the cell type and the specific assay. However, a general range for cell-based assays is between 0.1 µM and 10 µM.[1] For instance, inhibition of MARCKS phosphorylation in LPA-treated cells was observed with an IC50 of 2.5 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Problem 1: High variability in results between experiments.
-
Possible Cause 1: Inconsistent stock solution preparation or storage.
-
Solution: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., water or fresh, anhydrous DMSO) at the correct concentration. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.[1]
-
-
Possible Cause 2: Batch-to-batch variability of the compound.
-
Solution: If you suspect batch-to-batch variability, it is advisable to test a new lot of the compound alongside the old one in a pilot experiment. Whenever possible, purchase sufficient quantities from a single batch for the entire series of planned experiments.
-
-
Possible Cause 3: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell passage numbers, seeding densities, and growth conditions (e.g., media, serum concentration, temperature, CO2 levels) for all experiments.[10]
-
Problem 2: Low or no inhibitory effect observed.
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Possible Cause 1: Suboptimal compound concentration.
-
Solution: Perform a dose-response curve to determine the effective concentration range for your specific cell line and assay. The required concentration can vary significantly between different cell types.
-
-
Possible Cause 2: Compound degradation.
-
Solution: Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid prolonged exposure of the compound to light or elevated temperatures.
-
-
Possible Cause 3: Inactive Rho/ROCK signaling pathway in the chosen cell model.
Problem 3: Observed cell toxicity or unexpected morphological changes.
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Possible Cause 1: Compound concentration is too high.
-
Solution: High concentrations of any compound can lead to off-target effects and cytotoxicity. Lower the concentration of this compound and perform a cell viability assay (e.g., MTT or AlamarBlue) to determine the non-toxic concentration range.
-
-
Possible Cause 2: Off-target effects.
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Solution: While H-1152 is a selective ROCK inhibitor, it can inhibit other kinases at higher concentrations.[1][4] If you suspect off-target effects, consider using another ROCK inhibitor with a different chemical structure (e.g., Y-27632) as a control to confirm that the observed phenotype is indeed due to ROCK inhibition.
-
-
Possible Cause 3: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.1%). Run a vehicle control (cells treated with the solvent alone) to rule out any solvent-induced effects.
-
Quantitative Data
Table 1: Inhibitory Potency of H-1152
| Target | IC50 / Ki | Species | Assay Type | Reference |
| ROCK2 | 12 nM (IC50) | Not Specified | In Vitro Kinase Assay | [1][5] |
| ROCK | 1.6 nM (Ki) | Not Specified | In Vitro Kinase Assay | [1][2] |
| PKA | 3.03 µM (IC50) | Not Specified | In Vitro Kinase Assay | [3][4] |
| PKC | 5.68 µM (IC50) | Not Specified | In Vitro Kinase Assay | [3][4] |
| MLCK | 28.3 µM (IC50) | Not Specified | In Vitro Kinase Assay | [4] |
| CaMKII | 0.180 µM (IC50) | Not Specified | In Vitro Kinase Assay | [3][4] |
| Aurora A | 0.745 µM (IC50) | Not Specified | In Vitro Kinase Assay | [3][4] |
| MARCKS Phosphorylation | 2.5 µM (IC50) | Human (LPA-treated cells) | Cell-Based Assay | [1] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| Water | 100 mM (39.23 mg/mL) | [4] |
| DMSO | 50 mM (19.62 mg/mL) | [4] |
Experimental Protocols
Protocol 1: General Protocol for a Cell-Based ROCK Inhibition Assay
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Cell Seeding: Plate cells in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.
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Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. From the stock solution, prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control if available.
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Incubation: Incubate the cells for a predetermined period. The optimal incubation time will depend on the specific assay and should be determined empirically.
-
Assay Readout: Following incubation, perform the desired assay to measure the effect of H-1152. This could be a cell viability assay, a morphological analysis, or a specific functional assay that is dependent on ROCK activity (e.g., measuring stress fiber formation via phalloidin (B8060827) staining, or quantifying the phosphorylation of a downstream ROCK target by Western blot or ELISA).
Protocol 2: In Vitro Kinase Assay for H-1152
This is a general protocol and specific components may vary.
-
Assay Buffer Preparation: Prepare an assay buffer typically containing Tris-HCl, MgCl2, and DTT.
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Reaction Mixture: In a microplate, add the assay buffer, a peptide substrate for ROCK (e.g., a derivative of MYPT1), and purified active ROCK enzyme.
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Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.
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Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-32P]ATP).
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Incubation: Incubate the reaction mixture at 30°C for a specified time.
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Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter. For non-radioactive methods, a specific antibody that recognizes the phosphorylated substrate can be used in an ELISA format.[11]
Visualizations
Caption: The Rho/ROCK signaling pathway and the inhibitory action of H-1152.
Caption: A logical workflow for troubleshooting this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tocris.com [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
- 8. revespcardiol.org [revespcardiol.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 11. Rho相关激酶(ROCK)活性测定 This Rho-associated Protein Kinase (ROCK) Activity Assay Kit is an enzyme immunoassay for detection of the active ROCK & DMPK family kinases. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
potential artifacts in H-1152 dihydrochloride experiments
Welcome to the technical support center for H-1152 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and addressing potential artifacts associated with the use of this potent and selective ROCK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for H-1152 dihydrochloride?
H-1152 is a potent, selective, and cell-permeable inhibitor of Rho-associated protein kinase (ROCK).[1][2][3] It acts as an ATP-competitive inhibitor, primarily targeting ROCK2 with a high affinity.[3]
Q2: I'm observing unexpected effects in my experiment. Could H-1152 be hitting other kinases?
While H-1152 is highly selective for ROCK, off-target effects can occur, especially at higher concentrations. It's crucial to use the lowest effective concentration to minimize these effects. H-1152 has been shown to inhibit other kinases, but with significantly lower potency compared to ROCK2.[1][2][4][5]
Q3: My this compound solution appears to have precipitated. How can I improve its solubility?
This compound solubility can be influenced by the solvent and storage conditions. For in vitro experiments, it is soluble in water (up to 100 mM) and DMSO (up to 50 mM).[4] If you encounter solubility issues, consider the following:
-
Use fresh, high-quality solvents: DMSO is hygroscopic, and absorbed water can reduce the solubility of compounds.[2]
-
Gentle warming and sonication: These methods can aid in the dissolution of the compound.[1]
-
Proper storage: Store stock solutions at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing aliquots.[2]
Q4: I'm seeing significant changes in cell morphology. Is this a known effect of H-1152?
Yes, changes in cell morphology are a common and expected outcome of ROCK inhibition. The Rho/ROCK pathway is a key regulator of the actin cytoskeleton, and its inhibition often leads to alterations in cell shape, such as a loss of the elongated spindle shape and the adoption of a broader, more rectangular morphology.[6][7]
Q5: The effect of H-1152 on my cells is not what I expected based on the literature. Why might this be?
The cellular response to ROCK inhibition can be highly context-dependent, varying with cell type and experimental conditions. For example, while ROCK inhibitors can promote the proliferation of some cell types, they may limit it in others.[6] Paradoxical effects have also been observed, such as enhancing endothelial pump function while disrupting epithelial barrier integrity in the cornea.[8] It is also important to consider that ROCK inhibition can be detrimental to certain cell types or processes, such as the survival of dopaminergic precursors before plating.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no bioactivity | Incorrect concentration: The effective concentration can vary between cell types and assays. | Perform a dose-response experiment to determine the optimal concentration for your specific system. A broad range (e.g., 0.1 µM to 10 µM) is a good starting point.[10] |
| Insufficient incubation time: The onset of the biological effect may be delayed. | Conduct a time-course experiment to identify the optimal incubation period. | |
| Compound degradation: Improper storage or handling can lead to a loss of potency. | Ensure the compound is stored as recommended (desiccate at +4°C for solid, -20°C or -80°C for solutions).[4] Use freshly prepared solutions for experiments. | |
| Inconsistent results between experiments | Variability in solution preparation: Inconsistent solvent quality or dissolution technique. | Always use fresh, high-purity solvents. Standardize your solution preparation protocol, including the use of sonication or gentle warming if necessary. |
| Cell passage number and confluency: Cellular responses can change with increasing passage number and at different confluencies. | Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of treatment. | |
| Unexpected cell death | Off-target effects at high concentrations: H-1152 can inhibit other kinases that may be critical for cell survival in your specific cell type. | Use the lowest effective concentration of H-1152 as determined by your dose-response experiments. |
| Detrimental effect on specific cell processes: In some contexts, ROCK inhibition can be harmful. | Carefully consider the timing of H-1152 treatment. For example, in neuronal cultures, it may be beneficial to add the inhibitor after initial cell attachment.[9] |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of H-1152
| Target | IC50 | Ki | Reference(s) |
| ROCK2 | 12 nM | 1.6 nM | [1][5] |
| CaMKII | 0.180 µM | - | [1][4] |
| PKG | 0.360 µM | - | [1][4] |
| Aurora A | 0.745 µM | - | [1][4] |
| PKA | 3.03 µM | 0.63 µM | [1][3][4] |
| Src | 3.06 µM | - | [1] |
| PKC | 5.68 µM | 9.27 µM | [1][3][4] |
| Abl | 7.77 µM | - | [1] |
| MKK4 | 16.9 µM | - | [1] |
| MLCK | 28.3 µM | 10.1 µM | [1][3][4] |
| EGFR | 50 µM | - | [1] |
| GSK3α | 60.7 µM | - | [1] |
| AMPK | 100 µM | - | [1] |
| p38α | 100 µM | - | [1] |
IC50 and Ki values represent the concentration of H-1152 required to inhibit 50% of the enzyme's activity and the inhibition constant, respectively. Lower values indicate higher potency.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in fresh, high-quality DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW: 392.34 g/mol ), dissolve 3.92 mg of this compound in 1 mL of DMSO. c. Vortex briefly to mix. If necessary, use an ultrasonic bath or gentle warming (not exceeding 40°C) to ensure complete dissolution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: General Cell-Based Assay Using this compound
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.
-
Preparation of Working Solution: a. Thaw an aliquot of the this compound stock solution. b. Dilute the stock solution to the desired final concentrations using pre-warmed cell culture medium. It is recommended to perform serial dilutions. c. Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is typically below 0.1% to avoid solvent-induced artifacts.
-
Treatment: a. Remove the old medium from the cells. b. Add the medium containing the different concentrations of H-1152 or the vehicle control to the respective wells. c. Incubate the cells for the desired period.
-
Analysis: Following incubation, proceed with your specific downstream analysis (e.g., Western blotting for phosphorylation of ROCK substrates, immunofluorescence for cytoskeletal changes, cell proliferation assays).
Visualizations
Caption: H-1152 inhibits ROCK, preventing MLC phosphorylation and cell contraction.
Caption: A typical workflow for in vitro experiments using H-1152.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 7. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to H-1152 Dihydrochloride and Y-27632 for Neurite Outgrowth
For Researchers, Scientists, and Drug Development Professionals
The promotion of neurite outgrowth is a critical area of research in neuroscience, with significant implications for understanding nervous system development, regeneration after injury, and the treatment of neurodegenerative diseases. Small molecule inhibitors of the Rho-associated coiled-coil containing protein kinase (ROCK) pathway have emerged as potent enhancers of neurite extension. This guide provides an objective comparison of two widely used ROCK inhibitors, H-1152 dihydrochloride (B599025) and Y-27632, focusing on their performance in promoting neurite outgrowth, supported by experimental data.
Mechanism of Action: Targeting the ROCK Signaling Pathway
Both H-1152 and Y-27632 are cell-permeable, ATP-competitive inhibitors of ROCK1 and ROCK2.[1][2] The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton. Upon activation by the small GTPase RhoA, ROCK phosphorylates several downstream targets, including Myosin Light Chain (MLC) and LIM kinase (LIMK). This leads to increased actomyosin (B1167339) contractility and actin filament destabilization, resulting in growth cone collapse and the inhibition of neurite outgrowth. By inhibiting ROCK, H-1152 and Y-27632 disrupt this signaling cascade, leading to a reduction in actomyosin contractility and promoting the stabilization of the actin cytoskeleton necessary for neurite extension.
Figure 1: Simplified ROCK signaling pathway and points of inhibition by H-1152 and Y-27632.
Quantitative Comparison of Inhibitor Potency and Selectivity
H-1152 and Y-27632 exhibit different potencies and selectivity profiles for the two ROCK isoforms, ROCK1 and ROCK2. This can be a critical factor in experimental design and interpretation of results.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Reference(s) |
| H-1152 dihydrochloride | ROCK2 | 1.6 | 12 | [2][3] |
| ROCK1 | - | - | ||
| Y-27632 | ROCK1 | 220 | - | [1][2] |
| ROCK2 | 300 | 800 | [1][2][4] |
Table 1: Inhibitor Potency against ROCK Isoforms. Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) values indicate the potency of the inhibitors. Lower values signify higher potency. H-1152 demonstrates significantly higher potency for ROCK2 compared to Y-27632's activity against both ROCK1 and ROCK2.
In addition to their primary targets, the selectivity of these inhibitors against a broader panel of kinases is an important consideration to minimize off-target effects.
| Inhibitor | Off-Target Kinases with IC50 > 10x ROCK IC50 | Reference(s) |
| This compound | PKA, PKC, PKG, AuroraA, CaMKII | [5] |
| Y-27632 | PKA, PKC, MLCK, PAK | [5] |
Table 2: Kinase Selectivity Profile. Both inhibitors show selectivity for ROCK over other kinases, though some off-target activity is observed at higher concentrations.
Performance in Neurite Outgrowth Assays
Direct comparative studies provide valuable insights into the relative efficacy of H-1152 and Y-27632 in promoting neurite outgrowth.
A study by Chan and colleagues (2008) compared the effects of H-1152 and Y-27632 on neurite extension in co-cultures of dorsal root ganglion (DRG) neurons and Schwann cells.[6][7]
| Treatment Group | Average Neurite Length (μm ± SE) | p-value vs. Control |
| Control | 190.4 ± 8.3 | - |
| Y-27632 | 259.7 ± 9.1 | < 0.001 |
| H-1152 | 244.4 ± 11.4 | = 0.001 |
Table 3: Effect of H-1152 and Y-27632 on DRG Neurite Outgrowth. Both Y-27632 and H-1152 significantly increased the average length of neurites compared to the control group when neurons were in contact with Schwann cells.[6]
In another experiment where direct contact between neurons and Schwann cells was prevented by a porous membrane, only H-1152 produced a statistically significant increase in neurite length compared to the control.[6][7]
| Treatment Group | Average Neurite Length (μm ± SE) | p-value vs. Control |
| Control | 92.2 ± 8.0 | - |
| Y-27632 | 118.0 ± 12.6 | Not Significant |
| H-1152 | 123.5 ± 10.9 | = 0.02 |
Table 4: Effect of H-1152 and Y-27632 on DRG Neurite Outgrowth without Schwann Cell Contact. In the absence of direct Schwann cell contact, H-1152 demonstrated a more pronounced effect on neurite extension.[6]
Experimental Protocols
Below is a representative protocol for a neurite outgrowth assay using PC12 cells, a common model for neuronal differentiation studies. This protocol is a synthesis of established methods.[8][9][10]
Objective: To quantify the effect of H-1152 and Y-27632 on neurite outgrowth in PC12 cells.
Materials:
-
PC12 cells
-
Growth medium (e.g., Ham's F12K with 15% horse serum, 2.5% fetal bovine serum)
-
Differentiation medium (e.g., Ham's F12K with 1% horse serum and 100 ng/mL Nerve Growth Factor (NGF))
-
This compound and Y-27632
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Poly-L-lysine coated 24-well plates
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Microscope with imaging capabilities
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Image analysis software (e.g., ImageJ)
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Neurite outgrowth from PC12 cells is enhanced by an inhibitor of mechanical channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ROCK Inhibitors: H-1152 Dihydrochloride vs. Fasudil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: H-1152 dihydrochloride (B599025) and Fasudil (B1672074). The information presented herein is intended to assist researchers in making informed decisions when selecting a ROCK inhibitor for their specific experimental needs. This comparison covers their mechanism of action, potency, selectivity, and provides supporting experimental data and protocols.
Introduction to ROCK and its Inhibition
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[1] The RhoA/ROCK signaling pathway is a critical regulator of a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion and motility, smooth muscle contraction, and gene expression.[2][3] Dysregulation of this pathway has been implicated in numerous pathological conditions, including cardiovascular diseases, cancer, and neurodegenerative disorders.[1][4] Consequently, ROCK inhibitors have emerged as valuable research tools and potential therapeutic agents.
Fasudil was the first ROCK inhibitor to be approved for clinical use in Japan for the treatment of cerebral vasospasm.[1] H-1152 is a more potent and selective analogue of Fasudil.[4] Both compounds act as ATP-competitive inhibitors, targeting the kinase domain of ROCK.[4]
Biochemical Potency and Selectivity
A crucial aspect of selecting a kinase inhibitor is its potency towards the target kinase and its selectivity over other kinases. H-1152 demonstrates significantly higher potency for ROCK2 compared to Fasudil. The selectivity profile of an inhibitor is equally important to minimize off-target effects that could confound experimental results.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Reference |
| H-1152 dihydrochloride | ROCK2 | 0.012 | 0.0016 | --INVALID-LINK--, --INVALID-LINK-- |
| Fasudil | ROCK1 | 0.33 | --INVALID-LINK-- | |
| ROCK2 | 0.158 | --INVALID-LINK-- |
Selectivity Profile of this compound
| Kinase | IC50 (µM) |
| ROCK2 | 0.012 |
| CaMKII | 0.180 |
| PKG | 0.360 |
| Aurora A | 0.745 |
| PKA | 3.03 |
| PKC | 5.68 |
| MLCK | 28.3 |
Data sourced from --INVALID-LINK--
Selectivity Profile of Fasudil
| Kinase | IC50 (µM) | Ki (µM) |
| ROCK2 | 0.158 | |
| PKA | 4.58 | 1.6 |
| PKG | 1.650 | 1.6 |
| PKC | 12.30 | 3.3 |
| MLCK | 36 |
Data sourced from --INVALID-LINK-- and --INVALID-LINK--
From the data presented, H-1152 is a more potent and selective ROCK inhibitor than Fasudil. While both inhibit other kinases at higher concentrations, H-1152 maintains a significantly better selectivity window for ROCK2.
Cellular Activity and Efficacy
The efficacy of ROCK inhibitors in a cellular context is often assessed by measuring the phosphorylation of downstream ROCK substrates, such as Myosin Phosphatase Target Subunit 1 (MYPT1).[5][6] Inhibition of ROCK leads to a decrease in the phosphorylation of MYPT1 at specific residues (e.g., Thr696 and Thr853), which can be quantified by Western blotting.
A study directly comparing the effects of H-1152 and Fasudil on MYPT1 phosphorylation in Panc-1 cells demonstrated that H-1152 is more potent in inhibiting ROCK activity in a cellular setting.[5]
Experimental Protocols
In Vitro Kinase Assay for ROCK Inhibition
This protocol describes a general method for determining the in vitro potency of inhibitors against ROCK kinases using a radiometric assay.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
ROCK inhibitor (H-1152 or Fasudil) and test compounds dissolved in DMSO
-
96-well plates
-
Phosphocellulose membrane paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, ROCK enzyme, and substrate.
-
Add the ROCK inhibitor (H-1152, Fasudil) or test compound at various concentrations. Include a DMSO vehicle control.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the phosphorylation of the substrate by measuring the radioactivity on the membrane using a scintillation counter.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for Phosphorylated MYPT1 (p-MYPT1)
This protocol outlines the procedure for assessing ROCK activity in cells by measuring the phosphorylation of its substrate, MYPT1.
Materials:
-
Cell culture reagents
-
This compound and Fasudil
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-MYPT1 (Thr696), anti-total MYPT1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate and chemiluminescence detection system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of H-1152 or Fasudil for the desired time. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[7]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against p-MYPT1 (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.[7]
-
-
Stripping and Reprobing: To normalize the p-MYPT1 signal, the membrane can be stripped and reprobed for total MYPT1 and a loading control.[7]
Visualizations
ROCK Signaling Pathway
Caption: The RhoA/ROCK signaling pathway and points of inhibition.
Experimental Workflow for Comparing ROCK Inhibitors
Caption: Workflow for comparing the efficacy of ROCK inhibitors.
Conclusion
Both this compound and Fasudil are valuable tools for studying the roles of ROCK signaling. However, for researchers requiring high potency and selectivity to minimize off-target effects, H-1152 is the superior choice. Its nanomolar IC50 value and cleaner kinase selectivity profile make it a more precise tool for dissecting the specific functions of ROCK kinases in various cellular processes. Fasudil, being a clinically approved drug, offers the advantage of a more extensive history of use and a better-understood safety profile in humans, which may be a consideration for translational research. The choice between these two inhibitors will ultimately depend on the specific requirements of the experiment, including the desired potency, the need for selectivity, and the context of the research question.
References
- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 3. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. benchchem.com [benchchem.com]
Validating H-1152 Dihydrochloride Efficacy with ROCK siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is a critical step in preclinical research. This guide provides an objective comparison between the pharmacological inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) using H-1152 dihydrochloride (B599025) and the genetic knockdown of ROCK using small interfering RNA (siRNA). By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide serves as a comprehensive resource for validating the on-target effects of H-1152 dihydrochloride.
This compound is a potent and selective inhibitor of ROCK, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[1][2][3][4][5] The ROCK signaling pathway is involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[6][7][][9] Dysregulation of this pathway has been implicated in various diseases, making ROCK an attractive therapeutic target. To ensure that the observed cellular effects of this compound are a direct result of ROCK inhibition, it is essential to compare them with a genetic approach, such as siRNA-mediated knockdown of ROCK.[10][11]
Comparative Analysis of this compound and ROCK siRNA
The following sections present a comparative analysis of the effects of this compound and ROCK siRNA on key cellular processes. The data is collated from various studies to provide a comprehensive overview.
Effects on Cell Viability and Proliferation
| Treatment | Cell Line | Assay | Endpoint | Observed Effect |
| This compound | Human Neuronal Cells | Neurite Outgrowth Assay | Neurite Length | Increased neurite length.[2] |
| This compound | Guinea Pig Aorta | Contraction Assay | IC50 | 190 nM for inhibition of sulprostone-induced contractions.[1][3] |
| ROCK1 siRNA | A549 (NSCLC) | Scratch Assay | Migration Inhibition | Significant decrease in wound closure.[11] |
| ROCK2 siRNA | hTERT RPE-1 | Cilia Incidence | Cilia Formation | >10% increase in cilia incidence.[11] |
Effects on Downstream Signaling
| Treatment | Cell Line | Assay | Target | Observed Effect |
| This compound | LPA-treated cells | Western Blot | MARCKS phosphorylation | IC50 of 2.5 µM.[2] |
| ROCK1 siRNA | GTM-3 | ELISA | TGFβ2-induced PAI-1 secretion | 69 ± 16% decrease compared to control siRNA.[12] |
| ROCK2 siRNA | GTM-3 | ELISA | TGFβ2-induced PAI-1 secretion | Little to no effect.[12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
This compound Treatment
This protocol outlines the general procedure for treating cells with this compound.
-
Cell Seeding: Plate cells at the desired density for the specific downstream assay.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as water or DMSO.[3][4]
-
Treatment: Dilute the stock solution to the desired final concentration in cell culture medium. Replace the existing medium with the medium containing this compound or a vehicle control.
-
Incubation: The incubation time will vary depending on the assay. For signaling pathway analysis, a shorter incubation of 1-4 hours is often sufficient. For functional assays like cell migration, a longer incubation may be required.
ROCK siRNA Transfection
This protocol provides a general guideline for the transient knockdown of ROCK1 and ROCK2 using siRNA.
-
siRNA Preparation: Resuspend lyophilized siRNA duplexes targeting ROCK1, ROCK2, or a non-targeting control in nuclease-free water to the desired stock concentration.
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
Transfection Complex Formation: Dilute the siRNA and a suitable transfection reagent in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
Transfection: Add the transfection complexes to the cells and incubate for the time recommended by the transfection reagent manufacturer.
-
Post-Transfection: After the initial incubation, replace the medium with complete medium. Cells are typically ready for downstream analysis 48-72 hours post-transfection.
-
Validation of Knockdown: Confirm the reduction in ROCK1 and ROCK2 protein levels using Western blotting.
Western Blot for Phospho-Myosin Light Chain 2 (p-MLC2)
This assay is used to quantify the inhibition of ROCK's downstream kinase activity.
-
Cell Lysis: After treatment with this compound or transfection with ROCK siRNA, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated MLC2. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total MLC2 or a housekeeping protein (e.g., GAPDH) for normalization.[10]
Cell Migration (Wound Healing) Assay
This assay assesses the functional consequence of ROCK inhibition on cell motility.
-
Cell Seeding: Plate cells in a multi-well plate and grow them to confluency.
-
Treatment: Transfect the cells with ROCK siRNA or treat them with this compound as described above.
-
Wound Creation: Create a "scratch" or wound in the confluent cell monolayer using a sterile pipette tip.
-
Imaging: Capture images of the wound at the initial time point (0 hours) and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.
Visualizing the Validation Workflow
Diagrams created using Graphviz illustrate the signaling pathway, experimental workflow, and the logical relationship between the pharmacological and genetic approaches.
Figure 1: The Rho-ROCK signaling pathway leading to cell migration.
Figure 2: Workflow for validating this compound effects.
Figure 3: Logic for validating on-target effects of H-1152.
References
- 1. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to the Specificity of H-1152 Dihydrochloride and Other ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, H-1152 dihydrochloride, with other commonly used ROCK inhibitors, namely Y-27632 and Fasudil (B1672074). The focus of this comparison is on the specificity of these compounds, supported by experimental data to aid in the selection of the most appropriate inhibitor for research and drug development applications.
Introduction to ROCK Inhibition
ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. There are two highly homologous isoforms, ROCK1 and ROCK2, which are key downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Consequently, ROCK inhibitors have emerged as valuable research tools and potential therapeutic agents for a range of diseases, including cancer, glaucoma, and cardiovascular disorders. However, the therapeutic efficacy and potential side effects of ROCK inhibitors are intrinsically linked to their specificity for the ROCK isoforms and their off-target activities against other kinases.
Comparative Specificity of ROCK Inhibitors
The ideal ROCK inhibitor would exhibit high potency towards both ROCK isoforms (or a specific isoform if desired) while displaying minimal activity against other kinases. This section and the accompanying data table summarize the inhibitory activity and specificity of this compound, Y-27632, and Fasudil.
This compound is a potent and selective ROCK inhibitor. It demonstrates a low nanomolar affinity for ROCK, with a Ki value of 1.6 nM.[1][2] Its IC50 value for ROCK2 is 12 nM.[1][2] Importantly, H-1152 shows significantly less activity against a panel of other kinases, including PKA, PKC, and MLCK, with Ki values in the micromolar range, indicating a high degree of selectivity for ROCK.[1][2][3]
Y-27632 is another widely used ROCK inhibitor. It acts as a competitive inhibitor with respect to ATP and inhibits both ROCK1 and ROCK2.[3] Its Ki values for ROCK1 and ROCK2 are reported to be 140 nM and 300 nM, respectively.[2][4][5] While selective, Y-27632 can inhibit other kinases, such as PRK-2, with similar potency.[6]
Fasudil (HA-1077) is a clinically approved ROCK inhibitor in some countries for the treatment of cerebral vasospasm.[7] It inhibits both ROCK1 and ROCK2, with a reported Ki of 0.33 µM for ROCK1 and an IC50 of 0.158 µM for ROCK2.[1] However, Fasudil is considered a less specific ROCK inhibitor compared to H-1152 and Y-27632, as it also inhibits other kinases like PKA, PKC, and PKG with IC50 values in the low micromolar range.[1]
Data Presentation
The following table summarizes the quantitative data on the inhibitory potency and selectivity of this compound, Y-27632, and Fasudil.
| Inhibitor | Target | IC50 / Ki | Selectivity Profile (IC50 / Ki) |
| This compound | ROCK | Ki: 1.6 nM[1][2][3] | Off-targets: PKA (Ki: 0.63 µM), PKC (Ki: 9.27 µM), MLCK (Ki: 10.1 µM)[1][2][3] |
| ROCK2 | IC50: 12 nM[1][2] | ||
| Y-27632 | ROCK1 | Ki: 140 nM[2] | Off-targets: Exhibits >200-fold selectivity over PKC, PKA, MLCK, and PAK.[2] Can inhibit PRK-2 with similar IC50 to ROCK.[6] |
| ROCK2 | Ki: 300 nM[4][5] | ||
| Fasudil (HA-1077) | ROCK1 | Ki: 0.33 µM[1] | Off-targets: PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM)[1] |
| ROCK2 | IC50: 0.158 µM[1] |
Experimental Protocols
The data presented in this guide are derived from in vitro kinase assays. A general methodology for such an assay is outlined below.
In Vitro ROCK Kinase Assay Protocol
This protocol describes a common method for determining the inhibitory activity of compounds against ROCK kinases.
1. Materials and Reagents:
- Recombinant active ROCK1 or ROCK2 enzyme
- Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
- ATP (Adenosine triphosphate)
- Substrate (e.g., Myosin Phosphatase Targeting Subunit 1 (MYPT1) or a synthetic peptide)
- Test inhibitors (H-1152, Y-27632, Fasudil) dissolved in a suitable solvent (e.g., DMSO)
- 96-well plates
- Detection reagent (e.g., Phospho-specific antibody, ADP-Glo™ Kinase Assay)
- Plate reader
2. Assay Procedure:
- Prepare serial dilutions of the test inhibitors.
- Add the kinase buffer, recombinant ROCK enzyme, and the test inhibitor to the wells of a 96-well plate.
- Initiate the kinase reaction by adding the substrate and ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Detect the amount of phosphorylated substrate using a suitable detection method. For example, if using a phospho-specific antibody, an ELISA-based detection method would be employed.
- Measure the signal using a plate reader.
3. Data Analysis:
- The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the ROCK signaling pathway and a typical experimental workflow for assessing ROCK inhibitor specificity.
Caption: The Rho/ROCK signaling pathway.
Caption: Experimental workflow for assessing ROCK inhibitor specificity.
Conclusion
The choice of a ROCK inhibitor should be guided by the specific requirements of the experiment.
-
This compound stands out for its high potency and selectivity, making it an excellent tool for studies where precise inhibition of ROCK is critical and off-target effects need to be minimized.
-
Y-27632 is a well-characterized and widely used ROCK inhibitor that offers a good balance of potency and selectivity for many applications.
-
Fasudil , while clinically relevant, exhibits broader kinase inhibitory activity, which should be taken into consideration when interpreting experimental results.
Researchers should carefully consider the data presented in this guide to make an informed decision on the most suitable ROCK inhibitor for their specific research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ROCK and PRK-2 Mediate the Inhibitory Effect of Y-27632 on Polyglutamine Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
H-1152 Dihydrochloride in Cancer Therapy: A Comparative Guide to Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive tumor growth and metastasis. Among these, H-1152 dihydrochloride (B599025), a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has garnered significant interest for its potential in oncology. This guide provides an objective comparison of H-1152 dihydrochloride with other notable kinase inhibitors, supported by experimental data, to aid researchers in their drug development and discovery efforts.
Executive Summary
This compound distinguishes itself as a highly selective inhibitor of ROCK, a key regulator of the actin cytoskeleton involved in cell migration, invasion, and proliferation. Its nanomolar potency against ROCK2 suggests a favorable profile for targeted inhibition of cancer cell motility. While direct head-to-head clinical comparisons are lacking, preclinical data indicates its efficacy in suppressing cancer cell proliferation and migration. This guide will delve into the mechanistic differences and available efficacy data of H-1152 in comparison to other ROCK inhibitors and broader-spectrum kinase inhibitors used in cancer therapy.
Mechanism of Action: The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a critical regulator of cellular contractility, morphology, and motility. The small GTPase RhoA, upon activation, stimulates ROCK1 and ROCK2. These kinases then phosphorylate downstream targets, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actomyosin (B1167339) contractility and stress fiber formation, which are essential for cell migration and invasion.
This compound is an ATP-competitive inhibitor that targets the kinase domain of ROCK, thereby preventing the phosphorylation of its substrates and disrupting these downstream effects.
Comparative Efficacy of ROCK Inhibitors
While H-1152 is a potent ROCK inhibitor, several other molecules targeting this pathway are frequently used in cancer research. The following tables summarize their reported inhibitory concentrations.
Table 1: In Vitro Kinase Inhibitory Activity of Selected ROCK Inhibitors
| Inhibitor | Target | IC50 / Ki |
| H-1152 | ROCK2 | IC50: 12 nM [1][2] |
| Ki: 1.6 nM [1][2] | ||
| Y-27632 | ROCK1 | Ki: 140 nM[3] |
| Fasudil | ROCK1 | Ki: 0.33 µM[4] |
| ROCK2 | IC50: 0.158 µM[4] | |
| RKI-1447 | ROCK1 | IC50: 14.5 nM[3] |
| ROCK2 | IC50: 6.2 nM[3] |
Table 2: Preclinical Efficacy of ROCK Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay | Effective Concentration / IC50 |
| H-1152 | 92.1 (Uveal Melanoma) | Proliferation | 50% inhibition at 1 µM [5] |
| 92.1 (Uveal Melanoma) | Migration | Inhibition at 1 µM [5] | |
| Fasudil | 95-D (Lung Carcinoma) | Growth | IC50: ~0.79 mg/mL |
| Small Cell Lung Cancer | Growth | IC50: 76.04 µg/mL | |
| Fasudil-OH | MDA-MB-231 (Breast) | Anchorage-independent growth | IC50: 32 nM |
| Y-27632 | Prostate Cancer Cells | Proliferation | Inhibition observed at 10 µM |
| RKI-1447 | Mammary Tumor Model | Tumor Growth | In vivo inhibition |
Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
This compound vs. Other Kinase Inhibitor Classes
Beyond ROCK inhibitors, the field of cancer therapy is dominated by a diverse array of kinase inhibitors targeting different signaling nodes.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: These agents, such as Palbociclib and Abemaciclib, target the cell cycle machinery, specifically CDK4 and CDK6, to halt cancer cell proliferation.[4][6][7] They have shown significant efficacy in hormone receptor-positive breast cancer.[4][6][7]
-
PI3K Inhibitors: The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival.[8][9][10][11][12] Inhibitors like Alpelisib target the p110α isoform of PI3K and are approved for certain types of breast cancer.[9]
-
MEK Inhibitors: As key components of the MAPK/ERK pathway, MEK1 and MEK2 are targets for inhibitors like Trametinib and Cobimetinib, particularly in BRAF-mutated melanoma.[1][3][13][14][15]
While H-1152's primary role is in inhibiting cell motility, these other classes of inhibitors primarily target cell proliferation and survival pathways. A combination approach, targeting both metastasis and proliferation, could be a promising therapeutic strategy.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments to evaluate the efficacy of H-1152.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Protocol:
-
Monolayer Formation: Grow cells to a confluent monolayer in a multi-well plate.[16][17][18][19][20]
-
Wound Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.[16][17][18][19][20]
-
Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of H-1152 or a vehicle control.[18]
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.[18]
-
Analysis: Measure the wound area at each time point using image analysis software (e.g., ImageJ).[16] The rate of wound closure is indicative of cell migration.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Protocol:
-
Chamber Preparation: Rehydrate Transwell inserts with a porous membrane coated with a basement membrane matrix (e.g., Matrigel).[21][22][23][24]
-
Cell Seeding: Seed cancer cells, pre-treated with H-1152 or a vehicle control, into the upper chamber in serum-free media.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate to allow cells to invade through the matrix and membrane.
-
Quantification: After incubation, remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface and quantify them by counting under a microscope or by eluting the stain and measuring absorbance.[21][22]
Clinical Perspective
To date, there are no publicly available records of clinical trials specifically evaluating this compound for cancer therapy. However, other ROCK inhibitors have entered clinical investigation. For instance, a phase 1 clinical trial of AT13148, a dual ROCK-AKT inhibitor, was completed for the treatment of advanced solid tumors.[7] Fasudil, another ROCK inhibitor, is clinically approved in Japan for cerebral vasospasm.[7] The clinical development of ROCK inhibitors for oncology is an active area of research, with a focus on managing potential side effects such as hypotension.
Conclusion
This compound is a potent and selective ROCK inhibitor with demonstrated preclinical efficacy in suppressing cancer cell proliferation and migration. Its high selectivity for ROCK2 suggests a potential for targeted anti-metastatic therapy with a favorable safety profile. While clinical data for H-1152 in cancer is not yet available, the broader class of ROCK inhibitors holds promise. Further preclinical studies directly comparing H-1152 with other ROCK inhibitors and in combination with other classes of kinase inhibitors are warranted to fully elucidate its therapeutic potential in oncology. The experimental protocols provided in this guide offer a framework for such investigations.
References
- 1. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mskcc.org [mskcc.org]
- 4. What are CDKs inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK inhibitors in cancer therapy, an overview of recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. portlandpress.com [portlandpress.com]
- 13. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 16. Wound healing assay | Abcam [abcam.com]
- 17. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 18. med.virginia.edu [med.virginia.edu]
- 19. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. corning.com [corning.com]
- 22. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of H-1152 Dihydrochloride's Efficacy Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-validated effects of the potent ROCK inhibitor, H-1152 dihydrochloride (B599025), in various cell lines, supported by experimental data and detailed protocols.
H-1152 dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton.[1][2][3] Its high affinity for ROCK2, with an IC50 value of 12 nM, and significantly lower affinity for a panel of other kinases, underscores its specificity.[2][3] This selectivity makes H-1152 a valuable tool for dissecting ROCK-mediated signaling pathways and a potential therapeutic agent for various diseases, including cancer. This guide provides a comparative overview of the effects of this compound across different cell lines, focusing on its impact on cell signaling, morphology, and motility.
Quantitative Assessment of this compound's Biological Activity
The inhibitory potency of this compound has been quantified against its primary target, ROCK2, and a range of other protein kinases. This demonstrates the compound's high degree of selectivity. Furthermore, its effect on a specific downstream signaling event has been measured in a neuronal cell line.
| Target Enzyme/Process | Cell Line | IC50 / Ki Value | Reference |
| ROCK2 | - | IC50: 12 nM | [2][3] |
| ROCK | - | Ki: 1.6 nM | [2] |
| PKA | - | IC50: 3.03 µM | [3] |
| PKC | - | IC50: 5.68 µM | [3] |
| PKG | - | IC50: 0.360 µM | [3] |
| Aurora A | - | IC50: 0.745 µM | [3] |
| CaMK2 | - | IC50: 0.180 µM | [3] |
| MARCKS Phosphorylation | NT-2 (Human Neuroteratoma) | IC50: 2.5 µM | [2] |
Cross-Validation of this compound Effects in Different Cell Lines
The biological consequences of ROCK inhibition by this compound have been observed in a variety of cell types, leading to distinct phenotypic changes. These effects range from alterations in cell shape and cytoskeletal organization to modulation of cell migration, invasion, and neurite outgrowth.
| Cell Line | Cell Type | Observed Effects | Reference |
| KPC | Murine Pancreatic Ductal Adenocarcinoma | Induced morphological changes, reduced cellular contractile force, and inhibited 3D collagen matrix invasion. | [4] |
| TKCC5 | Human Pancreatic Ductal Adenocarcinoma | Induced morphological changes, reduced cellular contractile force, and inhibited 3D collagen matrix invasion. | [4] |
| NT-2 | Human Neuroteratoma | Dose-dependently inhibited LPA-induced MARCKS phosphorylation. | [2] |
| Dorsal Root Ganglion (DRG) Neurons & Schwann Cells | Primary Neurons and Glia | Promoted neurite extension. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the effect of H-1152 on cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Wound Healing (Scratch) Assay for Cell Migration
This assay is employed to evaluate the effect of H-1152 on collective cell migration.
-
Cell Seeding: Seed cells in a culture dish or multi-well plate to create a confluent monolayer.
-
Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile pipette tip or a specialized scratch tool.
-
Compound Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 6, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width or area of the scratch at each time point. The rate of wound closure is calculated to determine the effect of the compound on cell migration.
Transwell Invasion Assay
This assay is utilized to assess the effect of H-1152 on the invasive potential of cells.
-
Chamber Preparation: Coat the upper surface of a transwell insert with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.
-
Cell Seeding: Seed cells in serum-free media in the upper chamber of the transwell insert.
-
Compound and Chemoattractant Addition: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber. The test compound, this compound, is added to the upper chamber with the cells.
-
Incubation: Incubate the plate for a period that allows for cell invasion through the matrix and membrane (e.g., 24-48 hours).
-
Cell Staining and Counting: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with a dye such as crystal violet.
-
Data Analysis: Count the number of stained cells in multiple fields of view under a microscope. The extent of invasion is quantified and compared between treated and control groups.
Visualizing the Mechanism of Action
To understand how this compound exerts its effects, it is essential to visualize the signaling pathway it targets and the experimental procedures used to study its function.
Caption: The ROCK signaling pathway and the inhibitory action of H-1152.
Caption: A generalized workflow for assessing the effects of H-1152.
References
- 1. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming ROCK Inhibition by H-1152 Dihydrochloride: A Comparative Guide to Downstream Marker Analysis
For researchers, scientists, and drug development professionals, rigorous validation of target engagement is a cornerstone of reliable experimental outcomes. This guide provides a comprehensive comparison of H-1152 dihydrochloride (B599025), a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, with other common alternatives. We present supporting experimental data and detailed protocols for confirming ROCK inhibition through the analysis of key downstream markers.
H-1152 dihydrochloride is a cell-permeable small molecule that exhibits high affinity for ROCK, a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton.[1][2] Its functions include orchestrating cell shape, motility, and contraction.[1] Dysregulation of the ROCK signaling pathway is implicated in a variety of pathological conditions, making it an attractive therapeutic target. H-1152 effectively suppresses ROCK activity by competitively binding to the ATP-binding domain of the kinase.[1]
The ROCK Signaling Cascade: A Visual Pathway
The activation of ROCK by the small GTPase RhoA initiates a signaling cascade that culminates in the phosphorylation of several key downstream substrates. These phosphorylation events are critical for the execution of ROCK-mediated cellular functions. The inhibition of ROCK by H-1152 leads to a measurable decrease in the phosphorylation of these downstream markers, providing a reliable method for confirming its inhibitory action.
Figure 1. The ROCK signaling pathway and points of intervention by H-1152.
Comparative Efficacy of ROCK Inhibitors
The potency and selectivity of a ROCK inhibitor are critical parameters for its application in research. This compound demonstrates superior potency compared to other widely used ROCK inhibitors. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for H-1152 and other common ROCK inhibitors.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Other Notable Kinases Inhibited (IC50 in µM) |
| This compound | ROCK2 | 1.6 | 12 | PKA (3.03), PKC (5.68), MLCK (28.3) [2][3][4] |
| Y-27632 | ROCK1/2 | - | ~140-220 | PKA (~25), PKC (~2.6) |
| Fasudil (HA-1077) | ROCK1/2 | ~330 | ~1900 | PKA (~1.3), PKC (~1.4) |
Table 1. Comparison of in vitro potency and selectivity of common ROCK inhibitors.
Key Downstream Markers for Validating ROCK Inhibition
The most reliable method for confirming the efficacy of H-1152 is to quantify the change in the phosphorylation state of its downstream substrates.
Myosin Phosphatase Targeting Subunit 1 (MYPT1)
ROCK-mediated phosphorylation of MYPT1 at threonine 696 (Thr696) and threonine 853 (Thr853) inhibits the activity of Myosin Light Chain Phosphatase (MLCP).[5][6] This leads to an increase in the phosphorylation of Myosin Light Chain 2 (MLC2). Treatment with H-1152 attenuates the phosphorylation of MYPT1 at these sites in a dose-dependent manner.[5][6]
Myosin Light Chain 2 (MLC2)
The phosphorylation of the regulatory light chain of myosin II (MLC2) at threonine 18 (Thr18) and serine 19 (Ser19) is a key event in actomyosin contraction and stress fiber formation.[7] H-1152 treatment leads to a significant decrease in MLC2 phosphorylation, which can be readily detected by Western blot analysis.[7][8]
Cofilin
Cofilin is an actin-depolymerizing and severing protein whose activity is inhibited by phosphorylation at serine 3.[9][10] ROCK can indirectly lead to the phosphorylation and inactivation of cofilin through the activation of LIM kinase (LIMK).[11] Inhibition of ROCK with H-1152 is expected to decrease cofilin phosphorylation, leading to its activation and subsequent changes in actin dynamics.
Experimental Workflow for Confirmation of ROCK Inhibition
A typical workflow for validating the inhibitory effect of H-1152 on the ROCK signaling pathway involves cell culture, treatment with the inhibitor, and subsequent analysis of downstream marker phosphorylation by Western blotting.
Figure 2. A standard experimental workflow for validating ROCK inhibition.
Experimental Protocols
Western Blotting for Phosphorylated Downstream Markers
This protocol provides a general framework for assessing the phosphorylation status of MYPT1, MLC2, and Cofilin following H-1152 treatment.
Materials:
-
This compound
-
Cell culture reagents
-
Stimulating agent (e.g., Lysophosphatidic acid (LPA), Thrombin) (optional)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MYPT1 (Thr696)
-
Rabbit anti-phospho-MYPT1 (Thr853)
-
Rabbit anti-MYPT1 (total)
-
Rabbit anti-phospho-MLC2 (Thr18/Ser19)
-
Rabbit anti-MLC2 (total)
-
Rabbit anti-phospho-Cofilin (Ser3)
-
Rabbit anti-Cofilin (total)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
(Optional) If basal ROCK activity is low, serum-starve the cells for 4-24 hours.
-
(Optional) Pre-treat cells with a stimulating agent to induce ROCK activity for a predetermined time.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 30-60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein or a loading control.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal or the loading control.
-
By following these guidelines and protocols, researchers can confidently validate the on-target effects of this compound and generate robust and reproducible data for their studies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Myosin Phosphatase Is Implicated in the Control of THP-1 Monocyte to Macrophage Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ca2+ sensitization via phosphorylation of myosin phosphatase targeting subunit at threonine-855 by Rho kinase contributes to the arterial myogenic response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Wdr1-LIMK-Cofilin Axis Controls B Cell Antigen Receptor-Induced Actin Remodeling and Signaling at the Immune Synapse [frontiersin.org]
- 10. The Wdr1-LIMK-Cofilin Axis Controls B Cell Antigen Receptor-Induced Actin Remodeling and Signaling at the Immune Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cofilin Phosphorylation and Actin Cytoskeletal Dynamics Regulated by Rho- and Cdc42-Activated Lim-Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of H-1152 and Y-27632 Potency for ROCK Inhibition
In the landscape of pharmacological tools for cell biology and drug discovery, selective kinase inhibitors are indispensable. Among these, inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK) have garnered significant attention due to the central role of the ROCK signaling pathway in fundamental cellular processes. This guide provides a detailed comparative analysis of two widely used ROCK inhibitors, H-1152 and Y-27632, with a focus on their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection of ROCK inhibitors for their experimental needs.
Potency and Selectivity: A Quantitative Comparison
The potency of a kinase inhibitor is a critical parameter, typically quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). A lower value for both IC50 and Ki indicates a more potent inhibitor. H-1152 consistently demonstrates significantly higher potency for ROCK kinases compared to Y-27632.
H-1152 exhibits a Ki value of 1.6 nM and an IC50 of 12 nM for ROCK2.[1][2] In contrast, Y-27632 is a selective inhibitor of both ROCK1 and ROCK2 with Ki values of 220 nM and 300 nM, respectively.[3][4] Some sources also report Ki values for Y-27632 as 140 nM for ROCK1 and 300 nM for ROCK2.[3][5]
Selectivity, the ability of an inhibitor to target a specific kinase over others, is equally crucial to minimize off-target effects. Both H-1152 and Y-27632 are considered selective for ROCK kinases. However, H-1152 displays a more favorable selectivity profile. For instance, the Ki values of H-1152 for Protein Kinase A (PKA), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK) are approximately 390, 5800, and 6300 times higher than for Rho-kinases, respectively, indicating weak inhibition of these other kinases.[6] Y-27632 is reported to have a specificity 100 times greater for ROCK than for PKA, PKC, or MLCK.[6]
The following table summarizes the reported potency and selectivity data for H-1152 and Y-27632.
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Other Kinases Inhibited (IC50/Ki in µM) |
| H-1152 | ROCK2 | 12[1][2] | 1.6[1][2] | PKA (Ki: 0.63), PKC (Ki: 9.27), MLCK (Ki: 10.1)[1][2] |
| CaMKII | 180 | - | ||
| PKG | 360 | - | ||
| Aurora A | 745 | - | ||
| PKA | 3030 | - | ||
| Src | 3060 | - | ||
| PKC | 5680 | - | ||
| MLCK | 28300 | - | ||
| Y-27632 | ROCK1 | - | 140-220[4][7] | PKA (Ki: 25), PKC (Ki: 26), MLCK (Ki: >250)[7] |
| ROCK2 | - | 300[3][4][7] | PRK2 (IC50: 0.6)[7] |
Mechanism of Action and Signaling Pathway
Both H-1152 and Y-27632 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the ROCK kinase domain, preventing the phosphorylation of downstream substrates.[6][8] The ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, migration, and contraction.
The pathway is initiated by the activation of the small GTPase RhoA. GTP-bound RhoA then binds to and activates ROCK, which in turn phosphorylates several downstream targets. Key substrates include Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1), leading to increased actomyosin (B1167339) contractility and stress fiber formation. ROCK also phosphorylates and activates LIM kinases (LIMK1 and LIMK2), which then phosphorylate and inactivate cofilin, an actin-depolymerizing factor, resulting in the stabilization of actin filaments. By inhibiting ROCK, both H-1152 and Y-27632 disrupt these signaling cascades.
Caption: The ROCK signaling pathway and points of inhibition by H-1152 and Y-27632.
Experimental Protocols
The determination of IC50 and Ki values for kinase inhibitors is typically performed using in vitro kinase assays. A common and robust method is the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Protocol: Determination of IC50 for ROCK Inhibitors using ADP-Glo™ Kinase Assay
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[2]
- ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the final desired concentration. The final ATP concentration should be at or near the Km value for the specific ROCK isoform.
- Substrate Solution: Prepare a stock solution of a suitable ROCK peptide substrate (e.g., S6Ktide, KRRRLASLR) in kinase buffer at a concentration twice the final desired concentration.[2]
- ROCK Enzyme: Dilute the recombinant active ROCK1 or ROCK2 enzyme to a working concentration in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
- Inhibitor Solutions: Prepare a serial dilution of H-1152 and Y-27632 in the kinase buffer containing a constant, low percentage of DMSO (e.g., 1%).
2. Kinase Reaction:
- In a 384-well plate, add 1 µL of each inhibitor dilution (or vehicle control).
- Add 2 µL of the diluted ROCK enzyme to each well.
- Initiate the reaction by adding 2 µL of the ATP/substrate mixture to each well.
- Incubate the plate at room temperature for 60 minutes.[6]
3. ADP Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.[6]
4. Data Analysis:
- Measure the luminescence using a plate reader.
- Plot the luminescence signal against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
Experimental Workflow for Inhibitor Characterization
A comprehensive evaluation of a kinase inhibitor involves a multi-step process that progresses from initial biochemical characterization to cellular and in vivo studies.
Caption: A generalized workflow for the characterization and development of kinase inhibitors.
Conclusion
Both H-1152 and Y-27632 are valuable tools for studying the ROCK signaling pathway. However, the choice between them should be guided by the specific experimental requirements. For applications demanding high potency and a more selective inhibition of ROCK, H-1152 is the superior choice. Its significantly lower IC50 and Ki values allow for the use of lower concentrations, minimizing the potential for off-target effects. Y-27632, while less potent, remains a widely used and well-characterized ROCK inhibitor suitable for a broad range of applications where nanomolar potency is not a strict prerequisite. The provided experimental protocols and workflow offer a framework for researchers to quantitatively assess the performance of these and other kinase inhibitors in their own experimental systems.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. promega.com [promega.com]
- 3. Peptide Substrates for Rho-Associated Kinase 2 (Rho-Kinase 2/ROCK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. Peptide Substrates for Rho-Associated Kinase 2 (Rho-Kinase 2/ROCK2) | PLOS One [journals.plos.org]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of H-1152 Dihydrochloride In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of H-1152 dihydrochloride (B599025), a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, with other commonly used alternatives. Understanding the specificity of a kinase inhibitor is paramount for interpreting experimental results and for the development of targeted therapeutics. This document summarizes key quantitative data, details experimental protocols for specificity validation, and provides visual representations of relevant biological pathways and workflows.
Unveiling the Potency and Selectivity of H-1152
H-1152 dihydrochloride is a well-established, cell-permeable inhibitor of ROCK, demonstrating high potency and selectivity for this kinase family. Its mechanism of action involves competing with ATP for binding to the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts cellular processes regulated by ROCK, such as stress fiber formation, cell adhesion, and smooth muscle contraction.
Comparative Analysis of ROCK Inhibitors
The in vitro efficacy of H-1152 is often compared to other ROCK inhibitors such as Y-27632, Fasudil, Ripasudil, and Netarsudil. The following tables summarize the inhibitory activity (IC50 and Ki values) of these compounds against ROCK and a panel of other kinases, providing a quantitative measure of their potency and selectivity. It is important to note that these values are compiled from various sources and experimental conditions, which may influence direct comparability.
Table 1: Inhibitory Activity against ROCK Kinases
| Compound | Target | IC50 (nM) | Ki (nM) | Reference(s) |
| H-1152 | ROCK1 | - | 1.6 | [1] |
| ROCK2 | 12 | - | [2] | |
| Y-27632 | ROCK1 | ~150 | 140 | [3] |
| ROCK2 | - | 300 | [3] | |
| Fasudil | ROCK1 | ~300 | - | [3] |
| ROCK2 | - | 330 | [3] | |
| Ripasudil | ROCK1 | 51 | - | [4] |
| ROCK2 | 19 | - | [4] | |
| Netarsudil | ROCK1 | - | 1 | [4] |
| ROCK2 | - | 1 | [4] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (µM) |
| ROCK2 | 0.012 |
| CAMKII | 0.180 |
| PKG | 0.360 |
| Aurora A | 0.745 |
| PKA | 3.03 |
| PKC | 5.68 |
| MLCK | 28.3 |
Data compiled from multiple sources.[2]
Experimental Protocols for In Vitro Specificity Validation
To accurately determine and compare the specificity of kinase inhibitors like H-1152, standardized in vitro kinase assays are essential. Below are detailed methodologies for commonly employed assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.
Materials:
-
Purified recombinant ROCK1 or ROCK2 enzyme
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate (e.g., Long S6 Kinase Substrate Peptide)
-
[γ-³²P]ATP
-
This compound and other test compounds
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of H-1152 and other inhibitors in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (ELISA-based)
This non-radioactive method utilizes a specific antibody to detect the phosphorylated substrate in an ELISA format.
Materials:
-
Purified recombinant ROCK1 or ROCK2 enzyme
-
Kinase reaction buffer
-
Substrate (e.g., recombinant MYPT1)
-
ATP
-
This compound and other test compounds
-
96-well plates pre-coated with the substrate
-
Anti-phospho-substrate primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
To the substrate-coated 96-well plate, add the kinase and serial dilutions of the inhibitors.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for the desired time.
-
Wash the plate to remove the reaction components.
-
Add the anti-phospho-substrate primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After another wash, add the TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and IC50 values as described for the radiometric assay.
Visualizing the Molecular Context
To better understand the role of H-1152 and its alternatives, the following diagrams illustrate the ROCK signaling pathway, a typical experimental workflow for inhibitor validation, and a logical framework for comparing these compounds.
Caption: The ROCK signaling pathway and the inhibitory action of H-1152.
Caption: A generalized experimental workflow for in vitro kinase inhibitor screening.
References
- 1. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
H-1152: A Leap Forward in ROCK Inhibition, Outclassing Older Counterparts in Potency and Precision
For researchers and drug development professionals, the quest for highly selective and potent kinase inhibitors is paramount. In the landscape of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, H-1152 has emerged as a superior alternative to older compounds like Y-27632 and Fasudil, offering significant advantages in terms of potency and selectivity. This guide provides a detailed comparison, supported by experimental data, to assist in the informed selection of ROCK inhibitors for research and therapeutic development.
H-1152 distinguishes itself from its predecessors, Y-27632 and Fasudil, primarily through its enhanced potency and a more refined selectivity profile. While all three compounds effectively inhibit ROCK, H-1152 does so at significantly lower concentrations and with fewer off-target effects, a critical factor in minimizing confounding variables in research and reducing potential side effects in clinical applications.
Superior Potency and Selectivity: A Quantitative Look
The primary advantage of H-1152 lies in its nanomolar potency against ROCK. Experimental data consistently demonstrates that H-1152 has a significantly lower inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) for ROCK compared to Y-27632 and Fasudil. This heightened potency allows for the use of lower concentrations in experimental settings, thereby reducing the likelihood of off-target effects.
Furthermore, kinase selectivity profiling reveals the superior precision of H-1152. While Y-27632 and Fasudil have been reported to inhibit other kinases, such as protein kinase A (PKA) and protein kinase C (PKC), particularly at the higher concentrations often required for efficacy in cellular assays, H-1152 exhibits a much cleaner profile.[1] This high degree of selectivity is crucial for dissecting the specific roles of the ROCK signaling pathway in various cellular processes.
The following tables summarize the available quantitative data for a direct comparison of the inhibitors.
| Inhibitor | Target | Ki (nM) | IC50 (nM) |
| H-1152 | ROCK | 1.6 | - |
| ROCK2 | - | 12 | |
| Y-27632 | ROCK1 | - | ~132 |
| ROCK2 | - | ~120 | |
| Fasudil | ROCK1 | - | ~267 |
| ROCK2 | - | ~153 |
Table 1: Comparative Potency of ROCK Inhibitors. This table highlights the significantly lower Ki and IC50 values of H-1152 for ROCK and ROCK2 compared to Y-27632 and Fasudil, indicating its superior potency. Data is compiled from multiple sources and assay conditions may vary.
| Inhibitor | PKA | PKC | MLCK |
| Ki (nM) | Ki (nM) | Ki (nM) | |
| H-1152 | 630 | 9270 | 10100 |
| Y-27632 | >100x selectivity for ROCK | >100x selectivity for ROCK | >100x selectivity for ROCK |
| Fasudil | Exhibits inhibition | Exhibits inhibition | Exhibits inhibition |
Table 2: Comparative Selectivity of ROCK Inhibitors. This table illustrates the higher Ki values of H-1152 against common off-target kinases compared to the less specific nature of Y-27632 and Fasudil.
The ROCK Signaling Pathway
The Rho-associated kinase (ROCK) is a crucial downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway plays a fundamental role in regulating the actin cytoskeleton, which in turn governs a multitude of cellular functions including cell adhesion, migration, contraction, and proliferation. The pathway is initiated by the activation of RhoA, which then binds to and activates ROCK. Activated ROCK phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) and Myosin Phosphatase Target subunit 1 (MYPT1), leading to increased actomyosin (B1167339) contractility and stress fiber formation.
Caption: The ROCK Signaling Pathway and points of inhibition.
Experimental Evidence of Superior Performance
In cellular assays, the superior potency and selectivity of H-1152 translate to more precise and reliable results. For example, in studies examining neurite outgrowth, both H-1152 and Y-27632 were shown to promote neurite extension.[2] However, due to its higher potency, H-1152 can be used at lower concentrations, minimizing potential off-target effects that could influence the experimental outcome.
Experimental Protocols
To aid researchers in their experimental design, detailed protocols for key assays are provided below.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the inhibition of ROCK enzymatic activity.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
Substrate (e.g., Long S6 Kinase Substrate Peptide)
-
[γ-³²P]ATP
-
H-1152, Y-27632, Fasudil
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, ROCK enzyme, and substrate in each well of a 96-well plate.
-
Add the ROCK inhibitors (H-1152, Y-27632, Fasudil) at various concentrations to the respective wells. A DMSO control should be included.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phosphorylated MYPT1
This cell-based assay assesses the inhibition of ROCK signaling by measuring the phosphorylation of its downstream target, MYPT1.
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells)
-
Cell culture medium and supplements
-
H-1152, Y-27632, Fasudil
-
ROCK agonist (e.g., LPA, U46619)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MYPT1 (Thr696 or Thr853), anti-total MYPT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Serum-starve the cells for several hours to reduce basal ROCK activity.
-
Pre-treat the cells with various concentrations of H-1152, Y-27632, or Fasudil for 1-2 hours.
-
Stimulate the cells with a ROCK agonist for a short period (e.g., 5-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-MYPT1 signal to total MYPT1 and the loading control.
Experimental Workflow
The following diagram illustrates a logical workflow for evaluating and comparing ROCK inhibitors.
Caption: A logical workflow for comparing ROCK inhibitors.
References
H-1152 Dihydrochloride vs. SLx-2119: A Comparative Guide to ROCK2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of the actin cytoskeleton and are implicated in a wide array of cellular processes. Their involvement in various pathologies has made them attractive therapeutic targets. While initial inhibitors were pan-ROCK inhibitors, the development of isoform-selective inhibitors is crucial for minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a detailed comparison of two prominent ROCK inhibitors, H-1152 dihydrochloride (B599025) and SLx-2119 (also known as Belumosudil or KD025), with a specific focus on their selectivity for ROCK2.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory activities of H-1152 dihydrochloride and SLx-2119 against ROCK1 and ROCK2, providing a clear quantitative comparison of their potency and selectivity.
| Compound | Target | IC50 | Ki | Selectivity (ROCK1/ROCK2) |
| This compound | ROCK2 | 12 nM[1][2] | 1.6 nM (for Rho-kinase)[1][3][4][5][6] | Not explicitly quantified in reviewed literature |
| Other Kinases | PKA (3.03 µM), PKC (5.68 µM), MLCK (10.1 µM)[1][3] | - | ||
| SLx-2119 (Belumosudil/KD025) | ROCK1 | 24 µM | - | ~228-fold |
| ROCK2 | 105 nM | - |
As the data indicates, SLx-2119 demonstrates significant selectivity for ROCK2 over ROCK1, with an approximately 228-fold higher potency for the former. While H-1152 is a potent inhibitor of ROCK2, its selectivity against ROCK1 is not as clearly defined in the available literature, though it is described as a selective Rho-kinase inhibitor with less activity against other kinases like PKA, PKC, and MLCK[1][3][4].
Signaling Pathways and Experimental Workflows
To understand the context of ROCK inhibition and the methods used to determine selectivity, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of the types of protocols used to determine the inhibitory potency of H-1152 and SLx-2119.
In Vitro Kinase Assay for this compound
While the specific protocol for the cited IC50 values is not detailed in the provided search results, a general method for determining the inhibitory constant (Ki) for H-1152 involves the following steps[3]:
-
Reaction Mixture Preparation: A 50 µL assay mixture is prepared containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM dithiothreitol, 40 µM of a peptide substrate (e.g., S6-peptide), and purified Rho-kinase[3].
-
Inhibitor Addition: H-1152 is added at various concentrations to the reaction mixture[3].
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of [γ-³²P]ATP and incubated at 30°C for 5 minutes[3].
-
Data Analysis: The Michaelis-Menten equation is used to calculate the Michaelis constant (Km) and maximal velocity (Vmax) of Rho-kinase. A secondary plot is then used to determine the inhibitory constant (Ki)[3].
In Vitro Kinase Assay for SLx-2119 (Belumosudil/KD025)
A detailed protocol for determining the ROCK1 and ROCK2 selectivity of SLx-2119 has been described and involves the following:
-
Enzyme and Substrate: Recombinant human ROCK1 and ROCK2 are used as the enzymes. A synthetic peptide, S6 Long, serves as the substrate.
-
Reaction Buffer: The reaction is carried out in a buffer containing 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, and 1 mM DTT.
-
Reaction Conditions: The kinase reaction is initiated by adding 10 µM ATP containing ³³P-ATP. The reaction is performed at room temperature.
-
Inhibitor Concentrations: SLx-2119 is tested at various concentrations to determine its effect on the kinase activity of both ROCK1 and ROCK2.
-
Detection and Analysis: The amount of phosphorylated substrate is measured to determine the percentage of inhibition at each concentration of SLx-2119. This data is then used to calculate the IC50 values for each isoform.
Conclusion
Both this compound and SLx-2119 are valuable tools for studying the roles of ROCK signaling. However, for research requiring high selectivity for ROCK2, SLx-2119 (Belumosudil/KD025) is the superior choice, as demonstrated by its approximately 228-fold greater potency for ROCK2 over ROCK1. H-1152 is a potent pan-ROCK inhibitor with selectivity over other kinase families, making it suitable for studies where general Rho-kinase inhibition is desired. The choice between these two inhibitors should be guided by the specific experimental needs and the desired level of isoform selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
Independent Verification of H-1152 Dihydrochloride's Effects: A Comparative Guide for Researchers
This guide provides an objective comparison of H-1152 dihydrochloride (B599025), a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, with other established ROCK inhibitors. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate informed decisions in research applications.
Introduction to H-1152 Dihydrochloride and ROCK Inhibition
This compound is a selective and cell-permeable inhibitor of ROCK, with a particularly high affinity for the ROCKII isoform.[1][2] The ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction. Dysregulation of this pathway is implicated in numerous pathological conditions, making ROCK a compelling therapeutic target. This guide compares the in vitro and cellular activities of this compound with two other widely used ROCK inhibitors: Y-27632 and Fasudil (B1672074).
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the inhibitory activity of this compound and its alternatives against ROCK isoforms and a panel of other kinases. This data is crucial for assessing the potency and selectivity of each compound.
Table 1: Inhibitory Activity against ROCK Kinases
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| H-1152 | ROCKII | 12[3] | 1.6[3] |
| Y-27632 | ROCKI | - | 140[4] |
| ROCKII | - | 300[4] | |
| Fasudil | ROCKI | - | 330[5] |
| ROCKII | 158[5] | - |
Table 2: Kinase Selectivity Profile (IC50 in µM)
| Kinase | This compound[1][2] | Y-27632 | Fasudil[5] |
| ROCKII | 0.012 | ~0.3 (Ki) | 0.158 |
| CAMKII | 0.180 | - | - |
| PKG | 0.360 | - | 1.650 |
| Aurora A | 0.745 | - | - |
| PKA | 3.03 | >200-fold selective over ROCK | 4.58 |
| PKC | 5.68 | >200-fold selective over ROCK | 12.30 |
| MLCK | 28.3 | >200-fold selective over ROCK | - |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: The ROCK signaling pathway and points of inhibition.
Caption: A generalized workflow for an in vitro ROCK kinase assay.
Experimental Protocols
In Vitro Kinase Activity Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against ROCK kinases.
1. Reagents and Materials:
-
Purified recombinant human ROCK1 or ROCK2 enzyme.
-
Kinase substrate (e.g., Long S6 peptide or MYPT1).
-
ATP solution.
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35).
-
Test compounds (H-1152, Y-27632, Fasudil) dissolved in DMSO.
-
96-well plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-substrate antibody).
2. Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the ROCK enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the kinase activity using a suitable plate reader (luminescence, fluorescence, or absorbance).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Neurite Outgrowth Assay in PC-12 Cells
This assay evaluates the effect of ROCK inhibitors on neuronal differentiation.
1. Cell Culture and Plating:
-
Culture PC-12 cells in appropriate medium (e.g., DMEM with 10% horse serum and 5% fetal bovine serum).
-
Plate cells in collagen-coated multi-well plates at a suitable density.
2. Compound Treatment:
-
After cell attachment, replace the medium with a low-serum medium.
-
Add various concentrations of H-1152, Y-27632, or Fasudil to the cells.
-
Incubate the cells for 24-72 hours.
3. Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Immunostain for a neuronal marker (e.g., β-III tubulin).
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and the percentage of neurite-bearing cells using image analysis software.
-
Compare the effects of the different inhibitors at various concentrations. One study found that in dorsal root ganglion neuron cultures, both Y-27632 (10 µM) and H-1152 (100 nM) significantly increased the length of the longest neurites compared to controls.[6]
Guinea Pig Aortic Ring Contraction Assay
This ex vivo assay assesses the vasorelaxant properties of ROCK inhibitors.
1. Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the thoracic aorta.
-
Clean the aorta of adherent tissue and cut it into rings (2-3 mm).
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.
2. Experimental Procedure:
-
Allow the aortic rings to equilibrate under a resting tension of 1 g for 60-90 minutes.
-
Induce contraction with a contractile agent (e.g., phenylephrine (B352888) or a prostanoid EP3 receptor agonist like sulprostone).
-
Once a stable contraction is achieved, add cumulative concentrations of H-1152, Y-27632, or Fasudil to the organ bath.
-
Record the changes in isometric tension.
3. Data Analysis:
-
Express the relaxation induced by the inhibitors as a percentage of the pre-contraction tension.
-
Construct concentration-response curves and calculate the IC50 values for each inhibitor. A study on sulprostone-induced contractions in guinea pig aorta reported IC50 values of 190 nM for H-1152, 770 nM for Y-27632, and 2030 nM for HA-1077 (Fasudil).[6]
Conclusion
This compound is a highly potent and selective ROCK inhibitor, demonstrating superior activity against ROCKII compared to Y-27632 and Fasudil in in vitro kinase assays. Its selectivity against a panel of other kinases further underscores its utility as a specific research tool. The provided experimental protocols offer a foundation for the independent verification of these findings and for exploring the effects of H-1152 and its alternatives in various cellular and tissue contexts. The choice of inhibitor will ultimately depend on the specific experimental goals, including the desired potency, isoform selectivity, and the biological system under investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Involvement of Rho-kinase in contraction of guinea-pig aorta induced by prostanoid EP3 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Permeability of H-1152 and Y-27632
For researchers in cellular biology, pharmacology, and drug development, understanding the ability of small molecule inhibitors to cross the cell membrane is a critical factor in experimental design and data interpretation. This guide provides a comparative overview of the cellular permeability of two widely used Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, H-1152 and Y-27632. While both compounds are established as cell-permeable agents, this guide delves into the available data, outlines standard experimental protocols for permeability assessment, and illustrates the signaling pathway they commonly inhibit.
Overview of H-1152 and Y-27632
H-1152 and Y-27632 are potent and selective inhibitors of ROCK, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. By inhibiting ROCK, these compounds influence a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Their utility in research is widespread, from studies on cancer metastasis to neuroscience and regenerative medicine. A key feature for their application in cell-based assays is their ability to penetrate the cell membrane and reach their intracellular target.
Multiple sources explicitly describe H-1152 as a "membrane-permeable" ROCK inhibitor.[1][2][3] Similarly, Y-27632 is widely used in cell culture experiments where its observed effects on intracellular processes confirm its cell-permeable nature.[4][5][6]
Quantitative Permeability Data
A direct, side-by-side quantitative comparison of the apparent permeability coefficient (Papp) for H-1152 and Y-27632 from a single study was not identified in the available literature. However, the classification of compounds based on their Papp values from Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA) is a standard industry practice.
Table 1: Cellular Permeability Classification
| Compound | Permeability Classification | Supporting Evidence |
| H-1152 | High | Described as "membrane-permeable" in multiple studies and product descriptions.[1][2][3] |
| Y-27632 | High | Widely used in cell-based assays, demonstrating intracellular activity.[4][5][6] |
Note: While both compounds are functionally cell-permeable, the absence of standardized Papp values prevents a direct quantitative ranking of their permeability.
Experimental Protocols for Assessing Cellular Permeability
To determine the cellular permeability of small molecules like H-1152 and Y-27632, the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are two of the most common and well-established methods.
Caco-2 Permeability Assay
The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal drug absorption.[7][8][9] It utilizes the human colorectal adenocarcinoma cell line, Caco-2, which, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.
Detailed Protocol:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure the tightness of the junctions. The permeability of a fluorescent marker with low permeability, such as Lucifer Yellow, can also be assessed.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A to B) Transport: The test compound (e.g., H-1152 or Y-27632) is added to the apical (upper) chamber. Samples are collected from the basolateral (lower) chamber at various time points.
-
Basolateral to Apical (B to A) Transport: The test compound is added to the basolateral chamber, and samples are collected from the apical chamber. This helps in identifying the potential for active efflux.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of drug transport (mass per time).
-
A: The surface area of the membrane.
-
C0: The initial concentration of the drug in the donor chamber.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay that models passive transcellular permeability.[10][11] It measures the permeation of a compound from a donor well, through an artificial lipid-infused membrane, to an acceptor well.
Detailed Protocol:
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., a mixture of phospholipids (B1166683) in an organic solvent like dodecane) to form an artificial membrane.
-
Assay Setup: The filter plate (donor plate) is placed on top of an acceptor plate, creating a "sandwich". The acceptor plate contains a buffer solution.
-
Transport Experiment: The test compound is added to the donor wells. The "sandwich" is then incubated for a specific period (typically 2 to 16 hours).
-
Sample Analysis: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined using methods like UV-Vis spectroscopy or LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability coefficient (Pe) is calculated based on the change in concentration in the donor and acceptor wells over time.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. A PAMPA Assay as Fast Predictive Model of Passive Human Skin Permeability of New Synthesized Corticosteroid C-21 Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK 抑制剂(Y-27632) The ROCK Inhibitor (Y-27632) is available in a 5 mg format & has been optimized & validated for cell culture & Neuroscience applications. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. youtube.com [youtube.com]
Validating H-1152's Role in the Rho/ROCK Pathway: A Comparative Guide Using Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor H-1152 with genetic knockout models for validating its role in the Rho-associated coiled-coil kinase (ROCK) signaling pathway. By examining experimental data and detailed protocols, this guide offers an objective assessment of H-1152's performance and specificity.
The Rho/ROCK signaling cascade is a pivotal regulator of various cellular processes, including cell adhesion, migration, and contraction. Dysregulation of this pathway is implicated in numerous diseases, making ROCK a compelling therapeutic target. H-1152 is a potent and selective small molecule inhibitor of ROCK.[1][2][3] Genetic knockout of the target protein provides the gold standard for validating the on-target effects of such inhibitors. This guide explores the synergy of these two approaches in unequivocally defining the function of H-1152.
Performance Comparison: H-1152 vs. Alternatives
H-1152 exhibits high potency and selectivity for ROCK compared to other commonly used inhibitors like Y-27632. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for H-1152 and its alternatives against ROCK and other kinases.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Other Kinases (IC50 in µM) |
| H-1152 | ROCK2 | 1.6 [1][2] | 12 [2][3] | PKA (3.03), PKC (5.68), MLCK (28.3), CaMKII (0.180), Aurora A (0.745)[3][4] |
| Y-27632 | ROCK1 | 140[5] | ~220 | PKA (>250), PKC (>250), MLCK (>250) |
| Fasudil | ROCK | - | ~400 | PKA (1.6), PKC (2.1), MLCK (1.3) |
Validating H-1152 Specificity with Genetic Knockouts
The most rigorous method to validate the on-target effects of a pharmacological inhibitor is to compare its phenotype with that of a genetic knockout of the intended target. Studies utilizing conditional double knockout (cKO) of both ROCK1 and ROCK2 in mice have demonstrated the essential role of these kinases in maintaining physiological homeostasis.[6] The administration of H-1152 in wild-type animals can be compared to the phenotype observed in ROCK1/2 cKO mice to confirm that the effects of the inhibitor are indeed mediated through ROCK inhibition. A study by Akamine et al. (2024) utilized H-1152 in their investigation of ROCK1/2 double conditional knockout mice, highlighting the utility of this inhibitor in confirming the role of ROCK in vivo.[6]
The following table outlines the expected outcomes when comparing H-1152 treatment with ROCK1/2 genetic knockout in a hypothetical cell migration assay.
| Condition | Cell Migration | Phospho-Myosin Light Chain (p-MLC) Levels | Interpretation |
| Wild-Type (WT) + Vehicle | Normal | Normal | Baseline |
| Wild-Type (WT) + H-1152 | Inhibited | Decreased | On-target effect of H-1152 |
| ROCK1/2 Knockout (KO) + Vehicle | Inhibited | Decreased | Genetic validation of ROCK's role |
| ROCK1/2 Knockout (KO) + H-1152 | Inhibited | Decreased | No significant additional effect, confirming H-1152 acts through ROCK |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the ROCK signaling pathway and a typical experimental workflow for validating an inhibitor using genetic knockouts.
Caption: The Rho/ROCK signaling pathway and points of intervention by H-1152 and genetic knockout.
Caption: Experimental workflow for validating H-1152's on-target effects using genetic knockouts.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments cited in the validation of H-1152's role in the Rho/ROCK pathway.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of H-1152 on ROCK activity.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled or for use with a detection kit)
-
ROCK-specific substrate peptide (e.g., a synthetic peptide containing a ROCK phosphorylation site)
-
H-1152 and other inhibitors
-
96-well plates
-
Plate reader or scintillation counter
Protocol:
-
Prepare serial dilutions of H-1152 and control inhibitors in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant ROCK enzyme to each well.
-
Add the diluted inhibitors to the respective wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., measuring radioactivity or using a phosphospecific antibody-based detection kit).
-
Calculate the percentage of inhibition for each H-1152 concentration and determine the IC50 value.
Cell Migration (Wound Healing) Assay
Objective: To assess the effect of H-1152 on collective cell migration.
Materials:
-
Wild-type and ROCK1/2 knockout cells
-
6-well plates
-
Cell culture medium
-
H-1152
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed wild-type and ROCK1/2 knockout cells in separate 6-well plates and grow them to 90-100% confluency.
-
Create a linear "wound" in the cell monolayer by gently scraping with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh cell culture medium containing either vehicle (e.g., DMSO) or the desired concentration of H-1152 (e.g., 100 nM to 10 µM) to the respective wells.[1][2]
-
Capture images of the wound at time 0.
-
Incubate the plates at 37°C and 5% CO2.
-
Capture images of the same wound areas at subsequent time points (e.g., 12, 24, and 48 hours).
-
Measure the width of the wound at multiple points for each image and calculate the percentage of wound closure over time.
Western Blot Analysis of Downstream Signaling
Objective: To measure the effect of H-1152 on the phosphorylation of a key ROCK substrate, Myosin Light Chain (MLC).
Materials:
-
Wild-type and ROCK1/2 knockout cells
-
H-1152
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLC, anti-total-MLC, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Plate wild-type and ROCK1/2 knockout cells and allow them to adhere.
-
Treat the cells with vehicle or H-1152 for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total MLC and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-MLC.
By integrating pharmacological inhibition with H-1152 and genetic knockout of ROCK1 and ROCK2, researchers can robustly validate the on-target effects of H-1152 and elucidate its specific role in the Rho/ROCK signaling pathway. This dual approach provides a powerful strategy for target validation in drug discovery and basic research.
References
- 1. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Conditional deficiency of Rho‐associated kinases disrupts endothelial cell junctions and impairs respiratory function in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of H-1152 and Other Isoquinolinesulfonamide Derivatives as ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of H-1152 with other prominent isoquinolinesulfonamide (B3044496) derivatives that function as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). The information presented is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs by providing a clear comparison of potency, selectivity, and methodologies for their evaluation.
Data Presentation: Quantitative Comparison of ROCK Inhibitors
The inhibitory activity of H-1152 and other isoquinolinesulfonamide derivatives against ROCK and other kinases is summarized below. These values, presented as the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ), are crucial for comparing the potency and selectivity of these compounds. Lower values indicate higher potency.
| Compound | Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Selectivity Profile (IC₅₀ in µM for other kinases) |
| H-1152 | ROCK2 | 12[1][2][3][4][5] | 1.6[1][6][7][8] | CaMKII (0.180), PKG (0.360), Aurora A (0.745), PKA (3.03), PKC (5.68), MLCK (28.3)[1][2][3][4][5] |
| Fasudil (HA-1077) | ROCK2 | - | 330[4] | PKA (1.6 µM), PKG (1.6 µM), PKC (3.3 µM), MLCK (36 µM)[4] |
| Hydroxyfasudil (HA-1100) | ROCK1 | 730[4] | - | - |
| ROCK2 | 720[4] | - | ||
| Y-27632 | ROCK1 | - | 140[4] | >200-fold selectivity over PKC, PKA, MLCK, and PAK[4] |
| ROCK2 | - | 300[4] | ||
| RKI-1447 | ROCK1 | 14.5[4][9] | - | - |
| ROCK2 | 6.2[4][9] | - | ||
| GSK269962A | ROCK1 | 1.6[4] | - | - |
| ROCK2 | 4[4] | - | ||
| AT13148 | ROCK1 | 6[4] | - | Akt1/2/3 (38/402/50 nM), p70S6K (8 nM), PKA (3 nM)[4] |
| ROCK2 | 4[4] |
Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions.
Signaling Pathway Inhibition
H-1152 and other isoquinolinesulfonamide derivatives primarily target the Rho/ROCK signaling pathway, which plays a critical role in regulating cellular functions such as cytoskeletal organization, cell motility, and smooth muscle contraction. The binding of GTP-bound RhoA to ROCK activates the kinase, which then phosphorylates downstream substrates like Myosin Phosphatase Target Subunit 1 (MYPT1). This leads to the inactivation of myosin light chain (MLC) phosphatase, resulting in increased MLC phosphorylation and subsequent stress fiber formation and cell contraction. ROCK inhibitors act by competitively binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream targets.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ROCK inhibitors. Below are protocols for key experiments.
In Vitro Kinase Assay (ELISA-based)
This assay directly measures the enzymatic activity of purified ROCK and its inhibition by test compounds.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Substrate: Recombinant MYPT1[10]
-
ATP
-
H-1152 or other test compounds
-
96-well plates pre-coated with substrate
-
Primary antibody against phosphorylated substrate (e.g., anti-phospho-MYPT1 Thr696)[10]
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound (e.g., H-1152) in the kinase reaction buffer.
-
To the substrate-coated wells, add the ROCK enzyme and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[11]
-
Stop the reaction and wash the wells.
-
Add the primary antibody specific for the phosphorylated substrate and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add the TMB substrate.
-
Stop the color development with a stop solution and measure the absorbance at 450 nm.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the inhibitor.
Western Blot for Phosphorylated Downstream Targets
This method assesses the in-cell activity of ROCK inhibitors by measuring the phosphorylation status of downstream targets like MYPT1 or MLC2.
Materials:
-
ROCK inhibitor (e.g., H-1152)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MYPT1, anti-total-MYPT1, anti-phospho-MLC2, anti-total-MLC2)[11]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the ROCK inhibitor at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
Neurite Outgrowth Assay
This cell-based assay is used to evaluate the effect of ROCK inhibitors on neuronal differentiation and neurite extension.
Materials:
-
Neuronal cells (e.g., spiral ganglion neurons)[1]
-
Cell culture medium and supplements (e.g., BMP4 or LIF)[1]
-
ROCK inhibitor (e.g., H-1152)
-
Fixative (e.g., 4% paraformaldehyde)
-
Microscopy equipment and image analysis software
Procedure:
-
Plate neuronal cells in a suitable culture vessel.
-
After 24 hours, add the ROCK inhibitor at the desired concentration.[1]
-
Culture the cells for an additional 18-24 hours.[1]
-
Fix the cells with 4% paraformaldehyde.
-
Capture images of the neurons using a microscope.
-
Measure the length of the neurites using image analysis software.
-
Compare the average neurite length between treated and control groups to assess the effect of the inhibitor. H-1152 has been shown to increase neurite length in certain neuronal cultures.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. H 1152 dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal Procedures for H-1152 Dihydrochloride
Disclaimer: This document provides guidance on the proper disposal of H-1152 dihydrochloride (B599025) for research and laboratory purposes. It is essential to consult and adhere to all prevailing country, federal, state, and local regulations governing chemical waste disposal. The information provided here is intended to supplement, not replace, institutional and regulatory protocols.
H-1152 dihydrochloride is a selective Rho-kinase (ROCK) inhibitor used in laboratory research.[1][2] While the Safety Data Sheet (SDS) may classify it as not a hazardous substance or mixture, it is imperative to handle and dispose of all laboratory chemicals with the utmost care to ensure personnel safety and environmental protection.[3]
Summary of Key Data
The following table summarizes essential quantitative and safety information for this compound.
| Property | Data | Reference |
| Chemical Name | (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-hexahydro-1H-1,4-diazepine dihydrochloride | |
| Molecular Formula | C₁₆H₂₃Cl₂N₃O₂S | [3] |
| Molecular Weight | 392.34 g/mol | [3] |
| CAS Number | 871543-07-6 | [3] |
| Purity | ≥98% (HPLC) | |
| Storage (in solvent) | -80°C for 2 years; -20°C for 1 year (sealed, away from moisture) | [3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [3] |
Experimental Protocols: Disposal and Decontamination
Adherence to a standardized disposal protocol is critical for maintaining a safe laboratory environment. The following procedures outline the step-by-step process for the disposal of this compound and associated materials.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area.[3] For operations that may generate dust or aerosols, a fume hood is recommended.
Disposal of Unused this compound (Solid)
-
Waste Identification: Collect surplus or expired solid this compound in a designated, clearly labeled waste container.
-
Container Selection: Use a sealable, chemically compatible container.
-
Labeling: Label the container with "this compound," the approximate quantity, and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the waste container in a secure, designated area away from incompatible materials.[3]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste contractor.
Disposal of this compound Solutions (Liquid Waste)
-
Waste Collection: Collect all solutions containing this compound in a designated, sealed, and leak-proof waste container.
-
Solvent Compatibility: If dissolved in a solvent (e.g., DMSO), ensure the waste container is appropriate for that solvent. Do not mix with incompatible waste streams.
-
Labeling: Clearly label the liquid waste container with the full chemical names of all components (including solvents) and their approximate concentrations.
-
Disposal: Follow your institution's procedures for chemical liquid waste disposal.
Disposal of Contaminated Labware and Materials
-
Collection: Place all disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weighing paper, absorbent pads) into a designated, labeled solid waste bag or container.
-
Decontamination of Reusable Glassware:
-
Rinse glassware with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove residual this compound.
-
Collect the rinse solvent as chemical liquid waste.
-
Wash the glassware with soap and water, followed by final rinses with deionized water.
-
-
Disposal: Dispose of the solid waste bag through your institution's chemical waste stream.
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Ensure the immediate area is clear and restrict access. Ensure adequate ventilation.[3]
-
Assess the Spill: Determine the nature and extent of the spill.
-
Containment: For liquid spills, prevent further spread by using an inert absorbent material such as diatomite or universal binders.[3]
-
Cleanup:
-
Carefully sweep or scoop up the absorbed material or solid powder.
-
Place the material into a designated chemical waste container.
-
-
Decontamination:
-
Clean the spill area and any affected equipment by scrubbing with alcohol (e.g., ethanol).[3]
-
Wipe the area with damp paper towels.
-
Collect all cleaning materials as contaminated solid waste.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Workflow for the disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
